beta-Alanine
説明
Structure
3D Structure
特性
IUPAC Name |
3-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25513-34-2, Array | |
| Record name | β-Alanine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0030823 | |
| Record name | beta-Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles; | |
| Record name | beta-Alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | beta-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | beta-Alanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol) | |
| Record name | beta-Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | beta-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | beta-Alanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | beta-Alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
107-95-9, 28854-76-4 | |
| Record name | β-Alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028854764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Aminopropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-Alanine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P2JDE17B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
| Record name | beta-Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | beta-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Labyrinth of an Ergogenic Aid: A Technical Guide to Beta-Alanine Biosynthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-alanine, a non-proteinogenic β-amino acid, is a crucial precursor to the synthesis of carnosine and other vital biomolecules, playing a significant role in physiological processes, including the buffering of intracellular pH in muscle tissue. Its ergogenic properties have made it a focal point in sports nutrition and clinical research. Understanding the endogenous biosynthetic pathways of this compound in mammals is paramount for developing novel therapeutic and performance-enhancing strategies. This technical guide provides an in-depth exploration of the three core metabolic routes for this compound synthesis: the degradation of pyrimidine (B1678525) bases, the catabolism of polyamines, and the decarboxylation of aspartate. We present a comprehensive overview of the enzymatic steps, quantitative kinetic data, detailed experimental protocols for pathway analysis, and visual representations of the biochemical cascades.
Introduction
This compound (3-aminopropanoic acid) is the only naturally occurring beta-amino acid in mammals.[1] While dietary intake from sources like meat and fish contributes to the body's this compound pool, endogenous synthesis provides a significant and regulated supply.[1] The primary physiological role of this compound is its function as the rate-limiting precursor in the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in skeletal muscle and brain tissues.[2][3] Carnosine is a critical intracellular buffer, antioxidant, and regulator of calcium sensitivity, thereby influencing muscle contractility and fatigue resistance.[3][4]
The biosynthesis of this compound in mammals is not a single, linear process but rather a convergence of several metabolic pathways. This guide will dissect the three principal pathways:
-
Pyrimidine Degradation Pathway: The catabolism of the pyrimidine base uracil (B121893).
-
Polyamine Catabolism Pathway: The breakdown of the polyamines spermine (B22157) and spermidine (B129725).
-
Aspartate Decarboxylation Pathway: The direct conversion of L-aspartate to this compound.
A thorough understanding of these pathways, their enzymatic control, and their interplay is essential for researchers and clinicians seeking to modulate this compound levels for therapeutic or performance-enhancing purposes.
Pyrimidine Degradation Pathway
The reductive catabolism of uracil, a component of RNA, is a significant source of endogenous this compound.[5][6] This pathway involves a series of three enzymatic reactions that convert uracil into this compound, ammonia, and carbon dioxide.[7]
Enzymatic Steps and Intermediates
-
Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This initial and rate-limiting step involves the reduction of uracil to 5,6-dihydrouracil, catalyzed by the NADPH-dependent enzyme dihydropyrimidine dehydrogenase (DPYD).[5][7]
-
Dihydropyrimidinase (DHP): The cyclic amide bond of 5,6-dihydrouracil is then hydrolyzed by dihydropyrimidinase (DPYS) to form N-carbamoyl-β-alanine.[5]
-
Beta-Ureidopropionase (β-UP): Finally, beta-ureidopropionase (UPB1) catalyzes the hydrolysis of N-carbamoyl-β-alanine to yield this compound, ammonia, and carbon dioxide.[5]
Quantitative Data
The kinetic parameters of the enzymes in the pyrimidine degradation pathway are crucial for understanding the flux and regulation of this compound synthesis.
| Enzyme | Substrate | Organism/Tissue | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |
| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Bovine Liver | 0.8 | - | 1.6 | [8] |
| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | Bovine Liver | 0.12 | - | 1.6 | [8] |
| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil (B62378) | Human (recombinant) | 5.2 - 13.5 | 11.9 - 28.1 | - | [4] |
| Dihydropyrimidinase (DHP) | Dihydrouracil | - | Data not available | Data not available | Data not available | |
| Beta-Ureidopropionase (β-UP) | N-carbamoyl-β-alanine | - | Data not available | Data not available | Data not available |
Signaling Pathway Diagram
Caption: Pyrimidine degradation pathway for this compound synthesis.
Polyamine Catabolism Pathway
The breakdown of polyamines, specifically spermine and spermidine, represents another significant route for this compound biosynthesis.[9] This pathway involves a series of acetylation and oxidation reactions.
Enzymatic Steps and Intermediates
-
Spermidine/Spermine N¹-acetyltransferase (SSAT): The initial step is the acetylation of spermine or spermidine at the N¹ position by SSAT (encoded by the SAT1 gene), using acetyl-CoA as the acetyl donor.[10] This reaction is a key regulatory point in polyamine homeostasis.
-
Polyamine Oxidase (PAO): The resulting N¹-acetylspermine or N¹-acetylspermidine is then oxidized by a peroxisomal flavin-dependent polyamine oxidase (PAOX). This oxidation cleaves the molecule to produce 3-acetamidopropanal (B1240501) and either spermidine or putrescine, respectively.
-
Aldehyde Dehydrogenase (ALDH): 3-Aminopropanal, which can be formed from the action of spermine oxidase (SMOX) directly on spermine or through other reactions, is oxidized by an aldehyde dehydrogenase to yield this compound.[11][12]
Quantitative Data
The enzymes involved in polyamine catabolism are tightly regulated, and their kinetic properties are of significant interest.
| Enzyme | Substrate | Organism/Tissue | K_m_ (µM) | V_max_ (pmol H₂O₂/min/unit protein) | k_cat_ (s⁻¹) | Reference(s) |
| Spermidine/Spermine N¹-acetyltransferase (SSAT1) | Spermidine | Human (recombinant) | 360 | - | 13.3 | [13] |
| Spermidine/Spermine N¹-acetyltransferase (SSAT1) | Spermine | Human (recombinant) | 130 | - | 12.5 | [13] |
| Spermidine/Spermine N¹-acetyltransferase (SSAT1) | Acetyl-CoA | Human (recombinant) | 16 | - | - | [13] |
| Polyamine Oxidase (PAO) | N¹-acetylspermine | Human (recombinant) | 2.5 | 102 | - | [5] |
| Polyamine Oxidase (PAO) | N¹-acetylspermidine | Human (recombinant) | 8.0 | 125 | - | [5] |
| Aldehyde Dehydrogenase (ALDH9A1) | 3-Aminopropanal | Human (recombinant) | 70 | - | 0.05 | [14] |
Intracellular Polyamine Concentrations:
| Polyamine | Tissue | Total Concentration (nmol/mg protein) | Free Concentration (µM) | Reference(s) |
| Spermidine | Guinea Pig Atria | 1.83 ± 0.11 | 14.7 ± 0.82 | [15] |
| Spermidine | Guinea Pig Ventricles | 0.99 ± 0.06 | 8.5 ± 1.04 | [15] |
| Spermine | Guinea Pig Atria | 1.48 ± 0.07 | 12.2 ± 0.88 | [15] |
| Spermine | Guinea Pig Ventricles | 1.25 ± 0.06 | 10.1 ± 0.87 | [15] |
Signaling Pathway Diagram
Caption: Polyamine catabolism pathway leading to this compound.
Aspartate Decarboxylation Pathway
A more direct route to this compound synthesis is the decarboxylation of L-aspartate. While this pathway is well-established in prokaryotes, its significance in mammals has been a subject of debate. However, recent evidence points to the existence of a mammalian enzyme capable of this conversion.[16][17]
Enzymatic Step
The primary enzyme implicated in this pathway is Glutamate Decarboxylase Like 1 (GADL1) . Despite its name, GADL1 exhibits robust aspartate α-decarboxylase activity, converting L-aspartate directly to this compound.[3][17][18] This enzyme also shows activity towards cysteine sulfinic acid, suggesting a broader role in amino acid metabolism.[18] The contribution of gut microbiota to aspartate decarboxylation and subsequent host absorption of this compound is also an area of active investigation.[14]
Quantitative Data
Kinetic analysis of human GADL1 has provided insights into its substrate preference and catalytic efficiency.
| Enzyme | Substrate | Organism/Tissue | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |
| Glutamate Decarboxylase Like 1 (GADL1) | L-Aspartate | Human (recombinant) | 2.72 | 1.56 | [19] |
| Glutamate Decarboxylase Like 1 (GADL1) | Cysteine Sulfinic Acid | Human (recombinant) | 1.14 | 2.31 | [19] |
Signaling Pathway Diagram
Caption: Aspartate decarboxylation pathway for this compound synthesis.
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying this compound biosynthesis. Below are summarized methodologies for key experiments.
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
This assay measures the rate of NADPH oxidation coupled to the reduction of a pyrimidine substrate.
-
Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT.
-
Substrate: 10 mM Uracil or 5-Fluorouracil.
-
Cofactor: 10 mM NADPH.
-
Enzyme Source: Cell or tissue lysate.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, and enzyme source in a cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
-
Enzyme activity is expressed as nmol of NADPH oxidized per minute per mg of protein.
-
-
Note: Commercial ELISA kits are also available for the quantification of DPD protein levels.[20][21]
Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity Assay
This assay quantifies the transfer of an acetyl group from acetyl-CoA to a polyamine substrate.
-
Principle: A common method involves the use of radiolabeled acetyl-CoA ([¹⁴C]acetyl-CoA) and subsequent separation and quantification of the radiolabeled acetylated polyamine. Non-radioactive HPLC-based methods are also available.[22]
-
Reagents (Radiometric Assay):
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM DTT.
-
Substrate: 10 mM Spermidine or Spermine.
-
Cofactor: 0.5 mM [¹⁴C]acetyl-CoA (specific activity ~50 mCi/mmol).
-
Enzyme Source: Cell or tissue lysate.
-
-
Procedure (Radiometric Assay):
-
Combine assay buffer, substrate, and enzyme source in a microcentrifuge tube.
-
Initiate the reaction by adding [¹⁴C]acetyl-CoA.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding a small volume of concentrated HCl.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper discs extensively with water to remove unreacted [¹⁴C]acetyl-CoA.
-
Measure the radioactivity retained on the discs (representing [¹⁴C]acetyl-spermidine/spermine) using a scintillation counter.
-
Calculate enzyme activity based on the specific activity of the [¹⁴C]acetyl-CoA.
-
-
Note: ELISA kits are available for measuring SSAT protein concentrations.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay measures the production of NADH resulting from the oxidation of an aldehyde substrate.
-
Principle: The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[23]
-
Reagents:
-
Assay Buffer: 50 mM Sodium pyrophosphate, pH 8.8, containing 1 mM EDTA.
-
Substrate: 10 mM 3-Aminopropanal (or other suitable aldehyde).
-
Cofactor: 2.5 mM NAD⁺.
-
Enzyme Source: Cell or tissue lysate.
-
-
Procedure:
-
Set up a reaction mixture with assay buffer, NAD⁺, and enzyme source in a cuvette.
-
Pre-incubate at 25°C for 5 minutes.
-
Start the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
-
Express ALDH activity as nmol of NADH produced per minute per mg of protein.
-
-
Note: Several commercial colorimetric and fluorometric assay kits are available for the measurement of ALDH activity.[1][2][24][25]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the quantification of this compound in biological samples.[6][26]
-
Principle: this compound is separated from other sample components on a chromatographic column and detected, often after derivatization to enhance sensitivity.
-
Sample Preparation:
-
Plasma/Serum: Deproteinize by adding an equal volume of a precipitating agent (e.g., 10% trichloroacetic acid or sulfosalicylic acid), vortex, and centrifuge. The supernatant is used for analysis.
-
Tissue: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) and deproteinize the homogenate as described for plasma.
-
-
Derivatization (Pre-column):
-
A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with primary amines to form highly fluorescent isoindole derivatives.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1 M sodium acetate (B1210297) buffer, pH 6.5, and (B) methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
The biosynthesis of this compound in mammals is a complex and multifaceted process, drawing from the metabolic pathways of pyrimidines, polyamines, and amino acids. This guide has provided a detailed overview of these pathways, presenting the available quantitative data and outlining key experimental protocols for their investigation. The regulation of these pathways is intricate and offers multiple points for potential therapeutic and nutritional intervention.
Future research should focus on several key areas:
-
Pathway Flux Analysis: Elucidating the relative contribution of each pathway to the total this compound pool under different physiological conditions (e.g., exercise, disease states) is crucial.
-
Regulatory Mechanisms: A deeper understanding of the transcriptional and allosteric regulation of the key enzymes will provide insights into how this compound homeostasis is maintained.
-
Tissue-Specific Differences: Investigating the predominant pathways of this compound synthesis in different tissues, particularly muscle and brain, will be important for targeted interventions.
-
Role of Gut Microbiota: Further characterization of the contribution of the gut microbiome to systemic this compound levels is warranted.
By continuing to unravel the complexities of this compound biosynthesis, the scientific community can pave the way for innovative strategies to enhance human health and performance.
References
- 1. ALDH Activity Assay Kit (Colorimetric) (ab155893) | Abcam [abcam.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Role of Glutamate Decarboxylase-like Protein 1 (GADL1) in Taurine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of F-beta-alanine and this compound in plasma and urine with dual-column reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterologous Expression and Biochemical Characterization of a Polyamine Oxidase from Arabidopsis Involved in Polyamine Back Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GADL1 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. genecards.org [genecards.org]
- 20. cloud-clone.us [cloud-clone.us]
- 21. assaygenie.com [assaygenie.com]
- 22. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bioworlde.com [bioworlde.com]
- 24. sciencellonline.com [sciencellonline.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Beta-Alanine on Muscle Carnosine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carnosine (β-alanyl-L-histidine) is a dipeptide highly concentrated in skeletal muscle that plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[1][2] Its synthesis is endogenously limited by the availability of the non-essential amino acid, beta-alanine.[2][3] Supplementation with this compound has been robustly demonstrated to increase intramuscular carnosine concentrations, thereby enhancing performance in high-intensity exercise.[2][4] This technical guide provides a detailed examination of the molecular mechanisms governing this compound's role in muscle carnosine synthesis, an overview of the quantitative impact of supplementation, and a summary of the experimental protocols used to elucidate these findings.
The Biochemical Pathway of Carnosine Synthesis
The synthesis of carnosine is a two-substrate enzymatic reaction occurring within the cytoplasm of muscle cells. The process involves the condensation of this compound and L-histidine, a reaction catalyzed by the enzyme carnosine synthase (CARNS).[5]
Rate-Limiting Substrate: this compound
While both this compound and L-histidine are required for carnosine synthesis, the availability of this compound is the rate-limiting factor.[2][3] Healthy individuals typically have sufficient intramuscular stores of L-histidine, an essential amino acid.[3][6] In contrast, endogenous levels of this compound are low, thus constraining the rate of the carnosine synthase reaction.[6][7] Oral supplementation with this compound bypasses this limitation by increasing its circulating plasma concentration and subsequent uptake by muscle tissue, which directly drives an increase in the rate of carnosine synthesis.[4][8]
Carnosine Synthase (ATPGD1)
Carnosine synthase, the enzyme responsible for carnosine formation, has been molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1).[9][10][11] This enzyme belongs to the ATP-grasp superfamily of ligases.[9][10] The reaction it catalyzes is ATP-dependent, involving the formation of a peptide bond between this compound and L-histidine.[10] Contrary to earlier assumptions that ATP was converted to AMP and pyrophosphate, studies on the purified enzyme have shown a stoichiometric formation of ADP, which is characteristic of the ATP-grasp family.[9][10]
The affinity of carnosine synthase for its substrates is a key aspect of the synthesis regulation. The enzyme exhibits a much lower affinity (higher Km) for this compound compared to L-histidine.[6][7]
This compound Transport into Muscle
The uptake of this compound from the bloodstream into skeletal muscle cells is a critical step. This transport is mediated by the taurine (B1682933) transporter (TauT), a sodium and chloride-dependent transporter.[6][12] Studies have shown that the transport system is highly specific for beta-amino acids.[12] The gene expression for TauT has been shown to be influenced by chronic this compound supplementation, suggesting a regulatory role for this transporter in carnosine loading.[6] Interestingly, hyperinsulinemia does not appear to enhance the transport of this compound into human skeletal muscle, regardless of whether this compound concentrations are saturating or sub-saturating.[13][14]
Below is a diagram illustrating the core mechanism of this compound uptake and subsequent carnosine synthesis within a muscle cell.
Quantitative Effects of this compound Supplementation
Chronic this compound supplementation consistently leads to a significant elevation in muscle carnosine content. The magnitude of this increase is dependent on the daily dose and the duration of the supplementation period.
Dose-Response and Time-Course
Supplementation with 4-6 grams of this compound per day has been shown to increase muscle carnosine concentrations by 20-30% after two weeks, 40-60% after four weeks, and up to 80% after ten weeks.[4] Some studies have reported increases of up to 200% with supplementation lasting up to 24 weeks.[6] The response is not linear over extended periods, with the rate of accumulation appearing to slow over time.[6]
Enzyme Kinetics
The kinetic properties of carnosine synthase underscore the rate-limiting role of this compound.
| Enzyme | Substrate | Km Value | Reference |
| Carnosine Synthase | This compound | 1.0–2.3 mM | [6] |
| Carnosine Synthase | L-Histidine | 16.8 µM | [6] |
Table 1: Michaelis-Menten constants (Km) for Carnosine Synthase.
As shown in Table 1, the Km for this compound is substantially higher than for L-histidine, indicating a lower affinity. Given that the typical intramuscular concentration of this compound is very low (~0.2 mmol·kg⁻¹ww), while L-histidine is abundant (~0.4 mmol·kg⁻¹ww), the enzyme is far from saturated with this compound under basal conditions.[6] This provides a clear biochemical rationale for the efficacy of this compound supplementation.
Carnosine Washout Period
Upon cessation of this compound supplementation, muscle carnosine levels decline gradually. The washout period is considerably long, indicating that carnosine is a stable dipeptide within the muscle, which lacks the carnosinase enzyme responsible for its degradation in serum.[15][16] Studies show that after a 5-6 week supplementation period, carnosine levels decline at a rate of 2-4% per week.[15] It can take between 9 to 15 weeks for muscle carnosine concentrations to return to baseline values, with the duration depending on the magnitude of the increase achieved during supplementation (i.e., high responders have a longer washout period).[15][16]
| Study Parameter | Result | Reference(s) |
| Supplementation Dose | 3.2 - 6.4 g/day | [2][6] |
| Duration | 4 - 24 weeks | [6] |
| Increase (4 weeks) | 40 - 60% | [4] |
| Increase (10 weeks) | Up to 80% | [2][4] |
| Washout Rate | 2 - 4% per week | [15] |
| Time to Baseline | 9 - 15 weeks | [15][16] |
Table 2: Summary of Quantitative Data from this compound Supplementation Studies.
Experimental Protocols
The understanding of this compound's effect on muscle carnosine is built upon rigorous experimental studies. The following sections detail the common methodologies employed.
Study Design
Most human trials are designed as randomized, double-blind, placebo-controlled studies to minimize bias.[15][17] Participants are randomly assigned to receive either this compound or a placebo (e.g., dextrose or maltodextrin).[18] The duration of these studies typically ranges from 4 to 24 weeks.[6]
Supplementation Regimen
-
Dosage: Daily doses typically range from 3.2 to 6.4 grams.[6] To mitigate the common side effect of paresthesia (a tingling sensation), the total daily dose is often divided into smaller doses of 0.8 to 1.6 grams, ingested every 3 to 4 hours.[6]
-
Formulation: Both standard powder and sustained-release formulations are used.[17] Sustained-release formulations are designed to attenuate paresthesia and may accelerate carnosine loading at higher daily doses.[17]
Muscle Tissue Sampling
-
Muscle Biopsy: The primary method for directly measuring muscle carnosine is through a muscle biopsy.[19] Samples are typically obtained from the vastus lateralis or gastrocnemius muscle under local anesthesia using a Bergström needle with suction.[7][20] Samples are immediately frozen in liquid nitrogen and stored at -80°C for later analysis.[7]
Carnosine Quantification Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is considered the reference method for the accurate quantification of carnosine in muscle tissue extracts.[20][21] The process involves deproteinizing the muscle sample, followed by chromatographic separation and detection.[7][22] Various HPLC methods exist, including those with UV detection following pre-column derivatization or without derivatization.[22][23]
-
Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS is a non-invasive technique used to quantify carnosine in vivo.[15][20][24] It measures the signal from protons on the imidazole (B134444) ring of the histidine moiety of carnosine.[21][24] While non-invasive, its validity and reliability compared to HPLC have been subjects of investigation, with some studies showing good correlation and others highlighting potential issues with signal quality and voxel positioning.[20][25][26]
The following diagram outlines a typical experimental workflow for a this compound supplementation study.
Logical Framework: From Supplementation to Physiological Effect
The ergogenic effect of this compound is not direct; rather, it is mediated entirely through its role as a precursor to carnosine. The logical cascade of events is straightforward and supported by extensive research.
Conclusion
The mechanism of action of this compound on muscle carnosine synthesis is well-defined. By providing the rate-limiting substrate, this compound supplementation directly increases the substrate pool available to carnosine synthase (ATPGD1), thereby upregulating the synthesis of carnosine within skeletal muscle. This leads to a significant accumulation of intramuscular carnosine, a process quantifiable through established experimental protocols involving muscle biopsy and chromatographic analysis. The extensive body of research provides a solid foundation for understanding this pathway, enabling further investigation into optimizing supplementation strategies and exploring the full therapeutic potential of increased muscle carnosine content.
References
- 1. Carnosine - Wikipedia [en.wikipedia.org]
- 2. Muscle carnosine metabolism and this compound supplementation in relation to exercise and training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Effects of this compound on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? [frontiersin.org]
- 7. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Transport of this compound and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Insulin does not stimulate β-alanine transport into human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carnosine loading and washout in human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
- 18. swolverine.com [swolverine.com]
- 19. Comparative evaluation of different modalities for measuring in vivo carnosine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magnetic Resonance Spectroscopy as a Non-invasive Method to Quantify Muscle Carnosine in Humans: a Comprehensive Validity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. journals.physiology.org [journals.physiology.org]
Beyond the Buffer: Unveiling the Diverse Physiological Roles of Beta-Alanine
A Technical Guide for Researchers and Drug Development Professionals
Beta-alanine, a non-proteinogenic amino acid, is widely recognized in the scientific community for its role as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is a potent intracellular buffer, playing a critical role in maintaining pH homeostasis during intense muscular exertion. However, accumulating evidence reveals that the physiological significance of this compound extends far beyond this buffering capacity. This technical guide delves into the multifaceted roles of this compound and its dipeptide, carnosine, exploring their functions in neurotransmission, antioxidant defense, anti-glycation, and calcium sensitivity modulation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.
Neurotransmission: this compound as a Neuromodulator
This compound is structurally analogous to the inhibitory neurotransmitters glycine (B1666218) and gamma-aminobutyric acid (GABA), suggesting its potential as a neuromodulator in the central nervous system (CNS).[1][2][3][4] Research has substantiated this, demonstrating that this compound can directly interact with and activate specific neurotransmitter receptors.
Agonism at Glycine Receptors
A primary mechanism of this compound's neuromodulatory activity is its function as an agonist at strychnine-sensitive glycine receptors (GlyRs).[5][6][7] Activation of these ligand-gated chloride channels leads to an influx of chloride ions, hyperpolarizing the postsynaptic membrane and resulting in an inhibitory effect on neuronal excitability. This interaction has been particularly noted in the spinal dorsal horn and hippocampus, suggesting a role for this compound in modulating nociceptive information and maintaining inhibitory tone.[5]
Interaction with GABA Receptors
In addition to its effects on glycine receptors, this compound has been shown to interact with GABA receptors, albeit with a more complex profile. It can act as a partial agonist at GABA-A and GABA-C receptors.[1][2][4] Furthermore, this compound can influence GABAergic signaling by blocking the GAT protein-mediated glial uptake of GABA, thereby increasing the synaptic concentration of this primary inhibitory neurotransmitter.[1][2][4]
Quantitative Data on this compound's Neuromodulatory Effects
| Parameter | Receptor/Target | Experimental Model | Key Findings | Reference |
| Receptor Activation | Glycine Receptors | Rat Spinal Dorsal Neurons | Dose-dependently induced outward currents with a reversal potential near the Cl- equilibrium potential. | |
| Receptor Activation | Glycine Receptors | Rat Hippocampal CA3 Pyramidal Cells | Induced chloride currents that were inhibited by strychnine. | [8] |
| Receptor Binding Sites | Multiple | Central Nervous System | Recognized sites: Glycine co-agonist site on NMDA complex, strychnine-sensitive glycine receptor, GABA-A receptor, GABA-C receptor, and blockade of glial GABA uptake. | [1][2][4] |
Signaling Pathway: this compound Interaction with Glycine Receptor
References
- 1. This compound as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycine receptor - Wikipedia [en.wikipedia.org]
- 8. This compound and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro. [folia.unifr.ch]
Endogenous Production and Regulation of Beta-Alanine in the Liver: A Technical Guide for Researchers
Abstract
Beta-alanine (β-alanine) is a non-proteogenic amino acid that serves as the rate-limiting precursor for the synthesis of carnosine, an essential dipeptide with significant intracellular pH buffering capacity. The liver is the primary site for the endogenous production and subsequent catabolism of β-alanine, playing a central role in maintaining its systemic homeostasis.[1] This technical guide provides an in-depth overview of the core metabolic pathways governing the synthesis and degradation of β-alanine within hepatocytes. It details the key enzymatic steps, summarizes available quantitative data, and presents standardized experimental protocols for the investigation of these processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of amino acid metabolism, hepatic function, and related therapeutic areas.
Endogenous Synthesis of this compound in the Liver
The liver synthesizes β-alanine through several metabolic routes, with the degradation of pyrimidine (B1678525) nucleotides being the principal pathway.[2][3] Alternative pathways, including the catabolism of polyamines and the breakdown of dietary dipeptides, also contribute to the hepatic β-alanine pool.[4][5]
Pyrimidine Degradation Pathway
The catabolism of uracil (B121893), a pyrimidine nucleobase, is considered the most significant endogenous source of β-alanine in humans.[3] This is a three-step enzymatic pathway occurring within the liver:
-
Reduction of Uracil: Dihydropyrimidine dehydrogenase (DPYD) catalyzes the initial and rate-limiting step, converting uracil to 5,6-dihydrouracil.[3][6]
-
Hydrolysis of the Pyrimidine Ring: Dihydropyrimidinase opens the ring of 5,6-dihydrouracil to form N-carbamyl-β-alanine.[3]
-
Formation of β-Alanine: β-ureidopropionase hydrolyzes N-carbamyl-β-alanine to yield β-alanine, ammonia, and carbon dioxide, completing the pathway.[3]
References
- 1. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PathWhiz [smpdb.ca]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
The Central Role of Carnosine Synthase in Beta-Alanine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnosine (β-alanyl-L-histidine), a dipeptide abundant in skeletal muscle and brain tissue, plays a crucial role in various physiological processes, including pH buffering, antioxidant defense, and regulation of cellular signaling. The synthesis of carnosine is entirely dependent on the enzymatic activity of carnosine synthase (CARNS1), which catalyzes the ATP-dependent ligation of β-alanine and L-histidine. Consequently, carnosine synthase stands as a pivotal control point in β-alanine metabolism and the regulation of intracellular carnosine levels. This technical guide provides an in-depth examination of the enzymatic properties, regulation, and physiological significance of carnosine synthase. It includes a comprehensive summary of its kinetic parameters, detailed experimental protocols for activity assessment, and an exploration of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, physiology, and drug development who are investigating the therapeutic potential of modulating β-alanine metabolism and carnosine homeostasis.
Introduction to Beta-Alanine Metabolism and Carnosine Synthesis
This compound (β-alanine) is a non-proteinogenic amino acid that serves as the rate-limiting precursor for the synthesis of carnosine and other related histidine-containing dipeptides.[1] The metabolic pathway of β-alanine is intrinsically linked to the synthesis of carnosine, a reaction catalyzed by the enzyme carnosine synthase (EC 6.3.2.11).[2] Carnosine synthase, encoded by the CARNS1 gene (also known as ATPGD1), is a member of the ATP-grasp family of ligases.[3][4] This enzyme facilitates the formation of a peptide bond between β-alanine and L-histidine, a process that requires the hydrolysis of ATP to ADP and inorganic phosphate.[3]
The physiological importance of this pathway is underscored by the multifaceted roles of carnosine. In skeletal muscle, carnosine is a significant intracellular pH buffer, particularly during high-intensity exercise, and also contributes to antioxidant defense and calcium sensitivity of the contractile apparatus.[1][5] In the central nervous system, carnosine and its analogue, homocarnosine (B1673341) (synthesized from GABA and L-histidine by carnosine synthase), are thought to have neuroprotective functions.[6] Given that the availability of β-alanine is the primary determinant of carnosine synthesis rates in vivo, understanding the function and regulation of carnosine synthase is paramount for developing strategies to modulate carnosine levels for therapeutic or performance-enhancing purposes.[1][7]
Enzymatic Properties of Carnosine Synthase
The enzymatic activity of carnosine synthase has been characterized in various species. The enzyme exhibits a high affinity for its substrates, with kinetic parameters that underscore the efficiency of carnosine synthesis.
Quantitative Data on Carnosine Synthase Kinetics
The following table summarizes the key kinetic parameters for carnosine synthase from different species.
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Human (recombinant) | β-alanine | 0.09 | 65.3 | 0.057 | 633 | [3][8] |
| L-histidine | 0.37 | 0.76 | - | - | [8] | |
| ATP | - | - | - | - | ||
| Mouse (recombinant) | β-alanine | - | - | 0.09 | 818 | [3] |
| L-histidine | - | - | - | - | [3] | |
| ATP | - | - | - | - | ||
| Chicken (purified) | β-alanine | - | - | 0.02 | 357 | [3] |
| L-histidine | - | - | - | - | [3] | |
| ATP | - | - | - | - |
Note: Vmax and kcat values are often determined under saturating conditions of the other substrates and may vary between studies.
Substrate Specificity
Carnosine synthase displays a degree of substrate promiscuity, although it shows a clear preference for β-alanine and L-histidine. It can also catalyze the synthesis of homocarnosine from γ-aminobutyric acid (GABA) and L-histidine, albeit with a lower efficiency.[3] The catalytic efficiency (kcat/Km) for β-alanine is approximately 14 to 25 times higher than that for GABA across different species, indicating a strong preference for carnosine synthesis.[3]
Tissue Distribution of Carnosine Synthase (CARNS1)
Carnosine synthase expression is most prominent in tissues with high concentrations of carnosine, namely skeletal muscle and the brain, particularly the olfactory bulb.[6] Quantitative data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of CARNS1 mRNA expression across various human tissues.
| Tissue | Median Gene Expression (TPM) |
| Muscle - Skeletal | 15.7 |
| Brain - Cerebellum | 2.8 |
| Brain - Cortex | 1.9 |
| Heart - Atrial Appendage | 1.1 |
| Heart - Left Ventricle | 1.0 |
| Nerve - Tibial | 0.8 |
| Adipose - Subcutaneous | 0.5 |
| Lung | 0.4 |
| Esophagus - Mucosa | 0.3 |
| Skin - Sun Exposed (Lower leg) | 0.3 |
| Artery - Tibial | 0.2 |
| Whole Blood | 0.1 |
| Liver | 0.1 |
| Kidney - Cortex | 0.1 |
Data sourced from the GTEx Portal on December 15, 2025. TPM = Transcripts Per Million.
Regulation of Carnosine Synthase
The activity and expression of carnosine synthase are subject to regulation by various factors, including substrate availability and hormonal stimuli.
Substrate Availability
As the rate-limiting precursor, the intracellular concentration of β-alanine is a primary determinant of carnosine synthesis. Chronic supplementation with β-alanine has been shown to significantly increase muscle carnosine content.[1] Interestingly, studies in mice have demonstrated that β-alanine supplementation can also lead to an increase in the expression of the CARNS1 gene in skeletal muscle.[9]
Hormonal Regulation
Androgens appear to play a role in regulating carnosine levels. Orchidectomy in mice leads to a decrease in muscle carnosine, which is associated with a surprising increase in CARNS1 expression, suggesting a complex regulatory feedback mechanism.[9]
Role in Signaling Pathways
Carnosine, the product of carnosine synthase activity, is not merely a static buffer but also an active participant in cellular signaling. It has been shown to modulate key pathways involved in antioxidant defense and cellular metabolism.
The PI3K/AKT and Nrf2 Signaling Pathways
Carnosine has been demonstrated to activate the Phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway.[10][11] This activation, in turn, can lead to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5][10] Nrf2 activation upregulates the expression of a suite of antioxidant enzymes, such as heme oxygenase-1 (HO-1), providing a mechanism by which carnosine exerts its protective effects against oxidative stress.[5][12]
Experimental Protocols
Radiochemical Assay for Carnosine Synthase Activity
This protocol is adapted from Drozak et al. (2010) and measures the incorporation of radiolabeled β-alanine into carnosine.[3]
6.1.1. Materials and Reagents
-
[3H]β-alanine (specific activity ~60 Ci/mmol)
-
L-histidine
-
ATP (disodium salt)
-
HEPES buffer (50 mM, pH 7.5)
-
KCl (10 mM)
-
EGTA (1 mM)
-
MgCl2 (1 mM)
-
Dithiothreitol (DTT, 1 mM)
-
Perchloric acid (HClO4, 10% w/v)
-
AG 50W-X4 cation exchange resin (Na+ form)
-
Ammonium hydroxide (B78521) (NH4OH, 1 M)
-
Scintillation cocktail
-
Enzyme preparation (tissue homogenate or purified enzyme)
6.1.2. Tissue Homogenate Preparation
-
Excise tissues (e.g., skeletal muscle, brain) and immediately place them in ice-cold homogenization buffer (e.g., 50 mM HEPES, pH 7.5, containing protease inhibitors).
-
Mince the tissue thoroughly with scissors.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer or a similar device on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic fraction with carnosine synthase, and determine the protein concentration using a standard method (e.g., Bradford assay).
6.1.3. Assay Procedure
-
Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 110 µL, combine:
-
55 µL of 2x reaction buffer (100 mM HEPES, pH 7.5, 20 mM KCl, 2 mM EGTA, 2 mM MgCl2, 2 mM DTT)
-
11 µL of 30 mM MgATP
-
11 µL of 30 mM L-histidine
-
A solution containing [3H]β-alanine to a final concentration of 1 µM (approximately 600,000 cpm).
-
Add water to bring the volume to just under 110 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (e.g., 10-50 µg of protein from the tissue homogenate).
-
Incubate the reaction at 37°C for 20 minutes. The reaction should be linear for at least 30 minutes.
-
Stop the reaction by adding 100 µL of the reaction mixture to 200 µL of ice-cold 10% HClO4.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.
-
Apply the supernatant to a column containing 1 mL of AG 50W-X4 resin (Na+ form) equilibrated with water.
-
Wash the column with 12 mL of water to remove unreacted [3H]β-alanine.
-
Elute the synthesized [3H]carnosine with 2 mL of 1 M NH4OH.
-
Collect the eluate in a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of carnosine synthesized based on the specific activity of the [3H]β-alanine.
Experimental Workflow for Carnosine Synthase Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. ul.qucosa.de [ul.qucosa.de]
- 5. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. uniprot.org [uniprot.org]
- 9. Carnosine-synthetase inhibition of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carnosine Protects Mouse Podocytes from High Glucose Induced Apoptosis through PI3K/AKT and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Transport Mechanisms of Beta-Alanine into Skeletal Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of beta-alanine transport into skeletal muscle cells. This compound is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant physiological roles in muscle, including intracellular pH buffering and antioxidant activities. An understanding of the mechanisms governing its uptake is crucial for developing effective supplementation strategies and potential therapeutic interventions.
Primary Transporters of this compound in Skeletal Muscle
The uptake of this compound into skeletal muscle is a carrier-mediated process primarily facilitated by two key transporters:
-
Taurine (B1682933) Transporter (TauT), encoded by the SLC6A6 gene: This is the principal transporter responsible for this compound uptake into skeletal muscle. It is a sodium (Na⁺) and chloride (Cl⁻)-dependent transporter. The transport process is electrogenic, with a proposed stoichiometry of two Na⁺ ions and one Cl⁻ ion for every molecule of this compound transported[[“]][2]. This transporter also mediates the uptake of taurine, and as such, this compound and taurine competitively inhibit each other's transport[3].
-
Proton-coupled Amino Acid Transporter 1 (PAT1), encoded by the SLC36A1 gene: This transporter facilitates the uptake of a broad range of small amino acids, including this compound, in a proton (H⁺)-dependent manner. However, its contribution to this compound transport in skeletal muscle is considered to be minimal compared to TauT[2][4].
Kinetics of this compound Transport
The transport of this compound into skeletal muscle cells follows Michaelis-Menten kinetics. While Vmax values for this compound transport in skeletal muscle are not consistently reported in the literature, several studies have determined the Michaelis constant (Km), which reflects the substrate concentration at which the transport rate is half of Vmax.
| Transporter | Substrate | Km (µM) | Cell Type/Model | Reference |
| TauT (SLC6A6) | This compound | ~40 | Embryonic chick pectoral muscle | [[“]] |
| TauT (SLC6A6) | This compound | 55 | - | [5] |
| TauT (SLC6A6) | Taurine | < 10 | - | [5] |
| PAT1 (SLC36A1) | Small amino acids | ~1,000-10,000 | - | [6] |
Note: The lower Km value of TauT for taurine compared to this compound suggests a higher affinity for taurine.
Regulation of this compound Transport
The transport of this compound into skeletal muscle is a regulated process, influenced by several factors including substrate availability, hormonal signals, and physical activity.
Substrate-Induced Regulation
Chronic supplementation with this compound has been shown to influence the expression of its own transporter. Studies in mice have demonstrated that this compound supplementation can lead to an increase in the expression of TauT, suggesting a potential adaptive mechanism to enhance its own uptake[7]. However, one human study reported a downregulation of TauT gene expression after 24 weeks of high-dose this compound supplementation[2][4].
Hormonal Regulation: The Contested Role of Insulin (B600854)
The role of insulin in regulating this compound transport into skeletal muscle remains a subject of debate.
-
In Vitro Evidence: A study using C2C12 myotubes demonstrated that insulin can stimulate this compound uptake, particularly at lower, more physiological concentrations of this compound (350 µmol·L⁻¹). This effect was not observed at a higher, saturating concentration (700 µmol·L⁻¹), suggesting that insulin may enhance the transport capacity of TauT, but this effect is overcome when the transporter is saturated[5][8][9].
-
In Vivo Human Studies: In contrast, a study conducted in human subjects found that hyperinsulinemia did not increase the uptake of this compound into skeletal muscle, regardless of whether this compound concentrations were saturating or sub-saturating[[“]][10].
This discrepancy highlights the need for further research to clarify the precise role of insulin in regulating this compound transport in human skeletal muscle under different physiological conditions.
Exercise-Induced Regulation
Physical exercise has been proposed to enhance the uptake of this compound into skeletal muscle, potentially through the activation of AMP-activated protein kinase (AMPK)[11]. AMPK is a key energy sensor in cells that is activated during exercise. While the direct link between AMPK activation and increased this compound transport is still under investigation, it is a plausible mechanism given AMPK's role in upregulating various metabolic and transport processes in muscle.
Signaling Pathways and Transport Mechanisms
The following diagrams, generated using the DOT language, illustrate the key transport mechanisms and regulatory pathways involved in this compound uptake into skeletal muscle cells.
Experimental Protocols
In Vitro this compound Uptake Assay in C2C12 Myotubes
This protocol describes a method to measure this compound uptake in a common skeletal muscle cell line.
I. Cell Culture and Differentiation
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Grow cells to confluence in a humidified incubator at 37°C and 5% CO₂.
-
Induce differentiation into myotubes by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Allow cells to differentiate for 5-7 days, with media changes every 48 hours.
II. This compound Uptake Assay
-
Prepare treatment media by dissolving this compound in differentiation medium to the desired concentrations (e.g., a range of concentrations to determine Km and Vmax, or specific concentrations to test regulatory factors). For studying insulin's effect, a concentration of 350 µmol·L⁻¹ can be used[5][8].
-
(Optional) For inhibitor studies, pre-incubate the myotubes with the inhibitor (e.g., taurine or GABA) for a specified time before adding the this compound-containing medium.
-
Aspirate the differentiation medium from the myotube cultures.
-
Wash the cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the treatment medium (containing this compound and any other test substances like insulin) to the cells and incubate for a specific time (e.g., 24 hours for chronic uptake studies[5], or shorter time points for initial rate kinetics).
-
To terminate the uptake, aspirate the treatment medium and rapidly wash the cells three times with ice-cold buffer to remove extracellular this compound.
III. Sample Preparation and Analysis
-
Lyse the cells by adding a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) and scraping the cells.
-
Homogenize the cell lysate.
-
Determine the intracellular this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC)[5].
-
Normalize the intracellular this compound concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
IV. Experimental Workflow Diagram
Conclusion and Future Directions
The transport of this compound into skeletal muscle cells is a complex process primarily mediated by the TauT transporter. While the fundamental mechanisms of ion-dependency and basic kinetics are relatively well-understood, several areas require further investigation. The conflicting findings on the role of insulin highlight the need for more studies to delineate its precise regulatory function. Furthermore, while exercise is a promising modulator of this compound uptake, the specific signaling cascades linking AMPK activation to transporter activity or expression need to be elucidated. The lack of consistent reporting of Vmax and Ki values in the literature for skeletal muscle also represents a significant knowledge gap. Future research should focus on these areas to provide a more complete picture of this compound transport, which will be invaluable for optimizing its use in sports nutrition and exploring its therapeutic potential in various clinical settings.
References
- 1. consensus.app [consensus.app]
- 2. Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of taurine and β-alanine supplementation on taurine transporter protein and fatigue resistance in skeletal muscle from mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease | MDPI [mdpi.com]
- 6. Insulin does not stimulate β-alanine transport into human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of AMPK in the Regulation of Skeletal Muscle Size, Hypertrophy, and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exercise Training and this compound-Induced Muscle Carnosine Loading [frontiersin.org]
- 9. The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Kinetic model assisted synthesis of β-alanine from 3-aminopropionaldehyde by a novel single step enzymatic biotransformation - Taylor & Francis Group - Figshare [tandf.figshare.com]
The Genetic Blueprint of Responsiveness: A Technical Guide to Genetic Factors Influencing Muscle Carnosine Loading with Beta-Alanine
For Immediate Release
[City, State] – [Date] – This technical guide addresses the significant inter-individual variability in muscle carnosine loading in response to beta-alanine supplementation, a topic of critical interest to researchers, scientists, and drug development professionals. By synthesizing current literature, this document explores the genetic factors, key signaling pathways, and experimental methodologies that underpin this variability, providing a comprehensive resource for optimizing and personalizing this compound supplementation strategies.
Executive Summary
This compound is a well-established dietary supplement for increasing skeletal muscle carnosine concentrations, leading to enhanced performance in high-intensity exercise. However, the magnitude of muscle carnosine increase varies substantially among individuals, suggesting a strong genetic influence. This guide delves into the molecular genetics of this compound metabolism, focusing on key genes that regulate this compound transport, carnosine synthesis, and carnosine degradation. While direct quantitative evidence linking specific polymorphisms to loading efficacy remains an emerging field, this paper summarizes the current understanding of candidate genes such as SLC6A6 (TauT), CARNS1, and CNDP1, presents robust data on the kinetics of carnosine loading, and details the experimental protocols required for rigorous investigation in this area.
The Molecular Machinery of Carnosine Loading
The accumulation of muscle carnosine is a multi-step process governed by several key proteins, each encoded by a specific gene. Genetic variations within these genes are prime candidates for explaining the observed differences in supplementation response.
-
This compound Transport (SLC6A6/TauT): The uptake of this compound into muscle cells is a critical rate-limiting step. This process is primarily mediated by the Taurine (B1682933) Transporter (TauT), encoded by the SLC6A6 gene.[1] TauT is a sodium- and chloride-dependent transporter that also carries taurine, its primary substrate.[1] Competition between this compound and taurine for this transporter may influence loading efficiency.
-
Carnosine Synthesis (CARNS1): Once inside the muscle cell, this compound is combined with L-histidine to form carnosine. This reaction is catalyzed by the enzyme carnosine synthase, encoded by the CARNS1 gene. The availability and activity of this enzyme are crucial for the synthesis rate.
-
Carnosine Degradation (CNDP1 & CNDP2): The breakdown of carnosine back into this compound and L-histidine is performed by enzymes called carnosinases. In humans, CNDP1 is primarily found in the serum, while CNDP2 is a cytosolic enzyme found in various tissues, including muscle. Polymorphisms in the CNDP1 gene have been studied in relation to baseline carnosine levels, although a direct link to loading response from supplementation is not yet established.[2][3]
Quantitative Analysis of Muscle Carnosine Loading
While data stratified by genotype is not yet available in the literature, long-term supplementation studies provide a clear picture of the average loading response and the associated changes in gene expression. The data presented below is derived from a landmark 24-week study, providing a robust benchmark for expected outcomes.
Time-Course of Muscle Carnosine Accumulation
The following table summarizes the mean increase in muscle carnosine content in response to chronic this compound supplementation.
| Supplementation Duration | Mean Increase in Muscle Carnosine (mmol·kg⁻¹ dm) | Standard Deviation |
| Week 4 | +11.37 | ± 7.03 |
| Week 8 | +13.88 | ± 7.84 |
| Week 12 | +16.95 | ± 8.54 |
| Week 16 | +17.63 | ± 8.42 |
| Week 20 | +21.20 | ± 7.86 |
| Week 24 | +20.15 | ± 7.63 |
| Data derived from Saunders et al. (2017).[4] |
Genetic Expression in Response to Supplementation
Chronic this compound supplementation has been shown to alter the expression of genes involved in carnosine metabolism. The table below highlights the significant downregulation of the this compound transporter gene, SLC6A6 (TauT).
| Gene | Protein Product | Function | Observed Effect of Chronic BA Supplementation | P-Value |
| SLC6A6 (TauT) | Taurine Transporter | This compound Uptake | Downregulation of mRNA expression | P = 0.002 |
| CARNS1 | Carnosine Synthase | Carnosine Synthesis | No significant change | > 0.05 |
| CNDP2 | Cytosolic Carnosinase | Carnosine Degradation | No significant change | > 0.05 |
| Data derived from Saunders et al. (2017).[4] |
This downregulation of the SLC6A6 transporter suggests a potential feedback mechanism where the muscle cell, sensing a high intracellular concentration of carnosine or this compound, reduces the expression of the transporter to limit further uptake. Polymorphisms that affect the baseline expression or function of TauT are therefore highly likely to influence the overall loading capacity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Carnosine Synthesis and Transport Pathway
Caption: Molecular pathway of this compound transport and carnosine synthesis.
Experimental Workflow for Genetic Association Study
Caption: Standard workflow for a genetic association study on this compound.
Detailed Experimental Protocols
To ensure reproducibility and validity, specific and detailed methodologies are paramount. The following protocol is based on the comprehensive study by Saunders et al. (2017), which investigated the long-term effects of this compound supplementation.[4]
-
Study Design: A randomized, placebo-controlled, double-blind design.
-
Participants: Twenty-five active male participants were recruited. Inclusion criteria typically involve age limits (e.g., 18-35 years), active lifestyle, and no prior use of this compound supplements for a defined period.
-
Supplementation Protocol:
-
Treatment Group: Received 6.4 g/day of sustained-release this compound. The daily dose was divided into smaller doses (e.g., 4 x 1.6 g tablets) to minimize paresthesia.
-
Placebo Group: Received a matching placebo (e.g., maltodextrin).
-
Duration: 24 weeks.
-
-
Muscle Biopsy Procedure:
-
Muscle: Biopsies were obtained from the vastus lateralis muscle.
-
Timing: Samples were collected at baseline (Week 0) and at regular intervals throughout the supplementation period (e.g., every 4 weeks).
-
Method: The percutaneous needle biopsy technique with suction is standard. Samples are immediately frozen in liquid nitrogen and stored at -80°C for later analysis.
-
-
Muscle Carnosine Quantification:
-
Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate quantification.
-
Procedure: Muscle samples are freeze-dried, dissected free of non-muscle tissue, powdered, and homogenized. The homogenate is then processed and analyzed via HPLC to determine the concentration of carnosine, typically expressed as millimoles per kilogram of dry muscle (mmol·kg⁻¹ dm).
-
-
Gene Expression Analysis:
-
Method: Real-Time Polymerase Chain Reaction (RT-PCR).
-
Procedure: RNA is extracted from a portion of the muscle biopsy. The RNA is then reverse-transcribed to cDNA, which is used as a template for RT-PCR to quantify the mRNA expression levels of target genes (SLC6A6, CARNS1, CNDP2, etc.) relative to a stable housekeeping gene.
-
Conclusion and Future Directions
The variability in muscle carnosine loading following this compound supplementation is a complex trait influenced by a combination of genetic and environmental factors. Current evidence strongly implicates genes involved in this compound transport (SLC6A6), synthesis (CARNS1), and degradation (CNDP1) as key modulators of this response. While long-term studies have quantified the average response and identified changes in gene expression, a critical knowledge gap remains in directly linking specific genetic polymorphisms to loading efficacy with quantitative data.
Future research should prioritize genome-wide association studies (GWAS) and candidate gene studies that correlate specific SNPs in SLC6A6, CARNS1, and CNDP1 with the change in muscle carnosine content following a standardized this compound supplementation protocol. Such studies will be instrumental in developing personalized supplementation strategies to maximize efficacy for athletes and potentially for clinical populations, ultimately allowing for a more precise and predictable application of this compound.
References
- 1. The effect of taurine and β-alanine supplementation on taurine transporter protein and fatigue resistance in skeletal muscle from mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Frontiers | The Muscle Carnosine Response to this compound Supplementation: A Systematic Review With Bayesian Individual and Aggregate Data E-Max Model and Meta-Analysis [frontiersin.org]
The Emergence of Beta-Alanine as a Premier Ergogenic Aid: A Historical and Technical Review
Foreword: The landscape of sports nutrition is continually evolving, with new compounds emerging and undergoing rigorous scientific scrutiny. Among these, beta-alanine has solidified its position as a cornerstone supplement for enhancing performance in high-intensity activities. This technical guide provides an in-depth exploration of the discovery of this compound, its historical evolution as an ergogenic aid, and the key scientific investigations that have elucidated its mechanisms of action and performance benefits. It is intended for researchers, scientists, and professionals in the field of drug and supplement development who require a detailed understanding of this impactful molecule.
Discovery and Early History
This compound, a non-proteinogenic amino acid, was first identified in the early 20th century as a constituent of the dipeptide carnosine.[1] Carnosine (β-alanyl-L-histidine) was discovered in meat extract over a century ago by Russian chemist Vladimir Gulevich.[2][3] For much of the 20th century, research into carnosine focused on its physiological roles, including its significant concentration in muscle and brain tissues.[3] It was not until the 1990s that the scientific community began to earnestly investigate the potential performance-enhancing benefits of this compound supplementation.[1]
A pivotal shift in the understanding of this compound's ergogenic potential occurred in the mid-2000s, spearheaded by the pioneering work of Professor Roger Harris and his colleagues.[4] This research was foundational in demonstrating that oral supplementation with this compound could significantly increase intramuscular carnosine concentrations.[4][5] This was a critical discovery, as it identified this compound as the rate-limiting precursor to carnosine synthesis in human skeletal muscle.[6][7] The first human performance study directly investigating the effects of this compound supplementation was published in 2007, marking a new era in sports nutrition research.[8]
Mechanism of Action: The Carnosine Connection
The ergogenic effects of this compound are not direct but are mediated through its role in the synthesis of carnosine. Carnosine is a dipeptide formed from the amino acids this compound and L-histidine, a reaction catalyzed by the enzyme carnosine synthase.[6][9] While L-histidine is readily available in the body, the availability of this compound is the limiting factor in the rate of carnosine synthesis.[2][7]
During high-intensity exercise, there is a rapid increase in the production of hydrogen ions (H+), leading to a decrease in intramuscular pH (acidosis). This acidic environment is a primary contributor to muscle fatigue.[10] Carnosine, with a pKa of 6.83, is an ideal intracellular buffer within the physiological pH range of muscle.[3][10] By increasing muscle carnosine concentrations through this compound supplementation, the muscle's buffering capacity is enhanced, allowing for a delay in the onset of fatigue and an improvement in performance during anaerobic activities.[6] Meta-analyses have shown that the greatest ergogenic benefits occur in exercise lasting between 60 and 240 seconds.[2][5]
Seminal Studies and Quantitative Outcomes
The ergogenic effects of this compound have been substantiated by numerous clinical trials. The following tables summarize the quantitative data from several landmark studies that were instrumental in establishing its efficacy.
Harris et al. (2006): The Foundational Study
This study was the first to demonstrate that oral this compound supplementation could significantly increase carnosine concentrations in human skeletal muscle.[5][11][12]
| Parameter | Supplementation Group | Duration | Change in Muscle Carnosine |
| Muscle Carnosine | 3.2 g/day this compound | 4 weeks | +42.1% |
| Muscle Carnosine | 6.4 g/day this compound | 4 weeks | +64.2% |
| Muscle Carnosine | Isomolar (B1166829) L-Carnosine | 4 weeks | +65.8% |
Table 1: Changes in muscle carnosine concentration following supplementation in Harris et al. (2006).[11]
Hill et al. (2007): The First Human Performance Study
Building on the findings of Harris et al., this was the first study to link increased muscle carnosine from this compound supplementation to improved high-intensity exercise performance.
| Parameter | Supplementation Group | Duration | Performance Improvement (TWD at 110% Wmax) | Change in Muscle Carnosine |
| Cycling Performance | This compound (up to 6.4g/day) | 4 weeks | +12% | +58.8% |
| Cycling Performance | This compound (up to 6.4g/day) | 10 weeks | +16% | +80.1% |
| Cycling Performance | Placebo | 10 weeks | No significant change | No significant change |
Table 2: Performance and muscle carnosine changes in Hill et al. (2007).
Derave et al. (2007): Non-invasive Measurement and Trained Athletes
This study was significant for its use of proton magnetic resonance spectroscopy (1H-MRS) to non-invasively measure muscle carnosine and for its investigation in trained sprinters.[13][14]
| Parameter | Supplementation Group | Duration | Change in Muscle Carnosine (Soleus) | Change in Muscle Carnosine (Gastrocnemius) | Performance Improvement (Dynamic Knee Extension Torque) |
| Muscle Carnosine & Performance | 4.8 g/day this compound | 4 weeks | +47% | +37% | Significant improvement in bouts 4 & 5 |
| Muscle Carnosine & Performance | Placebo | 4 weeks | No significant change | +16% | No significant improvement |
Table 3: Muscle carnosine and performance changes in trained sprinters in Derave et al. (2007).[13]
Baguet et al. (2010): Elite Athletes
This study investigated the effects of this compound supplementation in highly trained elite rowers, demonstrating its efficacy in a competitive athlete population.[4][15]
| Parameter | Supplementation Group | Duration | Change in Muscle Carnosine (Soleus) | Change in Muscle Carnosine (Gastrocnemius) | 2,000m Rowing Performance |
| Muscle Carnosine & Performance | 5 g/day this compound | 7 weeks | +45.3% | +28.2% | 4.3 seconds faster than placebo group post-supplementation |
| Muscle Carnosine & Performance | Placebo | 7 weeks | No significant change | No significant change | - |
Table 4: Muscle carnosine and performance changes in elite rowers in Baguet et al. (2010).[4]
Detailed Experimental Protocols
A hallmark of robust scientific inquiry is the detailed and replicable methodology of its experiments. Below are the protocols for the seminal studies cited.
Harris et al. (2006) Protocol
-
Subjects: Healthy male subjects.
-
Design: Three separate studies were conducted. The third and most cited part involved dietary supplementation. 21 male subjects were divided into four groups.
-
Supplementation Protocol:
-
Group 1 (Low-dose this compound): 800 mg of this compound four times per day (total 3.2 g/day ) for 4 weeks.[14]
-
Group 2 (High-dose this compound): A total of 145.6 g of this compound over the 4-week period, averaging 6.4 g/day .[14]
-
Group 3 (L-carnosine): An isomolar amount of L-carnosine to the high-dose this compound group.
-
Group 4 (Placebo).
-
-
Primary Outcome Measures:
-
Muscle Biopsy: Muscle samples were taken from the vastus lateralis before and after the supplementation period.
-
Carnosine Analysis: Muscle carnosine content was determined using high-performance liquid chromatography (HPLC).
-
Hill et al. (2007) Protocol
-
Subjects: Physically active male subjects.
-
Design: A double-blind, placebo-controlled study.
-
Supplementation Protocol:
-
This compound Group: Received this compound for 10 weeks. The daily dose was incrementally increased over the first few weeks, reaching a maintenance dose of up to 6.4 g/day .
-
Placebo Group: Received a maltodextrin (B1146171) placebo.
-
-
Primary Outcome Measures:
-
Exercise Performance: A cycling capacity test at 110% of maximal power output (Wmax) was performed at baseline, and at 4 and 10 weeks of supplementation. The primary performance metric was total work done (TWD).
-
Muscle Biopsy: Muscle biopsies were obtained from the vastus lateralis at baseline, 4 weeks, and 10 weeks for the analysis of muscle carnosine content.
-
Derave et al. (2007) Protocol
-
Subjects: Fifteen male, 400-m sprint-trained competitive athletes.[13]
-
Design: A placebo-controlled, double-blind study.[13]
-
Supplementation Protocol:
-
Primary Outcome Measures:
-
Muscle Carnosine Measurement: Carnosine content in the soleus and gastrocnemius muscles was quantified non-invasively using proton magnetic resonance spectroscopy (1H-MRS) before and after supplementation.[13]
-
Exercise Performance: Performance was assessed through an isokinetic test consisting of five bouts of 30 maximal voluntary knee extensions.[13]
-
Conclusion and Future Directions
The discovery and subsequent scientific validation of this compound as an ergogenic aid represent a significant advancement in the field of sports nutrition. The historical progression from the identification of carnosine to the understanding of this compound as its rate-limiting precursor illustrates a classic example of scientific inquiry building upon foundational knowledge. The robust body of evidence, highlighted by the seminal studies discussed herein, confirms that this compound supplementation is an effective strategy for increasing muscle carnosine concentrations and, consequently, enhancing performance in high-intensity exercise.
Future research should continue to explore optimal dosing strategies for various athletic populations, the long-term effects of supplementation, and the potential synergistic effects of this compound with other ergogenic aids. Further investigation into the broader physiological roles of carnosine, such as its antioxidant properties, may also unveil additional benefits of this compound supplementation. For researchers and developers, this compound remains a compound of significant interest with a well-established mechanism of action and proven efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. carnosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Important role of muscle carnosine in rowing performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Improving beta‐alanine supplementation strategy to enhance exercise performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound supplementation in high-intensity exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The absorption of orally supplied this compound and its effect on muscle carnosine synthesis in human vastus lateralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.humankinetics.com [journals.humankinetics.com]
- 13. This compound supplementation augments muscle carnosine content and attenuates fatigue during repeated isokinetic contraction bouts in trained sprinters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
Degradation of Dihydrouracil to Beta-Alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core degradation pathway of dihydrouracil (B119008) to beta-alanine. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the enzymatic steps, quantitative data, and experimental methodologies associated with this critical metabolic process. The information presented here is crucial for fields such as pharmacology, particularly in the context of fluoropyrimidine-based chemotherapy, as well as for the study of inborn errors of pyrimidine (B1678525) metabolism.
Introduction to the Dihydrouracil Degradation Pathway
The catabolism of pyrimidine bases, including uracil (B121893), is a fundamental metabolic process. The degradation of dihydrouracil, an intermediate in uracil breakdown, proceeds through a three-step enzymatic cascade to ultimately yield this compound, carbon dioxide, and ammonia. This pathway is essential for the clearance of pyrimidine bases and the metabolism of pyrimidine analogue drugs such as 5-fluorouracil (B62378) (5-FU). Deficiencies in the enzymes of this pathway can lead to severe and potentially lethal drug toxicities.
The three key enzymes involved in the degradation of dihydrouracil to this compound are:
-
Dihydropyrimidine (B8664642) Dehydrogenase (DPD)
-
Dihydropyrimidinase (DHP)
-
Beta-Ureidopropionase
This guide will delve into the specifics of each enzymatic step, present relevant quantitative data in a structured format, provide detailed experimental protocols for the analysis of this pathway, and visualize the pathway and experimental workflows.
The Enzymatic Cascade
The degradation of dihydrouracil is a sequential process catalyzed by the three aforementioned enzymes, primarily occurring in the liver.
Step 1: Reduction of Uracil by Dihydropyrimidine Dehydrogenase (DPD)
The initial and rate-limiting step in pyrimidine catabolism is the reduction of uracil to 5,6-dihydrouracil.[1] This reaction is catalyzed by dihydropyrimidine dehydrogenase (DPD), an NADPH-dependent enzyme.[2] DPD is of significant clinical interest as it is responsible for the breakdown of the chemotherapeutic agent 5-fluorouracil.[3]
Step 2: Hydrolytic Ring Opening by Dihydropyrimidinase (DHP)
The cyclic amide bond of 5,6-dihydrouracil is then hydrolyzed by dihydropyrimidinase (DHP) to form N-carbamoyl-beta-alanine.[4] This enzyme belongs to the family of hydrolases and is also known as 5,6-dihydropyrimidine amidohydrolase.[4]
Step 3: Hydrolysis by Beta-Ureidopropionase
The final step in this pathway is the hydrolysis of N-carbamoyl-beta-alanine by beta-ureidopropionase, which yields this compound, carbon dioxide, and ammonia.[5] This enzyme is also referred to as N-carbamoyl-beta-alanine amidohydrolase.
Quantitative Data
This section summarizes the key quantitative parameters for the enzymes involved in the dihydrouracil to this compound degradation pathway.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| Dihydropyrimidine Dehydrogenase (DPD) | Bovine Liver | Uracil | 0.8 µM | 1.6 s-1 (kcat) | [6] |
| Bovine Liver | NADPH | 0.12 µM | 1.6 s-1 (kcat) | [6] | |
| Dihydropyrimidinase (DHP) | Albizzia julibrissin | Dihydrouracil | 0.33 mM | 0.15 U/mL min-1 | [7][8] |
| Rat Liver | 5-Bromo-5,6-dihydrouracil | 17 µM (Kd) | - | [9] | |
| Beta-Ureidopropionase | Human Liver | N-carbamoyl-beta-alanine | 15.5 ± 1.9 µM | - | [10] |
Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the dihydrouracil degradation pathway.
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (Radiochemical Method)
This protocol describes a semi-automated radioassay for measuring DPD activity in human peripheral lymphocytes.[11]
Materials:
-
[6-14C]5-fluorouracil ([6-14C]FUra)
-
Lymphocyte cytosol preparation
-
HPLC system with an in-line flow scintillation analyzer
Procedure:
-
Prepare lymphocyte cytosol at a protein concentration of 200 µg.
-
Incubate the cytosol with [6-14C]FUra at various time points (e.g., 0, 5, 10, 15, 30 min).
-
Stop the reaction by ethanol precipitation.
-
Filter the samples.
-
Analyze the samples by HPLC to separate the substrate from the product.
-
Quantify the radioactivity of the substrate and product peaks using an in-line flow scintillation analyzer.
-
Calculate DPD activity based on the rate of product formation.
Dihydropyrimidinase (DHP) Activity Assay (HPLC Method)
This protocol outlines a radiochemical assay for DHP activity in human liver homogenates using HPLC.[9]
Materials:
-
[2-14C]5,6-dihydrouracil
-
Human liver homogenate
-
HPLC system with on-line radioactivity detection
-
Liquid scintillation counter
Procedure:
-
Incubate the liver homogenate with [2-14C]5,6-dihydrouracil.
-
Separate the radiolabeled substrate (dihydrouracil) from the product (N-carbamoyl-beta-alanine) using reversed-phase HPLC.
-
Detect and quantify the radioactivity of the separated compounds using an on-line radioactivity detector.
-
Additionally, capture the evolved 14CO2 (if the label is at the C2 position of the ring) and quantify it by liquid scintillation counting to confirm the reaction.
-
Calculate DHP activity based on the amount of product formed over time.
Beta-Ureidopropionase Activity Assay (LC-MS/MS Method)
This protocol describes the detection of beta-ureidopropionase deficiency by measuring its substrates in urine using HPLC-electrospray tandem mass spectrometry.[7]
Materials:
-
Urine sample
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Standards for N-carbamoyl-beta-alanine and N-carbamoyl-beta-aminoisobutyric acid
Procedure:
-
Prepare the urine sample (e.g., dilution, centrifugation).
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites chromatographically.
-
Detect and quantify N-carbamoyl-beta-alanine and N-carbamoyl-beta-aminoisobutyric acid using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Compare the levels of these metabolites to those in control samples to assess beta-ureidopropionase activity.
Quantification of Pathway Metabolites in Plasma (LC-MS/MS Method)
This protocol provides a general workflow for the simultaneous quantification of uracil, dihydrouracil, N-carbamoyl-beta-alanine, and this compound in plasma.[1][12]
Materials:
-
Plasma sample
-
Internal standards (stable isotope-labeled analytes)
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add internal standards to a known volume of plasma.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable column (e.g., C18 or HILIC) and gradient elution.
-
Detect and quantify each analyte using tandem mass spectrometry in MRM mode, monitoring specific precursor-to-product ion transitions for each compound and its internal standard.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Calculate the concentration of each metabolite in the plasma samples based on the peak area ratios of the analyte to its internal standard and the calibration curve.
-
Visualizations
Degradation Pathway of Dihydrouracil to this compound
Degradation pathway from Dihydrouracil to this compound.
Experimental Workflow for Metabolite Quantification
Workflow for metabolite quantification by LC-MS/MS.
References
- 1. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the kinetic properties of enzymes catalysing coupled reaction sequences [ouci.dntb.gov.ua]
- 3. ltd.aruplab.com [ltd.aruplab.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic analysis of the first 4 patients with beta-ureidopropionase deficiency. | Sigma-Aldrich [merckmillipore.com]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Detection of beta-ureidopropionase deficiency with HPLC-electrospray tandem mass spectrometry and confirmation of the defect at the enzyme level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiochemical assay for determination of dihydropyrimidinase activity using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semi-automated radioassay for determination of dihydropyrimidine dehydrogenase (DPD) activity. Screening cancer patients for DPD deficiency, a condition associated with 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Beta-Alanine in Plasma using Reverse-Phase HPLC with Pre-Column Derivatization
Abstract
This application note provides a detailed protocol for the quantitative analysis of beta-alanine in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC). The method involves pre-column derivatization of this compound with o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent isoindole derivative, enabling sensitive and specific detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound concentrations in biological matrices for pharmacokinetic, metabolic, or clinical studies.
Introduction
This compound is a naturally occurring beta-amino acid that is a precursor to the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissue. Carnosine plays a crucial role in intracellular pH buffering, particularly during high-intensity exercise. Consequently, this compound supplementation is common among athletes to enhance performance. The accurate quantification of this compound in plasma is essential for studying its absorption, metabolism, and physiological effects.
Reverse-phase HPLC coupled with fluorescence detection following pre-column derivatization with OPA is a robust and widely used method for the analysis of amino acids in biological fluids.[1][2][3] This technique offers high sensitivity, selectivity, and reproducibility.[4][5] The derivatization reaction with OPA specifically targets primary amines, such as this compound, in the presence of a thiol-containing reagent, leading to the formation of a fluorescent product that can be easily separated and quantified by RP-HPLC.[6][7]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Experimental workflow for this compound quantification.
Biochemical Pathway of Carnosine Synthesis
This compound is the rate-limiting precursor for the synthesis of carnosine. The following diagram illustrates this simple biochemical relationship.
Carnosine synthesis from this compound and L-histidine.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound in plasma using RP-HPLC with OPA derivatization, compiled from various sources.
| Parameter | Value | Reference |
| Retention Time | ~22.8 min | [8] |
| Limit of Detection (LOD) | 0.15 µM | [9] |
| Limit of Quantification (LOQ) | 0.50 µM | [9] |
| Linearity (R²) | > 0.999 | [8] |
| Intra-assay Precision (RSD) | < 4% | [5] |
| Inter-assay Precision (RSD) | < 8% | [4] |
| Recovery | 98.7% - 101.8% | [8] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (≥99.0% purity)
-
o-Phthalaldehyde (OPA), HPLC grade
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Sodium acetate (B1210297), analytical grade
-
Boric acid, analytical grade
-
Sodium hydroxide (B78521), analytical grade
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (collected in EDTA or heparin tubes)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Binary or quaternary pump
-
Autosampler with refrigeration
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Microcentrifuge
-
pH meter
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol 1: Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile or 100 µL of 10% (w/v) trichloroacetic acid.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet. If necessary, filter the supernatant through a 0.45 µm syringe filter.
Protocol 2: Pre-Column Derivatization with OPA
-
Preparation of Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
Preparation of OPA/MCE Reagent: Dissolve 25 mg of OPA in 2.25 mL of methanol. Add 250 µL of borate buffer and 25 µL of 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light.
-
Derivatization Reaction:
-
In an autosampler vial, mix 20 µL of the deproteinized plasma supernatant (or standard/blank) with 20 µL of the OPA/MCE reagent.[10]
-
Allow the reaction to proceed for a precise time, typically 1-3 minutes at room temperature, before injection.[6][10] Automated derivatization using an autosampler is highly recommended to ensure reproducible reaction times.[6][11]
-
Protocol 3: RP-HPLC Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 40°C.[11]
-
Mobile Phase A: 0.05 M Sodium acetate buffer with 21% methanol, pH adjusted to 7.0.
-
Mobile Phase B: 0.05 M Sodium acetate buffer with 75% methanol, pH adjusted to 7.0.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength (λex) = 338 nm, Emission wavelength (λem) = 455 nm.
-
-
Gradient Elution: A linear gradient can be optimized for the separation of this compound from other plasma components. A typical gradient might start with a low percentage of mobile phase B, increasing linearly to elute the derivatized this compound, followed by a column wash and re-equilibration step.[6]
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of a pure, derivatized standard.
-
Integrate the peak area of the this compound derivative.
-
Prepare a calibration curve by plotting the peak areas of a series of this compound standards (e.g., 1 to 100 µM) versus their known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.
-
Conclusion
The described RP-HPLC method with pre-column OPA derivatization and fluorescence detection provides a reliable, sensitive, and accurate means of quantifying this compound in plasma. The detailed protocols for sample preparation, derivatization, and HPLC analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers in various scientific disciplines. Adherence to automated derivatization procedures is crucial for achieving high precision and reproducibility.[5][6]
References
- 1. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of F-beta-alanine and this compound in plasma and urine with dual-column reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accurate Beta-Alanine Isomer Differentiation by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the accurate differentiation and quantification of beta-alanine and its structural isomer, alpha-alanine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation without the need for derivatization, ensuring a streamlined and efficient workflow.
Introduction
This compound is a naturally occurring beta-amino acid that is a precursor to carnosine, a dipeptide with significant physiological roles, including antioxidant activity and pH buffering in muscle tissue. Its structural isomer, alpha-alanine, is a proteinogenic amino acid. Due to their identical mass, chromatographic separation is essential for their accurate and individual quantification by mass spectrometry. This protocol offers a sensitive and selective method crucial for research in metabolism, sports science, and drug development.
Experimental Protocols
This protocol details a HILIC-based LC-MS/MS method for the analysis of this compound and alpha-alanine in biological matrices such as plasma or serum.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, e.g., D4-beta-alanine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% acetonitrile (B52724) with 10 mM ammonium (B1175870) formate (B1220265) and 0.15% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Atlantis HILIC Silica, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in Water
-
Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate and 0.15% Formic Acid
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient:
Time (min) %A %B 0.0 5 95 8.0 17.5 82.5 12.0 29.5 70.5 14.0 45 55 15.5 45 55 15.6 5 95 | 17.0 | 5 | 95 |
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 90.1 | 72.0 | 15 |
| Alpha-Alanine | 90.1 | 44.2 | 18 |
| D4-Beta-Alanine (IS) | 94.1 | 76.0 | 15 |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
| Alpha-Alanine | 1 - 1000 | >0.998 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1.0 |
| Alpha-Alanine | 0.2 | 0.8 |
Visualizations
Experimental Workflow
Application Notes and Protocols: Developing Sustained-Release Beta-Alanine Formulations for Clinical Studies
Abstract
Beta-alanine is a popular ergogenic aid known to enhance high-intensity exercise performance by increasing muscle carnosine concentrations.[[“]][2] Standard formulations often cause paresthesia, a benign but uncomfortable tingling sensation, which limits dosing.[3] Sustained-release (SR) formulations are designed to minimize this side effect by controlling the absorption rate of this compound, allowing for higher, more tolerable doses.[4][5] These application notes provide detailed protocols and guidance for the development, in vitro characterization, and clinical evaluation of SR this compound formulations intended for use by researchers, scientists, and drug development professionals.
Formulation Development and Manufacturing
The primary objective of an SR this compound formulation is to modulate its release profile in the gastrointestinal tract. This is typically achieved by creating a matrix system that slows the dissolution of the highly water-soluble this compound molecule.
Excipient Selection
The choice of excipients is critical for controlling the drug release mechanism. Hydrophilic polymers are commonly used to form a gel-like barrier upon hydration, which controls the diffusion of the active ingredient.
Table 1: Key Excipients for Sustained-Release Tablet Formulations
| Excipient Category | Example | Function | Typical Concentration (% w/w) |
| Rate-Controlling Polymer | Hypromellose (HPMC) | Forms a hydrophilic matrix to control drug release.[6] | 20 - 40 |
| Filler / Binder | Microcrystalline Cellulose (MCC) | Provides bulk, improves compressibility and tablet hardness. | 15 - 35 |
| Glidant | Colloidal Silicon Dioxide | Improves powder flow properties during manufacturing. | 0.1 - 0.5 |
| Lubricant | Magnesium Stearate | Reduces friction between the tablet and die wall during ejection. | 0.25 - 1.0 |
Manufacturing Workflow: Direct Compression
Direct compression is a streamlined and cost-effective method for tablet manufacturing, avoiding the complexities of wet granulation.
Caption: A typical workflow for manufacturing SR this compound tablets via direct compression.
In Vitro Dissolution Testing Protocol
Dissolution testing is a critical quality control measure and a tool to predict the in vivo performance of the SR formulation.[7][8][9] The method should be robust enough to detect variations in manufacturing that could affect the release rate.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl for 2 hours, followed by a pH change to 6.8 phosphate (B84403) buffer to simulate gastrointestinal transit.[10]
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Sampling Times: 1, 2, 4, 6, 8, and 12 hours.
-
Analysis: Quantify this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Acceptance Criteria: A typical three-point specification for an SR product is as follows:[7]
-
2 hours: 20-40% released
-
6 hours: 50-70% released
-
12 hours: Not Less Than 80% released
-
Table 2: Representative In Vitro Dissolution Data
| Time (hours) | % this compound Released (Mean ± SD, n=12) |
| 1 | 28 ± 4.1 |
| 2 | 39 ± 3.8 |
| 4 | 58 ± 5.2 |
| 6 | 71 ± 4.5 |
| 8 | 84 ± 3.9 |
| 12 | 96 ± 2.7 |
Clinical Study Protocols
Pharmacokinetic (PK) and Paresthesia Assessment
A key objective is to demonstrate that the SR formulation provides a flatter plasma concentration curve compared to an immediate-release (IR) product, leading to reduced paresthesia.[5] A crossover study design is ideal for this comparison.
Caption: Randomized, two-period crossover study design for PK and tolerability assessment.
-
Protocol:
-
Administer a single dose of SR or IR this compound (e.g., 3.2 g) after an overnight fast.
-
Collect serial blood samples at pre-dose, and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
Analyze plasma for this compound concentrations.
-
Assess paresthesia severity at each time point using a 10-point Visual Analog Scale (VAS).
-
Table 3: Comparative Pharmacokinetic and Paresthesia Data (Hypothetical)
| Parameter | SR Formulation (Mean ± SD) | IR Formulation (Mean ± SD) |
| Tmax (hours) | 2.5 ± 0.5 | 0.75 ± 0.25 |
| Cmax (µmol/L) | 450 ± 65 | 800 ± 110 |
| AUC0-12h (µmol·h/L) | 2800 ± 350 | 2750 ± 320 |
| Paresthesia VAS (Peak Score) | 2.5 ± 1.0 | 7.0 ± 1.5 |
Efficacy Study: Impact on Muscle Carnosine and Performance
The ultimate goal is to show that chronic supplementation with the SR formulation effectively increases muscle carnosine stores and improves exercise performance.
-
Design: A randomized, double-blind, placebo-controlled trial over 4-8 weeks.
-
Participants: Recreationally active individuals or trained athletes.
-
Intervention: Daily supplementation with SR this compound (e.g., 6.4 g/day ) or a matching placebo.
-
Primary Endpoint: Change in muscle carnosine content from baseline to end-of-study, measured via muscle biopsy or non-invasive magnetic resonance spectroscopy (MRS).
-
Secondary Endpoints:
-
Performance in a high-intensity exercise test (e.g., cycling time to exhaustion at 110% of maximal power output).
-
Change in blood lactate (B86563) accumulation during exercise.
-
Adverse event monitoring.
-
Mechanism of Action
This compound's ergogenic effect is mediated through its role as the rate-limiting precursor to carnosine synthesis.[[“]][11] Increased carnosine levels enhance intracellular buffering capacity, delaying the onset of muscle fatigue during high-intensity exercise.[[“]][3][12]
Caption: The physiological pathway from SR this compound ingestion to performance enhancement.
References
- 1. consensus.app [consensus.app]
- 2. This compound — A Beginner's Guide [healthline.com]
- 3. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. colorcon.com [colorcon.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. d-nb.info [d-nb.info]
- 11. Beta Alanine & Sports Performance - Southeast Nutrition Clinic [southeastnutritionclinic.com]
- 12. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Muscle Carnosine Concentration Post-Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in skeletal muscle and plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[1] Supplementation with its precursor, β-alanine, has been shown to significantly increase muscle carnosine concentrations, leading to improvements in high-intensity exercise performance.[2][3] Accurate and reliable quantification of muscle carnosine is essential for research in sports science, nutrition, and the development of therapeutic interventions targeting muscle function and metabolism.
These application notes provide detailed protocols for the primary analytical techniques used to measure muscle carnosine concentration following supplementation: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Proton Magnetic Resonance Spectroscopy (¹H-MRS).
Analytical Techniques: An Overview
The selection of an analytical method for muscle carnosine quantification depends on factors such as the required sensitivity and specificity, sample availability, and whether an invasive or non-invasive approach is preferred.
-
High-Performance Liquid Chromatography (HPLC) is a widely used, robust, and reliable method for quantifying carnosine in muscle biopsy samples. It offers excellent separation and quantification capabilities.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity compared to HPLC, making it ideal for detecting low concentrations of carnosine and its analogues.[5]
-
Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique that allows for the in vivo quantification of carnosine in intact muscle tissue, avoiding the need for muscle biopsies.[6][7]
Data Presentation: Quantitative Analysis of Muscle Carnosine Post-Supplementation
The following tables summarize quantitative data from various studies on the effects of β-alanine supplementation on muscle carnosine concentrations, as measured by HPLC and ¹H-MRS.
Table 1: Muscle Carnosine Concentration Changes with β-Alanine Supplementation (HPLC Data)
| Study | Supplementation Protocol | Duration (weeks) | Muscle Group | Baseline (mmol/kg dm) | Post-Supplementation (mmol/kg dm) | % Increase |
| Hill et al. (2007)[2] | 2-4g/day β-alanine | 4 | Vastus Lateralis | 19.9 ± 1.9 | 30.1 ± 2.3 | 51.3% |
| Hill et al. (2007)[2] | 2-4g/day β-alanine | 10 | Vastus Lateralis | 19.9 ± 1.9 | 34.7 ± 3.7 | 74.4% |
| Saunders et al. (2017)[8] | 6.4g/day β-alanine | 4 | Vastus Lateralis | - | +14.0 ± 10.1-18.1 | - |
| Yamaguchi et al. (2021)[1][9] | 6.4g/day β-alanine | 8 | - | - | - | 91.1% ± 29.1% |
dm = dry muscle
Table 2: Muscle Carnosine Concentration Changes with β-Alanine Supplementation (¹H-MRS Data)
| Study | Supplementation Protocol | Duration (weeks) | Muscle Group | Baseline (mM) | Post-Supplementation (mM) | % Increase |
| Baguet et al. (2011)[6] | 4.8g/day β-alanine | 4 | Soleus | 7.76 ± 1.36 | 11.39 ± 1.38 | 47% |
| Baguet et al. (2011)[6] | 4.8g/day β-alanine | 4 | Gastrocnemius | 10.16 ± 1.91 | 13.9 ± 2.66 | 37% |
| Hoffman et al. (2015)[10] | 30 days β-alanine | ~4.3 | Gastrocnemius | 6.7 ± 2.2 | - | Significant elevation |
| Bex et al. (2014)[11] | 6.4g/day β-alanine | ~3.3 | Deltoid (Kayakers) | - | - | +0.089 (arbitrary units) |
| Bex et al. (2014)[11] | 6.4g/day β-alanine | ~3.3 | Leg (Kayakers) | - | - | +0.049 (arbitrary units) |
| Bex et al. (2014)[11] | 6.4g/day β-alanine | ~3.3 | Deltoid (Cyclists) | - | - | +0.065 (arbitrary units) |
| Bex et al. (2014)[11] | 6.4g/day β-alanine | ~3.3 | Leg (Cyclists) | - | - | +0.084 (arbitrary units) |
Experimental Protocols
Protocol 1: Muscle Biopsy Procedure (Invasive)
A muscle biopsy is required for HPLC and LC-MS/MS analysis. The vastus lateralis is a common site for muscle biopsy.
Materials:
-
Local anesthetic (e.g., lidocaine)
-
Scalpel and blades
-
Forceps
-
Suture materials
-
Sterile gauze
-
Saline solution
-
Cryotubes or other appropriate storage vials
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Administer a local anesthetic to the biopsy site.
-
Make a small incision (approximately 4-6 cm) through the skin and fascia overlying the muscle.[12]
-
Isolate a small piece of muscle tissue (approximately 0.5 x 0.5 x 1.0 cm) and excise it.[13]
-
Immediately place the muscle sample on a saline-moistened gauze pad to prevent dehydration.[3]
-
Snap-freeze the muscle tissue in liquid nitrogen.
-
Store the frozen sample at -80°C until analysis.[14]
-
Close the incision with sutures.[12]
Protocol 2: Sample Preparation for HPLC and LC-MS/MS
Materials:
-
Freeze-dryer
-
Mortar and pestle (or tissue homogenizer)
-
Perchloric acid (HClO4), 0.5 M
-
Potassium bicarbonate (KHCO3), 2.1 M
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Freeze-dry the muscle sample to remove all water.
-
Dissect any visible connective tissue, fat, and blood from the freeze-dried muscle.
-
Grind the muscle sample into a fine powder using a mortar and pestle or a tissue homogenizer.
-
Deproteinize the muscle powder by adding 0.5 M perchloric acid.[14]
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant by adding 2.1 M potassium bicarbonate.[14]
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[14]
-
Store the extract at -80°C until analysis.
Protocol 3: HPLC Quantification of Muscle Carnosine
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: Atlantis HILIC silica (B1680970) column (4.6 x 150 mm, 3 µm) with a guard column.[4]
-
Mobile Phase A: 0.65 mM ammonium (B1175870) acetate, pH 5.5, in water/acetonitrile (25:75).[4]
-
Mobile Phase B: 4.55 mM ammonium acetate, pH 5.5, in water/acetonitrile (70:30).[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm[15]
-
Column Temperature: Room temperature[4]
Procedure:
-
Prepare a series of carnosine standards of known concentrations to generate a standard curve.
-
Inject the prepared muscle extracts and standards onto the HPLC system.
-
Identify the carnosine peak based on its retention time compared to the standard.
-
Quantify the carnosine concentration in the samples by comparing the peak area to the standard curve.
Protocol 4: LC-MS/MS Quantification of Muscle Carnosine
Instrumentation and Conditions:
-
LC-MS/MS System: UPLC system coupled to a tandem mass spectrometer (e.g., Q-Exactive).[5]
-
Column: Acquity UPLC BEH amide column (1.7 µm).[5]
-
Mobile Phase A: Acetonitrile/water (3:7, v/v) with 0.1% ammonium hydroxide.[5]
-
Mobile Phase B: Acetononitrile/water (8:2, v/v) with 0.1% ammonium hydroxide.[5]
-
Flow Rate: 0.15 mL/min[5]
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transition: For carnosine, m/z 227.11 → fragment ions.[5]
Procedure:
-
Prepare a series of carnosine standards of known concentrations.
-
Inject the prepared muscle extracts and standards into the LC-MS/MS system.
-
Identify carnosine based on its retention time and specific mass transition.
-
Quantify carnosine concentration using the peak area ratio of the analyte to an internal standard, if used, and comparing it to the standard curve.
Protocol 5: ¹H-MRS Quantification of Muscle Carnosine (Non-Invasive)
Instrumentation and Conditions:
-
MR Scanner: 3T or higher is preferable for better signal-to-noise ratio.[7]
-
Coil: Appropriate surface coil for the muscle of interest (e.g., knee coil for calf muscles).[6]
-
Localization Sequence: Point-resolved spectroscopy (PRESS).[6]
-
Typical Parameters:
Procedure:
-
Position the subject comfortably in the MR scanner with the coil placed over the muscle of interest.
-
Acquire anatomical images to guide the placement of the spectroscopy voxel.
-
Perform shimming to optimize the magnetic field homogeneity within the voxel.
-
Acquire the ¹H-MRS spectrum.
-
Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Identify the carnosine peaks at approximately 7.0 and 8.0 ppm.[6]
-
Quantify the carnosine concentration by integrating the peak area and comparing it to an internal or external reference standard (e.g., water signal or a phantom with a known carnosine concentration).[6]
Visualizations
Carnosine Biosynthesis Pathway
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]
- 4. Magnetic Resonance Spectroscopy as a Non-invasive Method to Quantify Muscle Carnosine in Humans: a Comprehensive Validity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Muscle Carnosine Response to this compound Supplementation: A Systematic Review With Bayesian Individual and Aggregate Data E-Max Model and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Alanine ingestion increases muscle carnosine content and combat specific performance in soldiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscle carnosine loading by this compound supplementation is more pronounced in trained vs. untrained muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes: Using Stable Isotope Tracers to Map Beta-Alanine Metabolic Pathways
Introduction
Beta-alanine is a naturally occurring beta-amino acid that is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) and related dipeptides like anserine (B1665513) in various tissues, particularly skeletal muscle and brain.[1][2] Carnosine plays a crucial role as an intracellular pH buffer, antioxidant, and regulator of enzyme activity, making this compound a popular nutritional supplement to enhance exercise performance and muscle function.[1][3] Understanding the metabolic fate of this compound is essential for optimizing supplementation strategies, developing therapeutics for metabolic disorders, and elucidating its role in cellular physiology.
Stable isotope tracing is a powerful technique for quantitatively mapping the flow of atoms through metabolic networks.[4][5] By introducing this compound labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can track its incorporation into downstream metabolites like carnosine and follow its catabolism. This approach, coupled with mass spectrometry, provides unparalleled insights into the dynamic regulation of this compound metabolic pathways.[6]
Principle of the Method
The core principle involves replacing the standard this compound in a biological system (e.g., cell culture) with a "heavy" isotopologue, such as [U-¹³C₃]-beta-alanine. As cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream compounds. Mass spectrometry (MS) is then used to detect and quantify the mass shift in these metabolites.[7] The pattern of ¹³C enrichment, known as the Mass Isotopologue Distribution (MID), reveals the relative activity of different metabolic pathways.[8] For example, the synthesis of carnosine from [U-¹³C₃]-beta-alanine and unlabeled L-histidine will result in carnosine that is 3 Daltons heavier (M+3) than its unlabeled counterpart.
Key Metabolic Pathways
This compound metabolism can be broadly divided into anabolic and catabolic pathways.
-
Anabolism (Carnosine Synthesis): The primary anabolic fate of this compound is its condensation with L-histidine to form carnosine, a reaction catalyzed by carnosine synthase.[2][9] Carnosine can be further methylated to form anserine.[10]
-
Catabolism: this compound can undergo transamination, catalyzed by enzymes like 4-aminobutyrate aminotransferase (GABT), to form malonate semialdehyde.[11][12] This intermediate can then be oxidized and enter central carbon metabolism, including fatty acid biosynthesis.[11]
-
Sources: this compound is produced endogenously from the degradation of uracil (B121893) and other pyrimidine (B1678525) nucleotides or the breakdown of carnosine and anserine from dietary sources.[11][13]
Experimental Workflow
A typical stable isotope tracing experiment to map this compound metabolism involves several key stages, from experimental design to data interpretation.
Protocols
Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C₃]-Beta-Alanine
This protocol details the steps for labeling adherent mammalian cells to trace this compound metabolism.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids
-
This compound-free DMEM (custom order or prepared from powder)
-
[U-¹³C₃]-Beta-Alanine (≥99% purity, ≥98% isotopic enrichment)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of labeling. Incubate overnight in standard growth medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing this compound-free DMEM with dFBS, antibiotics, and the desired concentration of [U-¹³C₃]-Beta-Alanine (e.g., 100-500 µM). Warm the medium to 37°C.
-
Initiation of Labeling:
-
Aspirate the standard medium from the wells.
-
Gently wash the cells twice with 2 mL of pre-warmed sterile PBS to remove residual unlabeled this compound.[14]
-
Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
-
-
Incubation: Return the plates to the incubator for a defined period. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time to reach isotopic steady state.
-
Metabolic Quenching and Metabolite Extraction:
-
Place the 6-well plate on dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold PBS to remove extracellular metabolites.[15]
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and extract metabolites.[14][15]
-
-
Cell Lysis and Collection:
-
Place the plate on a rocker in a cold room (4°C) for 15 minutes to ensure complete extraction.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[15]
-
-
Clarification: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[14]
-
Sample Storage: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until LC-MS/MS analysis.[14]
Protocol 2: Sample Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and carnosine isotopologues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50:50 acetonitrile:water) compatible with your LC method. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Elute the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute polar compounds like this compound and carnosine.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte and its isotopologues. The transitions (precursor ion m/z → product ion m/z) must be optimized for your instrument.
-
-
Data Acquisition: Acquire data for each of the mass transitions listed in the data table below for a sufficient duration to capture the elution profile of the analytes.
-
Data Processing:
-
Integrate the peak areas for each MRM transition.
-
Correct for the natural abundance of ¹³C in the metabolites using established algorithms.
-
Calculate the Mass Isotopologue Distribution (MID) for carnosine by expressing the abundance of each isotopologue (M+0, M+1, M+2, M+3) as a fraction of the total pool.
-
Data Presentation
Quantitative data from stable isotope tracing experiments are typically summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Example Mass Transitions for LC-MS/MS Analysis
| Compound | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| β-Alanine | M+0 | 90.0 | 72.0 | Unlabeled |
| M+3 | 93.0 | 75.0 | Fully labeled tracer | |
| Carnosine | M+0 | 227.1 | 110.1 | Unlabeled[16] |
| M+1 | 228.1 | 110.1 | ||
| M+2 | 229.1 | 110.1 | ||
| M+3 | 230.1 | 111.1 | Labeled from ¹³C₃-β-Ala | |
| L-Histidine | M+0 | 156.1 | 110.1 | Unlabeled precursor |
Table 2: Example Mass Isotopologue Distribution (MID) of Carnosine in C2C12 Myoblasts after Incubation with [U-¹³C₃]-Beta-Alanine
| Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | % Labeled |
| 0 hr | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 hr | 85.2 | 0.9 | 0.4 | 13.5 | 14.8 |
| 6 hr | 54.1 | 1.8 | 0.9 | 43.2 | 45.9 |
| 12 hr | 21.7 | 2.5 | 1.3 | 74.5 | 78.3 |
| 24 hr | 8.9 | 2.1 | 1.1 | 87.9 | 91.1 |
Data are hypothetical and for illustrative purposes. M+1 and M+2 fractions arise from natural ¹³C abundance in the histidine moiety and other sources. "% Labeled" is the sum of fractions containing tracer-derived carbons (primarily M+3).
References
- 1. Role of this compound supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? [frontiersin.org]
- 3. What Is The Link Between Carnosine & this compound? | CarnoSyn® [carnosyn.com]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anserine - Wikipedia [en.wikipedia.org]
- 11. β-Alanine - Wikipedia [en.wikipedia.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparative evaluation of different modalities for measuring in vivo carnosine levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muscle Biopsy Collection and Processing for Carnosine Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in skeletal muscle and plays a crucial role in intracellular pH buffering, antioxidant activities, and protection against glycation.[1][2] Accurate quantification of muscle carnosine is essential for studies related to exercise physiology, aging, and various disease states. These application notes provide a detailed protocol for the collection of human muscle biopsies and their subsequent processing for the accurate analysis of carnosine concentrations, primarily using High-Performance Liquid Chromatography (HPLC).
Muscle Biopsy Collection
Proper muscle biopsy collection is critical to ensure the integrity of the sample and the reliability of subsequent analyses.
2.1. Site Selection and Preparation:
-
The biopsy is typically taken from the belly of a moderately affected muscle, with the vastus lateralis being a common site.[2][3]
-
Avoid sites of recent trauma, electromyography (EMG) needle insertion, or injections to prevent confounding factors in the analysis.[3][4]
-
The puncture site should be disinfected thoroughly, and local anesthesia (e.g., 2% lidocaine (B1675312) with epinephrine) should be administered to the skin and subcutaneous tissue, ensuring the anesthetic does not penetrate the deep fascia and contaminate the muscle sample.[5]
2.2. Biopsy Procedure:
-
A disposable semi-automatic biopsy needle is commonly used.[5]
-
An adequate sample size is approximately 1 cm in length and 0.5 cm in diameter.[3]
-
The excised tissue should be handled carefully to minimize trauma. Do not use electrocautery or a muscle clamp in removing the specimen.[6]
2.3. Immediate Post-Collection Handling:
-
Immediately after collection, the muscle tissue should be rinsed with saline to remove any excess blood.[5]
-
The specimen should be blotted to remove excess moisture before flash-freezing.[6]
-
For optimal preservation of metabolites, the sample should be rapidly frozen. The preferred method is to plunge the specimen into isopentane (B150273) cooled to approximately -160°C with liquid nitrogen.[7] Alternatively, the sample can be directly frozen in liquid nitrogen.[2][5]
-
Once frozen, the sample should be wrapped in pre-cooled aluminum foil, placed in a pre-cooled, labeled cryotube, and stored at -80°C until processing.[5][7]
Muscle Biopsy Processing for Carnosine Analysis
This protocol outlines the steps for extracting carnosine from muscle tissue for quantification by HPLC.
3.1. Sample Preparation:
-
A portion of the frozen muscle biopsy (typically 3-5 mg) is freeze-dried (lyophilized) to remove water content.[8]
-
After freeze-drying, the tissue is dissected free of any visible blood, fat, and connective tissue and then powdered.[8]
3.2. Deproteinization and Extraction: Deproteinization is a critical step to remove proteins that can interfere with the analysis. Perchloric acid (PCA) precipitation is a widely used and effective method.[8][9][10]
-
Homogenization: The powdered, freeze-dried muscle sample is homogenized in a volume of ice-cold 0.5 M perchloric acid (HClO4).
-
Centrifugation: The homogenate is then centrifuged at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Neutralization: The resulting supernatant, which contains the metabolites, is carefully collected and neutralized with a solution of 2.1 M potassium bicarbonate (KHCO3).[8]
-
Second Centrifugation: A second centrifugation step is performed to remove the potassium perchlorate (B79767) precipitate. The final supernatant is collected for analysis.
3.3. Alternative Extraction Method using Acetonitrile: An alternative to PCA is protein precipitation with acetonitrile, which is a simpler and reliable method.[11]
-
Homogenization: The muscle tissue is homogenized in a cold buffer (e.g., PBS).[11]
-
Precipitation: Acetonitrile is added to the homogenate, the mixture is vortexed, and then centrifuged at high speed (e.g., 16,350 x g for 5 minutes).[11]
-
Supernatant Collection: The supernatant is collected for direct analysis.[11]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Biopsy Sample Size | 1.0 cm (length) x 0.5 cm (diameter) | [3] |
| Processed Sample Weight (Freeze-dried) | 3-5 mg | [8] |
| Perchloric Acid (PCA) Concentration | 0.5 M | [8] |
| Neutralization Agent | 2.1 M KHCO3 | [8] |
| Centrifugation (Acetonitrile Method) | 16,350 x g for 5 min | [11] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for muscle biopsy collection and processing for carnosine analysis.
Caption: Simplified diagram of carnosine synthesis and degradation in skeletal muscle.
References
- 1. Study shows detox action of carnosine in human muscle [redoxoma.iq.usp.br]
- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscle Biopsy Evaluation in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlabs.umich.edu [mlabs.umich.edu]
- 5. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. How to Send a Muscle Biopsy | University of Iowa Diagnostic Laboratories (UIDL) - Carver College of Medicine | The University of Iowa [uidl.medicine.uiowa.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Beta-Alanine Uptake and Transport Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-alanine is a naturally occurring beta-amino acid that is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and other tissues. Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[1][2] Consequently, understanding the mechanisms of this compound uptake and its transport kinetics is of significant interest in sports nutrition, aging research, and for the development of therapeutic agents targeting these pathways.
These application notes provide a comprehensive overview of established in vitro models and detailed protocols for studying this compound transport. The aim is to equip researchers with the necessary information to select appropriate models and execute key experiments to characterize the kinetics of this compound uptake.
Choosing an In Vitro Model
The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. The choice depends on the specific research question, such as studying intestinal absorption, muscle uptake, or renal handling of this compound.
Commonly Used Cell Lines:
-
Caco-2 Cells (Human Colorectal Adenocarcinoma): These cells differentiate into a polarized monolayer of enterocytes, making them an excellent model for studying intestinal absorption. They express relevant transporters and allow for the investigation of transepithelial transport.[3] In Caco-2 cells, this compound transport can be Na+-independent and H+-coupled.[3]
-
C2C12 Cells (Mouse Myoblast): This cell line is widely used to study skeletal muscle biology. C2C12 myoblasts can be differentiated into myotubes, providing a relevant model for investigating this compound uptake into muscle cells, where it is primarily used for carnosine synthesis.[4][5][6] Insulin has been shown to stimulate this compound uptake in C2C12 cells at lower concentrations.[4][5]
-
Primary Skeletal Muscle Cells: While more complex to culture, primary cells isolated from embryonic chick pectoral muscle offer a model that closely mimics the in vivo state.[7] These cells have been used to demonstrate that this compound uptake is sodium and chloride-dependent.[7]
-
IHKE Cells (Immortalized Human Kidney Epithelial): Derived from the proximal tubule, this cell line is suitable for studying the renal transport and reabsorption of this compound.[8] Studies with IHKE cells have shown two Na+-dependent transport components for this compound.[8]
-
HEK293 Cells (Human Embryonic Kidney): These cells are highly transfectable and are often used for the heterologous expression of specific transporter proteins (e.g., TauT, PAT1) to study their individual contribution to this compound transport in a controlled environment.[9][10][11][12]
Quantitative Data on this compound Transport Kinetics
The following table summarizes the kinetic parameters (Km and Vmax) for this compound transport in various in vitro models. These values are essential for comparing transport efficiency across different cell types and conditions.
| In Vitro Model | Transporter/Condition | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| Primary Chick Pectoral Muscle Myoblasts | Endogenous | ~40 | - | [7] |
| Primary Chick Pectoral Muscle Myotubes | Endogenous | ~40 | Increased during differentiation | [7] |
| Bovine Brain Capillary Endothelial Cells | Endogenous | 25.3 ± 2.5 | 0.23 ± 0.016 (converted from nmol/30 min/mg) | [13] |
| Rabbit Kidney Proximal Convoluted Tubule Vesicles | Na+-dependent system | 2700 | - | [14] |
| Rabbit Kidney Proximal Straight Tubule Vesicles | High-affinity Na+-dependent system | 160 | - | [14] |
| Rabbit Kidney Proximal Straight Tubule Vesicles | Low-affinity Na+-dependent system | 9300 | - | [14] |
| Cardiac Sarcolemmal Vesicles | Na+-dependent component | 480 ± 180 | 0.28 ± 0.06 | [15] |
| Isolated Cardiac Myocytes | Na+-dependent component | 9650 ± 760 | 169.81 ± 13.22 (pmol/µl/min) | [15] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This is a highly sensitive and widely used method to directly measure the uptake of this compound into cells.[16]
Materials:
-
Cultured cells (e.g., C2C12, Caco-2) in 24-well plates
-
[3H]-β-alanine or [14C]-β-alanine
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Wash Buffer (ice-cold PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to the desired confluency. For Caco-2 cells, allow them to differentiate into a polarized monolayer.
-
Preparation:
-
Prepare uptake solutions containing a known concentration of radiolabeled this compound and varying concentrations of unlabeled this compound.
-
Prepare inhibitors or ion-dependency test solutions as needed (e.g., Na+-free buffer).
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed Uptake Buffer.
-
Add the uptake solution containing radiolabeled this compound to each well.
-
Incubate for a specific time course (e.g., 1, 5, 10, 15, 30 minutes) at 37°C.
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer a portion of the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Calculate the uptake rate as nmol of this compound per mg of protein per minute.
-
Plot the uptake rate against the concentration of unlabeled this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow for Radiolabeled Uptake Assay
Caption: Workflow for a radiolabeled this compound uptake assay.
Protocol 2: Fluorescent Substrate Uptake Assay
This method offers a non-radioactive alternative for measuring transporter activity. While specific fluorescently labeled this compound analogs are not widely commercially available, this protocol provides a general framework that can be adapted if a suitable substrate is identified or synthesized.
Materials:
-
Cultured cells in a 96-well black, clear-bottom plate
-
Fluorescent this compound analog
-
Uptake Buffer (e.g., HBSS)
-
Wash Buffer (ice-cold PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Assay:
-
Remove the culture medium and wash the cells with pre-warmed Uptake Buffer.
-
Add the uptake solution containing the fluorescent substrate.
-
Incubate for a defined period at 37°C.
-
-
Measurement:
-
Remove the uptake solution and wash the cells with ice-cold Wash Buffer.
-
Add fresh buffer to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Quantify the uptake based on a standard curve of the fluorescent substrate.
-
Normalize the data to cell number or protein content.
-
Protocol 3: Electrophysiological Measurement of this compound Transport
For electrogenic transporters, uptake of the substrate is coupled to the movement of ions, generating a current that can be measured. This technique is particularly useful for studying the stoichiometry of transport.
Materials:
-
Voltage-clamped epithelial monolayers (e.g., Caco-2 cells grown on permeable supports)
-
Ussing chamber system
-
Ringer's solution
Procedure:
-
Monolayer Preparation: Culture Caco-2 cells on permeable supports until a stable transepithelial electrical resistance (TEER) is achieved.
-
Ussing Chamber Setup: Mount the cell monolayer in an Ussing chamber, which separates the apical and basolateral compartments.
-
Measurement:
-
Bathe both sides of the monolayer with Ringer's solution and voltage-clamp the epithelium to 0 mV.
-
Add this compound to the apical solution.
-
Record the change in short-circuit current (Isc), which reflects the net ion movement across the epithelium.
-
-
Data Analysis:
-
The magnitude of the change in Isc is proportional to the rate of electrogenic transport.
-
Signaling Pathways and Transport Mechanisms
This compound transport is mediated by several transporter proteins, with the primary mechanism often being secondary active transport, coupled to the electrochemical gradients of ions like Na+, Cl-, or H+.
Na+/Cl- Dependent this compound Transport
A common mechanism for this compound uptake, particularly in muscle and neuronal cells, is co-transport with sodium (Na+) and chloride (Cl-) ions. The inwardly directed electrochemical gradients of Na+ and Cl- provide the driving force for the accumulation of this compound against its concentration gradient. Stoichiometric studies suggest that the transport of one this compound molecule may involve two sodium ions and one chloride ion.[7]
Caption: Na+/Cl- dependent this compound co-transport mechanism.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the mechanisms and kinetics of this compound transport. A thorough understanding of these processes is fundamental for advancing our knowledge of this compound's physiological roles and for the development of novel nutritional and therapeutic strategies. Careful selection of the experimental model and meticulous execution of the described protocols will enable researchers to generate high-quality, reproducible data in this important area of study.
References
- 1. β-Alanine in Cell Culture [sigmaaldrich.com]
- 2. β-Alanine in Cell Culture [merckmillipore.com]
- 3. Na(+)-independent, H(+)-coupled transepithelial this compound absorption by human intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin stimulates β-alanine uptake in skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin stimulates β-alanine uptake in skeletal muscle cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transport of this compound and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurine and this compound transport in an established human kidney cell line derived from the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Multi-Omics Analysis of Recombinant Protein Production in Hek293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of stable cell lines with high expression of heterodimers of human 4F2hc and human amino acid transporter LAT1 or LAT2 and delineation of their differential interaction with α-alkyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium and chloride ion-dependent transport of this compound across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Demonstration of H+- and Na+-coupled co-transport of this compound by luminal membrane vesicles of rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characteristics of L-alanine transport in cardiac sarcolemmal vesicles and into isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Reliable Animal Model for Beta-Alanine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for establishing a robust and reliable animal model to investigate the physiological and therapeutic effects of beta-alanine. The following sections offer comprehensive guidance on animal model selection, this compound administration, and key experimental procedures to ensure data accuracy and reproducibility.
Animal Model Selection and Rationale
The most commonly utilized and well-characterized animal models for this compound research are mice and rats. These models are advantageous due to their relatively short lifespan, ease of handling, and well-understood physiology, which shares similarities with humans concerning muscle metabolism and response to exercise.[1][2][3]
Recommended Species and Strains:
-
Mice: Strains such as C57BL/6, BALB/c, and Naval Medical Research Institute (NMRI) mice are frequently cited in the literature.[2][4][5]
-
Rats: Sprague-Dawley and Wistar rats are common choices for studies involving exercise performance and metabolic analysis.[6]
This compound Administration Protocols
The method of this compound administration is critical for achieving consistent and physiologically relevant results. The choice of administration route depends on the specific research question, the desired dosing regimen, and the experimental timeline.
Oral Administration in Drinking Water
This is a non-invasive and effective method for long-term supplementation, mimicking human consumption patterns.
Protocol:
-
Prepare a stock solution of this compound in distilled water.
-
Dilute the stock solution to the desired final concentration in the animals' drinking water. Common concentrations range from 0.6% to 1.2% (w/v).[1][2][4]
-
Provide the this compound-supplemented water ad libitum.
-
Replace the water bottles with a freshly prepared solution every 2-3 days to ensure stability and hygiene.
-
Measure daily water consumption to estimate the this compound dosage per animal. It has been observed that animals supplemented with this compound may consume slightly less water than control animals.[4]
Oral Administration in Diet
Mixing this compound into the animal chow provides a controlled and consistent dosage.
Protocol:
-
Calculate the required amount of this compound based on the average daily food intake of the animals to achieve the target dose (e.g., 100 mg/kg of body mass).[6]
-
Thoroughly mix the powdered this compound with the powdered or crushed chow to ensure uniform distribution.
-
Provide the supplemented diet ad libitum.
-
Monitor food intake to ensure accurate dosing.
Intraperitoneal (IP) Injection
IP injection allows for precise and rapid delivery of a specific dose of this compound. This method is suitable for acute studies or when oral administration is not feasible.
Protocol:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 31 mg/10 ml/kg).[7]
-
Gently restrain the animal.
-
Insert a 25-27G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[8][9]
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.[8][9]
Quantitative Data Summary
The following tables summarize typical dosages and study durations for this compound administration in rodent models.
Table 1: this compound Administration via Drinking Water
| Animal Model | Concentration in Water (w/v) | Duration | Key Findings | Reference |
| Mice (NMRI) | 0.6% | 8-12 weeks | No significant increase in muscle carnosine. | [4] |
| Mice (NMRI) | 1.2% | 8-12 weeks | Increased muscle carnosine (up to +160%) and anserine; increased fatigue resistance. | [2][4] |
| Rats | 1% | 4 weeks | Increased muscle carnosine and anserine. | [1] |
Table 2: this compound Administration via Diet
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Rats | 100 mg/kg body mass | 30 days | Increased time spent in open arms of elevated plus maze, suggesting reduced anxiety. | [6] |
| Pigs (Ningxiang) | 600 mg/kg feed | - | Improved meat quality and antioxidant capacity. | [10][11] |
| Broilers | 250-2000 mg/kg feed | 42 days | Improved growth performance and muscle carnosine content. | [12] |
Table 3: this compound Administration via Injection
| Animal Model | Dosage and Route | Duration | Key Findings | Reference |
| Mice (ICR) | 31 mg/10 ml/kg (IP) | Lactation period | Decreased taurine (B1682933) concentration in milk and offspring's brain. | [7] |
Key Experimental Protocols
Measurement of Muscle Carnosine Content by HPLC
Objective: To quantify the concentration of carnosine in skeletal muscle tissue.
Materials:
-
Skeletal muscle tissue (e.g., gastrocnemius, soleus, tibialis anterior)
-
Homogenization buffer
-
Internal standard (e.g., thymopentin)[13]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence).[2][13][14]
Protocol:
-
Excise and weigh the muscle tissue sample immediately after euthanasia.
-
Flash-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
Homogenize the frozen tissue in a suitable buffer.
-
Add the internal standard and acetonitrile to the homogenate to precipitate proteins.[13]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[13]
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Inject the filtered supernatant into the HPLC system.
-
Quantify the carnosine concentration by comparing the peak area of carnosine to that of the internal standard against a standard curve.[13]
Assessment of Exercise Performance: Treadmill Fatigue Test
Objective: To evaluate endurance and fatigue resistance.
Materials:
-
Animal treadmill with adjustable speed and incline.
Protocol:
-
Acclimatize the animals to the treadmill for several days before the test, starting with low speed and short durations.
-
On the day of the test, place the animal on the treadmill and begin the protocol.
-
A common protocol involves a warm-up period followed by a gradual increase in speed and/or incline until the animal reaches exhaustion.
-
Exhaustion is typically defined as the inability of the animal to continue running despite gentle encouragement (e.g., a gentle touch or air puff).
-
Record the total running time and distance as measures of exercise capacity.
Biochemical Analysis of Oxidative Stress
Objective: To measure markers of oxidative stress and antioxidant enzyme activity in tissue samples.
Materials:
-
Tissue homogenates (muscle, liver, brain)
-
Assay kits for malondialdehyde (MDA), glutathione (B108866) peroxidase (GPx), and catalase (CAT).
Protocol:
-
Prepare tissue homogenates as per the assay kit instructions.
-
MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS): This assay measures lipid peroxidation. The principle involves the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.
-
GPx Activity Assay: This assay measures the activity of GPx, a key antioxidant enzyme. The assay typically couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase, which can be monitored by the decrease in absorbance at 340 nm.
-
CAT Activity Assay: This assay measures the decomposition of hydrogen peroxide by catalase, which can be monitored by the decrease in absorbance at 240 nm.
-
Normalize the results to the total protein concentration of the homogenate.
Visualization of Pathways and Workflows
Proposed Signaling Pathways Influenced by this compound
The ergogenic and neuroprotective effects of this compound are thought to be mediated, in part, through the synthesis of carnosine, which then influences several downstream signaling pathways.
Caption: Proposed signaling pathways affected by this compound supplementation.
Experimental Workflow for Animal Studies
A well-defined experimental workflow is crucial for the successful execution of an in vivo study.
Caption: General experimental workflow for a this compound animal study.
Logical Relationship of this compound to Carnosine and Performance
The primary mechanism by which this compound is thought to exert its effects is through its role as a rate-limiting precursor to carnosine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound and carnosine supplementation on muscle contractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and carnosine supplementation on muscle contractility in mice. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Taurine and β-alanine intraperitoneal injection in lactating mice modifies the growth and behavior of offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Effects of dietary β-alanine supplementation on growth performance, meat quality, carnosine content, amino acid composition and muscular antioxidant capacity in Chinese indigenous Ningxiang pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Effects of this compound on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis Methods for Beta-Alanine Intervention Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the statistical analysis methods, experimental protocols, and underlying physiological mechanisms pertinent to beta-alanine intervention studies. This document is intended to assist researchers in designing robust studies, accurately analyzing data, and interpreting the effects of this compound supplementation on exercise performance and physiological markers.
Introduction to this compound and its Mechanism of Action
This compound is a non-essential amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle. Carnosine is a dipeptide that plays a crucial role in intracellular pH regulation, acting as a buffer against the accumulation of hydrogen ions (H+) during high-intensity exercise.[1][2] This buffering action is considered the primary mechanism by which this compound supplementation enhances performance in activities characterized by a significant reliance on anaerobic glycolysis.
Studies have consistently shown that chronic supplementation with this compound, typically in doses of 4 to 6 grams per day for at least two to four weeks, significantly increases muscle carnosine concentrations.[3] This augmentation of the muscle's buffering capacity is hypothesized to delay the onset of neuromuscular fatigue, particularly in exercise bouts lasting from 60 to 240 seconds.[3]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound research, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are examples of detailed experimental protocols that have been used in this compound intervention studies.
Protocol for Resistance Training Intervention
-
Study Design: Randomized, placebo-controlled, double-blind study.[4]
-
Participants: Nineteen resistance-trained men (age: 27.3 ± 5.5 years; height: 178 ± 10 cm; body mass: 83.4 ± 9.7 kg; training experience: 5.9 ± 3.9 years).[4]
-
Supplementation Protocol:
-
Resistance Training Program:
-
Frequency: 4 sessions per week for 8 weeks.[4]
-
Structure: Each session consisted of exercises targeting specific muscle groups. The protocol involved 3 sets of 10 repetitions maximum (RM) for each exercise, with 60 seconds of rest between sets and 120 seconds between exercises.[5]
-
Progression: If a participant could perform more than 10 repetitions in the final set, the external load was increased by 5% to 10% in the subsequent session.[5]
-
-
Outcome Measures:
Protocol for High-Intensity Cycling Performance
-
Study Design: Randomized, placebo-controlled, double-blind study.
-
Participants: Seventeen cyclists (age 38 ± 9 y, height 1.76 ± 0.07 m, body mass 71.4 ± 8.8 kg, V̇O2max 52.4 ± 8.3 ml·kg−1·min−1).[6]
-
Supplementation Protocol:
-
Exercise Protocol:
-
Outcome Measures:
Data Presentation: Quantitative Summaries
The following tables summarize quantitative data from representative this compound intervention studies.
Table 1: Effects of this compound on Resistance Training Performance
| Study | Participants | Intervention | Duration | Outcome Measure | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |
| Hoffman et al. (2008) | Resistance-trained men | 6.4 g/day BA or PLA | 10 weeks | Bench Press 1RM (kg) | Pre: 120.5 ± 18.2, Post: 135.5 ± 19.1 | Pre: 122.3 ± 20.1, Post: 128.9 ± 20.5 | >0.05 |
| Mate-Munhoz et al. (2018) | Resistance-trained men | 6.4 g/day BA or PLA | 5 weeks | Average Power at 1RM (W) | Pre: 358.9 ± 63.4, Post: 508.4 ± 75.1 | Pre: 367.8 ± 59.2, Post: 442.9 ± 68.3 | 0.045 |
| Kendrick et al. (2009) | Untrained men | 6.4 g/day BA or PLA | 4 weeks | Isokinetic Training Volume (J) | Increased significantly from baseline | No significant change | <0.05 |
Table 2: Effects of this compound on High-Intensity Cycling and Running Performance
| Study | Participants | Intervention | Duration | Outcome Measure | This compound Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |
| Saunders et al. (2021) | Cyclists | 6.4 g/day BA or PLA | 28 days | 4-km Time Trial (s) | Pre: 749.2 ± 45.6, Post: 730.0 ± 45.6 | Pre: 752.8 ± 31.6, Post: 755.6 ± 31.6 | 0.26 |
| Santana et al. (2018) | Physically active adults | 5 g/day BA + 1g starch or 6g starch (PLA) | 23 days | 10-km Run Time (s) | Pre: 3441 ± 326.7, Post: 3209 ± 270.5 | Pre: 3350 ± 290.1, Post: 3296.4 ± 288.9 | 0.007 (delta) |
| Baguet et al. (2010) | Rowers | 5 g/day BA or PLA | 7 weeks | 2000-m Rowing Time (s) | Improved by 4.3 s more than placebo | - | <0.05 |
Statistical Analysis Methods
Common Statistical Tests
-
t-Tests: Independent samples t-tests are frequently used to compare the mean change in an outcome variable between the this compound and placebo groups. Paired t-tests can be used to assess within-group changes from pre- to post-intervention.
-
Analysis of Variance (ANOVA):
-
Repeated Measures ANOVA: This is a common and powerful method for analyzing data from pre-post intervention studies. It allows for the examination of the main effects of time (pre vs. post), the main effects of the group (this compound vs. placebo), and, most importantly, the time x group interaction effect. A significant interaction indicates that the change over time differs between the two groups.
-
Analysis of Covariance (ANCOVA): ANCOVA can be used to compare post-intervention means between groups while controlling for baseline values of the outcome variable. This can increase statistical power by reducing the variability within groups.
-
-
Non-parametric Tests: If the assumptions of parametric tests (e.g., normality of data) are not met, non-parametric alternatives such as the Mann-Whitney U test (for independent groups) or the Wilcoxon signed-rank test (for paired data) should be employed.
Advanced Statistical Approaches
-
Mixed-Effects Models: These models are particularly useful for analyzing longitudinal data with repeated measures, especially when there are missing data points. They can account for both fixed effects (e.g., treatment group, time) and random effects (e.g., individual participant variability).
-
Bayesian Analysis: This approach allows for the estimation of the probability of a hypothesis being true, given the data. It can be particularly useful in sports science research where small but meaningful effects are often expected.
-
Meta-Analysis: By pooling data from multiple studies, meta-analyses provide a more precise estimate of the overall effect of this compound supplementation. Common metrics used in meta-analyses include standardized mean differences (SMD) and effect sizes (e.g., Hedges' g), which allow for the comparison of results across studies that may use different outcome measures. A random-effects model is often employed to account for heterogeneity between studies.
Reporting of Statistical Results
For robust and transparent reporting, it is essential to include the following:
-
Descriptive Statistics: Mean, standard deviation (SD), and sample size (n) for each group at each time point.
-
Inferential Statistics: The specific test used, the test statistic (e.g., t-value, F-value), degrees of freedom, and the exact p-value.
-
Effect Sizes: Measures such as Cohen's d or partial eta-squared (η²) should be reported to indicate the magnitude of the treatment effect, independent of sample size.
-
Confidence Intervals (CIs): 95% CIs for mean differences and effect sizes provide a range of plausible values for the true population effect.
By adhering to these detailed protocols and statistical analysis methods, researchers can contribute high-quality evidence to the understanding of this compound's efficacy and mechanisms of action.
References
- 1. Effects of this compound on muscle carnosine and exercise performance: a review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of β-alanine supplementation during a 5-week strength training program: a randomized, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplementation for Four Weeks Increases Volume Index and Reduces Perceived Effort of Resistance-trained Men: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound did not improve high-intensity performance throughout simulated road cycling. [epistemonikos.org]
Investigating the Impact of Beta-Alanine on Neuromuscular Fatigue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing research protocols aimed at investigating the effects of beta-alanine supplementation on neuromuscular fatigue. Detailed methodologies for key experiments are provided, alongside a summary of expected quantitative outcomes and visualizations of the underlying physiological pathways and experimental workflows.
Introduction to this compound and Neuromuscular Fatigue
This compound is a non-essential amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[1][2][3] Carnosine is a dipeptide that plays a crucial role in intracellular pH buffering, particularly during high-intensity exercise when there is a significant accumulation of hydrogen ions (H+), leading to a drop in intramuscular pH and contributing to fatigue.[2][4] By increasing muscle carnosine concentrations, this compound supplementation is hypothesized to enhance the muscle's buffering capacity, thereby delaying the onset of neuromuscular fatigue and improving performance in high-intensity activities.[5][6]
Neuromuscular fatigue is characterized by a decline in the ability of a muscle or group of muscles to generate force or power. It can manifest as a reduction in maximal voluntary contraction strength, an increase in the time taken to complete a task, or an alteration in muscle activation patterns.[7] The investigation of interventions that can mitigate neuromuscular fatigue is of significant interest in sports science, clinical research, and drug development.
Signaling Pathway of this compound and Carnosine Synthesis
This compound, along with L-histidine, is a substrate for the enzyme carnosine synthase, which catalyzes the formation of carnosine within muscle cells.[1][7] The availability of this compound is the rate-limiting step in this process.[3] Once synthesized, carnosine is stored in the muscle and is not readily broken down within the muscle tissue due to the absence of the enzyme carnosinase.[5]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound supplementation on muscle carnosine concentration and neuromuscular fatigue.
Table 1: Effect of this compound Supplementation on Muscle Carnosine Concentration
| Study Population | Supplementation Protocol (Daily Dose) | Duration | Change in Muscle Carnosine Concentration |
| Untrained Males | 4-6 g | 4 weeks | 40-60% increase[1][5] |
| Trained Sprinters | 4.8 g | 4-5 weeks | Significant increase[5] |
| Cyclists | 4.8 g | 4-10 weeks | 60-80% increase[6] |
| General Population | 4-6 g | 2 weeks | 20-30% increase[5] |
| General Population | 4-6 g | 10 weeks | Up to 80% increase[5] |
Table 2: Effect of this compound Supplementation on Neuromuscular Fatigue and Performance
| Study Population | Primary Outcome Measure | Supplementation Protocol | Duration | Performance Improvement |
| Untrained Men | Physical Working Capacity at Fatigue Threshold (PWCFT) | 1.6 g/day | 28 days | ~17% increase in cycling performance time[8] |
| Physically Active Women | PWCFT | 3.2-6.4 g/day | 28 days | 12.6% increase in PWCFT[9] |
| Physically Active Women | Ventilatory Threshold (VT) | 3.2-6.4 g/day | 28 days | 13.9% increase in VT[9] |
| Physically Active Women | Time to Exhaustion (TTE) | 3.2-6.4 g/day | 28 days | 2.5% increase in TTE[9] |
| Elderly (55-92 years) | PWCFT | 2.4 g/day | 90 days | 28.6% increase in PWCFT |
Experimental Protocols
Protocol 1: this compound Supplementation Regimen
Objective: To increase intramuscular carnosine concentrations.
Materials:
-
This compound powder or capsules (sustained-release formulations can reduce paresthesia).[1]
-
Placebo (e.g., maltodextrin).
Procedure:
-
Dosage: Administer 4-6 grams of this compound per day.[1] To minimize the side effect of paresthesia (a tingling sensation), divide the daily dose into smaller doses of 1.6 grams or less, or use a sustained-release formula.[1]
-
Duration: Supplementation should continue for a minimum of 4 weeks to achieve significant increases in muscle carnosine (40-60%).[1][5] Longer durations (e.g., 10 weeks) can lead to further increases (up to 80%).[5]
-
Administration: Administer the supplement with meals to potentially enhance muscle carnosine loading.
-
Control Group: A placebo group receiving an inert substance (e.g., maltodextrin) should be included in a double-blind manner.
Protocol 2: Assessment of Neuromuscular Fatigue using Physical Working Capacity at Fatigue Threshold (PWCFT)
Objective: To determine the highest exercise intensity that can be sustained without evidence of neuromuscular fatigue, and to assess the effect of this compound on this threshold. This protocol is typically performed on a cycle ergometer.
Materials:
-
Cycle ergometer.
-
Surface electromyography (EMG) system with electrodes.
-
Heart rate monitor.
-
Software for EMG data acquisition and analysis.
Procedure:
-
Participant Preparation:
-
Shave and clean the skin over the vastus lateralis muscle to ensure good electrode contact.
-
Place surface EMG electrodes over the belly of the vastus lateralis muscle, parallel to the muscle fibers.
-
Secure the electrodes and cables to prevent movement artifacts.
-
-
Testing Protocol:
-
The participant begins cycling at a low, unloaded warm-up intensity for 3-5 minutes.
-
The test consists of a series of 2-minute stages with incrementally increasing power output. The initial workload and increments should be individualized based on the participant's fitness level.
-
During each 2-minute stage, continuously record the EMG signal from the vastus lateralis.
-
-
Data Analysis:
-
For each 2-minute stage, divide the EMG data into six 20-second intervals.
-
Calculate the root mean square (RMS) of the EMG signal for each 20-second interval.
-
For each power output, perform a linear regression analysis of the six EMG RMS values against time (20, 40, 60, 80, 100, 120 seconds).
-
The PWCFT is defined as the average of the highest power output that results in a non-significant (p > 0.05) slope of the EMG vs. time relationship and the lowest power output that results in a significant (p < 0.05) positive slope.[10][11][12]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on neuromuscular fatigue.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the ergogenic effects of this compound on neuromuscular fatigue. By employing standardized supplementation regimens and validated assessment techniques such as the PWCFT, researchers can obtain reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams offer clear visual aids for understanding the mechanisms of action and the logical flow of a research study. This comprehensive approach will enable scientists and drug development professionals to effectively evaluate the potential of this compound as a countermeasure to neuromuscular fatigue.
References
- 1. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is The Link Between Carnosine & this compound? | CarnoSyn® [carnosyn.com]
- 3. veganhealth.org [veganhealth.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of this compound on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. Effects of this compound supplementation on the onset of neuromuscular fatigue and ventilatory threshold in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Determining The Electromyographic Fatigue Threshold Following a Single Visit Exercise Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojs.srce.hr [ojs.srce.hr]
Troubleshooting & Optimization
strategies to mitigate paresthesia side effect in human beta-alanine studies
For researchers, scientists, and drug development professionals investigating the ergogenic aids of beta-alanine, the transient side effect of paresthesia—a tingling or "pins and needles" sensation—can be a significant confounding factor. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate this effect in human clinical trials, ensuring participant comfort and data integrity.
Troubleshooting Guide: Managing Paresthesia in Study Participants
Issue: A study participant reports moderate to severe paresthesia after ingesting a standard dose of this compound.
Objective: To reduce the intensity of paresthesia to a tolerable level without compromising the study's dosing protocol.
| Troubleshooting Step | Action | Rationale | Expected Outcome |
| 1. Dose Fractionation | Divide the total daily dose into smaller, more frequent administrations (e.g., 800 mg increments).[1] | Smaller doses lead to a less pronounced spike in plasma this compound concentration, which is directly correlated with the intensity of paresthesia.[2] This approach maintains the total daily dosage required for efficacy. | Significant reduction in the intensity of paresthesia. A 2020 study found that splitting a 4-gram dose into four 1-gram doses reduced paresthesia intensity by 65-70%.[2] |
| 2. Co-ingestion with Food | Administer this compound with a meal, particularly one containing protein and fats.[2][3] | Food slows gastric emptying, leading to a more gradual absorption of this compound into the bloodstream.[2] This blunts the peak plasma concentration. | A 40-50% reduction in peak plasma this compound levels and a delay in the time to peak concentration by 45-60 minutes, thereby decreasing the likelihood and severity of paresthesia.[2] |
| 3. Formulation Adjustment | Switch from an immediate-release to a sustained-release (SR) formulation if available within the study protocol. | SR formulations are designed to release this compound slowly over several hours, preventing a rapid increase in blood concentration.[2][4][5][6] | Studies have shown a 50-60% reduction in paresthesia intensity with SR formulations compared to immediate-release versions.[2] |
| 4. Hydration Status | Ensure the participant is adequately hydrated before and after this compound ingestion. | While direct evidence is still emerging, proper hydration is known to influence nerve conduction velocity, which may play a role in the perception of paresthesia.[2] | Anecdotal and physiological rationale suggests that optimal hydration may help modulate the sensory nerve response. |
| 5. Participant Education and Acclimatization | Inform participants that paresthesia is a harmless and transient side effect.[3] Continue with the established protocol, as tolerance to paresthesia often develops over time.[1][4] | Understanding the benign nature of the sensation can reduce anxiety. Repeated exposure can lead to desensitization of the neuronal response. | A gradual decrease in the perceived intensity of paresthesia over several weeks of consistent supplementation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced paresthesia?
A1: this compound-induced paresthesia is primarily caused by the activation of a specific G-protein coupled receptor, MrgprD (Mas-related G protein-coupled receptor D), which is expressed on sensory neurons in the skin.[2] When this compound binds to these receptors, it triggers an influx of calcium ions and subsequent nerve depolarization, which the central nervous system interprets as a tingling or itching sensation.[7][8][9] This is a direct activation of sensory nerves and is not a histamine-driven allergic reaction.[10]
Q2: How does the dosage of this compound relate to the intensity of paresthesia?
A2: There is a clear dose-dependent relationship between the amount of this compound ingested in a single dose and the intensity of paresthesia.
| Single Dose | Likelihood and Intensity of Paresthesia |
| < 800 mg | Minimal; reported by only 10-15% of users.[2] |
| 800 - 1600 mg | Moderate; may be experienced by a larger percentage of individuals.[11] |
| > 1600 mg | High likelihood of moderate to intense paresthesia.[11] |
Q3: What are the pharmacokinetic differences between immediate-release and sustained-release this compound formulations?
A3: The formulation of this compound significantly impacts its absorption kinetics and the subsequent intensity of paresthesia.
| Parameter | Immediate-Release Formulation | Sustained-Release Formulation |
| Time to Peak Plasma Concentration | ~30 minutes[2] | ~60 minutes, with a sustained plateau for up to 180 minutes[2] |
| Peak Plasma Concentration | High spike (e.g., 60-80 mmol/L)[2] | Lower, more gradual peak (e.g., 35-40 mmol/L)[2] |
| Paresthesia Intensity | Higher | Significantly lower (50-60% reduction)[2] |
Q4: Are there any long-term safety concerns associated with this compound-induced paresthesia?
A4: Current research indicates that paresthesia from this compound supplementation is a transient and harmless side effect with no known long-term health risks.[3] The sensation typically begins within 10-20 minutes of ingestion and subsides within 60-90 minutes.[1]
Q5: Can paresthesia be completely eliminated in all participants?
A5: While the strategies outlined above can significantly reduce the incidence and severity of paresthesia, complete elimination may not be possible for all individuals due to factors such as individual sensitivity, metabolism, and genetics.[4] However, a combination of dose splitting, co-ingestion with food, and the use of sustained-release formulations can make the sensation manageable for the vast majority of study participants.
Experimental Protocols
Protocol 1: Assessment of Paresthesia Intensity
This protocol outlines a method for quantifying the subjective experience of paresthesia in study participants.
-
Participant Briefing: Inform the participant about the potential for a harmless tingling sensation (paresthesia) following this compound ingestion.
-
Baseline Assessment: Prior to ingestion, ask the participant to rate any existing tingling sensations on a 10-point Visual Analog Scale (VAS), where 0 is "no sensation" and 10 is "the most intense tingling imaginable."
-
This compound Administration: Administer the specified dose and formulation of this compound.
-
Post-Ingestion Assessments: At 15, 30, 45, 60, and 90 minutes post-ingestion, ask the participant to provide a VAS rating for paresthesia intensity.
-
Data Collection: Record the VAS scores at each time point. Note the time of onset, peak intensity, and total duration of the sensation.
-
Qualitative Descriptors: In addition to the VAS, ask the participant to describe the location and quality of the sensation (e.g., tingling, itching, pins and needles).
Visualizations
Caption: Signaling pathway of this compound-induced paresthesia.
Caption: Experimental workflow for mitigating paresthesia.
References
- 1. droracle.ai [droracle.ai]
- 2. flight-foods.com [flight-foods.com]
- 3. nutrabio.com [nutrabio.com]
- 4. blonyx.ca [blonyx.ca]
- 5. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
- 6. Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC3 Is Dispensable for β-Alanine Triggered Acute Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. researchgate.net [researchgate.net]
Beta-Alanine Response Variability: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inter-individual variability in response to beta-alanine supplementation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in how our study participants respond to this compound supplementation. What are the primary factors that could be influencing this variability?
A1: Inter-individual variability in the response to this compound is a well-documented phenomenon. The primary factors influencing this variability can be broadly categorized as:
-
Genetic Predisposition: Variations in genes responsible for this compound transport and carnosine synthesis play a crucial role.
-
Baseline Muscle Carnosine Levels: Individuals with lower initial muscle carnosine concentrations may exhibit a more pronounced response to supplementation.
-
Dietary Habits: The regular intake of this compound and carnosine through dietary sources can influence baseline levels and the subsequent response to supplementation.
-
Training Status: Trained individuals may exhibit different uptake and utilization kinetics of this compound compared to sedentary individuals.
-
Sex and Age: Hormonal differences and age-related changes in muscle physiology can impact this compound metabolism.
-
Gut Microbiota: The composition and metabolic activity of an individual's gut microbiome can influence the bioavailability of ingested this compound.
Q2: What are the key genes and genetic polymorphisms associated with variable responses to this compound?
A2: Several genes are implicated in the transport of this compound and the synthesis of carnosine. While research is ongoing, variations in the following genes are of particular interest:
-
CNDP1 (Carnosinase Dipeptidase 1): This gene codes for the enzyme carnosinase, which degrades carnosine. Polymorphisms in CNDP1 have been investigated for their association with athletic performance and diabetic nephropathy, though their direct impact on muscle carnosine loading with this compound supplementation is not yet fully elucidated.[1] One study found that muscle carnosine levels are not related to the polymorphism of the CNDP1 gene.[2][3]
-
CARNS1 (Carnosine Synthase 1): This gene encodes the enzyme responsible for synthesizing carnosine from this compound and L-histidine. Variations in the efficiency of this enzyme could directly impact the rate of carnosine loading in muscle.
-
SLC6A6 (Solute Carrier Family 6 Member 6), also known as TauT: This gene encodes the taurine (B1682933) transporter, which is also responsible for the uptake of this compound into muscle cells.[4][5][6] Genetic variants affecting the expression or function of this transporter could significantly influence the amount of this compound available for carnosine synthesis.[7] Downregulation of TauT has been observed with prolonged this compound supplementation, suggesting its important role in muscle carnosine accumulation.[7][8]
Q3: How does the gut microbiota influence the efficacy of this compound supplementation?
A3: The gut microbiota can influence this compound bioavailability and metabolism in several ways:
-
Competition for Absorption: Gut bacteria can utilize amino acids, including this compound, for their own metabolic processes, potentially reducing the amount available for absorption by the host.
-
Metabolite Production: The gut microbiota can produce metabolites from this compound that may have systemic effects.[9] For instance, some gut microbes can metabolize this compound as part of their pyrimidine (B1678525) metabolism.[10]
-
Modulation of Intestinal Health: this compound may influence gut integrity and immune responses, which could indirectly affect nutrient absorption.[11][12]
-
Production of this compound: Some intestinal microorganisms can produce this compound, contributing to the body's overall pool.[11]
Q4: We are planning a clinical trial. What are the standard dosing protocols and study designs for investigating this compound supplementation?
A4: A typical clinical trial investigating this compound supplementation will often employ a randomized, double-blind, placebo-controlled design.[2][13][14][15][16]
-
Dosage: A common and effective dosing strategy is 4-6 grams of this compound per day, divided into smaller doses of 0.8-1.6 grams to mitigate the side effect of paresthesia (tingling sensation).
-
Duration: A minimum supplementation period of 4 weeks is generally recommended to achieve significant increases in muscle carnosine levels. Studies have shown continued increases for up to 24 weeks.[7][8]
-
Study Design: A crossover design, where participants act as their own controls, can be effective in reducing inter-individual variability.[13] Parallel group designs are also common.[14][16]
-
Washout Period: In crossover studies, a washout period of at least 6 weeks is advisable to allow muscle carnosine levels to return to baseline.
Troubleshooting Guides
Problem: High variability in muscle carnosine response among participants in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Genetic Differences | Genotype participants for relevant polymorphisms in CNDP1, CARNS1, and SLC6A6 to stratify the data and identify potential genetic influences. |
| Dietary Intake | Administer a validated food frequency questionnaire to assess baseline dietary intake of this compound and carnosine from meat, poultry, and fish. Consider providing a standardized diet during the study period. |
| Training Status | Ensure all participants have a similar training status or stratify the analysis based on training volume and intensity. |
| Baseline Carnosine Levels | Measure baseline muscle carnosine levels. A meta-analysis has shown that baseline levels do not appear to influence the subsequent response to supplementation, but it is still a key variable to measure.[17] |
| Gut Microbiota Composition | Collect fecal samples for 16S rRNA or shotgun metagenomic sequencing to analyze the composition and functional potential of the gut microbiome. |
Problem: Inconsistent or lower-than-expected increases in muscle carnosine.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dosage or Duration | Ensure the daily dose is within the recommended 4-6 grams and that the supplementation period is at least 4 weeks. |
| Poor Adherence | Implement measures to monitor and encourage participant adherence, such as pill counts or daily supplementation logs. |
| Supplement Formulation | Consider using a sustained-release formulation of this compound, which may enhance absorption and reduce paresthesia.[16] |
| Timing of Supplementation | Administer this compound with meals, as this may improve uptake. |
Data Presentation: Quantitative Insights into this compound Response
Table 1: Factors Influencing Baseline Muscle Carnosine Levels
| Factor | Influence on Baseline Muscle Carnosine | Citation |
| Diet | Vegetarians have approximately 26% lower muscle carnosine compared to omnivores. | [2][3] |
| Sex | Men generally have higher muscle carnosine concentrations than women. | [2][3] |
| Age | Muscle carnosine levels tend to decline with increasing age. | [2][3] |
| Training Status | Trained individuals, particularly those in high-intensity sports, often exhibit higher baseline muscle carnosine. | [18] |
Table 2: Inter-individual Variability in Muscle Carnosine Increase with this compound Supplementation
| Study Duration | Daily this compound Dose | Mean Increase in Muscle Carnosine (mmol·kg⁻¹ dm) | Range of Individual Increase (mmol·kg⁻¹ dm) | Citation |
| 4 weeks | 6.4 g | +11.37 ± 7.03 | Not specified | [7][8] |
| 8 weeks | 6.4 g | +13.88 ± 7.84 | Not specified | [7][8] |
| 12 weeks | 6.4 g | +16.95 ± 8.54 | Not specified | [7][8] |
| 16 weeks | 6.4 g | +17.63 ± 8.42 | Not specified | [7][8] |
| 20 weeks | 6.4 g | +21.20 ± 7.86 | Not specified | [7][8] |
| 24 weeks | 6.4 g | +20.15 ± 7.63 | +17.13 to +41.32 | [7][8] |
| 4 weeks | 3.2 g | +30.4% | Not specified | [19] |
| 10 weeks | 6.4 g | +35.1% | Not specified | [19] |
Experimental Protocols
Protocol 1: Quantification of Muscle Carnosine by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the method described by Mora et al. (2007) and Harris et al. (2006).[20]
-
Sample Preparation:
-
Obtain a muscle biopsy sample and immediately snap-freeze it in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
Freeze-dry the muscle sample and dissect it free of any visible blood, fat, and connective tissue.
-
Powder the dissected muscle tissue.
-
-
Deproteinization:
-
Homogenize 3-5 mg of powdered muscle tissue in 0.5 M perchloric acid (HClO₄).
-
Centrifuge the homogenate and collect the supernatant.
-
Neutralize the supernatant with 2.1 M potassium bicarbonate (KHCO₃).
-
-
Chromatographic Analysis:
-
Mobile Phase A: 0.65 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) in water/acetonitrile (25:75).
-
Mobile Phase B: 4.55 mM ammonium acetate (pH 5.5) in water/acetonitrile (70:30).
-
Column: Atlantis HILIC silica (B1680970) column (4.6 x 150 mm, 3 µm) with a guard column.
-
Flow Rate: 1.4 mL/min.
-
Gradient: Linear gradient from 0% to 100% of Mobile Phase B over 13 minutes.
-
Detection: UV detector at a wavelength of 214 nm.
-
Quantification: Compare the peak area of carnosine in the sample to a standard curve of known carnosine concentrations.
-
Protocol 2: In Vivo Quantification of Muscle Carnosine by Proton Magnetic Resonance Spectroscopy (¹H-MRS)
This protocol is a general guideline based on common practices in the field.[4][18][21][22][23]
-
Participant Positioning:
-
Position the participant within the MRI scanner, ensuring the muscle of interest (e.g., gastrocnemius, soleus) is at the center of the appropriate radiofrequency coil.
-
Immobilize the limb to minimize motion artifacts.
-
-
Voxel Placement:
-
Acquire anatomical images (e.g., T1-weighted) to guide the placement of the MRS voxel.
-
Position the voxel within the muscle of interest, avoiding bone, adipose tissue, and major blood vessels. A typical voxel size is around 10 x 10 x 30 mm³.
-
-
Data Acquisition:
-
Use a single-voxel spectroscopy sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM).
-
Typical acquisition parameters include:
-
Repetition Time (TR): 3000 ms
-
Echo Time (TE): 30 ms
-
Number of Averages (NEX): 256
-
-
Acquire a water-suppressed spectrum to detect the carnosine peaks (at ~7.0 and 8.0 ppm) and a non-water-suppressed spectrum for use as an internal concentration reference.
-
-
Data Processing and Quantification:
-
Process the raw MRS data using specialized software (e.g., jMRUI, LCModel). This includes Fourier transformation, phase correction, and baseline correction.
-
Fit the carnosine peaks in the spectrum to determine their area.
-
Quantify the absolute carnosine concentration by comparing the carnosine peak area to the area of the unsuppressed water signal from the same voxel, accounting for relaxation time differences.
-
Mandatory Visualizations
References
- 1. Single Nucleotide Polymorphisms in Carnosinase Genes (CNDP1 and CNDP2) are Associated With Power Athletic Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vegetarianism, female gender and increasing age, but not CNDP1 genotype, are associated with reduced muscle carnosine levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SLC6A6 | Cancer Genetics Web [cancerindex.org]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. Twenty-four Weeks of β-Alanine Supplementation on Carnosine Content, Related Genes, and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of β-Alanine Metabolite on Gut Integrity and Immunity in Commercial Broiler Chickens Infected with Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of β-alanine on intestinal development and immune performance of weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Supplementation Improved 10-km Running Time Trial in Physically Active Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. swolverine.com [swolverine.com]
- 15. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
- 16. The Muscle Carnosine Response to this compound Supplementation: A Systematic Review With Bayesian Individual and Aggregate Data E-Max Model and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Exercise Training and this compound-Induced Muscle Carnosine Loading [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Improved spectral resolution and high reliability of in vivo 1H MRS at 7 T allow the characterization of the effect of acute exercise on carnosine in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Proton magnetic resonance spectroscopy in skeletal muscle: Experts' consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Muscle Carnosine Washout Period Determination
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal washout period for muscle carnosine studies. Accurate washout period determination is critical for the design of robust clinical trials, particularly for crossover studies investigating the effects of β-alanine supplementation.
Frequently Asked Questions (FAQs)
Q1: What is a washout period in the context of muscle carnosine studies?
A washout period is a sufficient length of time after cessation of supplementation (e.g., β-alanine) to allow muscle carnosine levels to return to pre-supplementation (baseline) values. This is crucial in study designs, like crossover trials, to prevent the effects of the supplement from carrying over to a subsequent placebo or treatment phase.
Q2: How long does it take for muscle carnosine to return to baseline after β-alanine supplementation?
The washout period for muscle carnosine is considerably long and can vary among individuals. Recent research indicates that a washout period of 12 to 16 weeks is required for muscle carnosine levels to return to baseline after a typical β-alanine supplementation regimen.[1][2][3] Some studies have shown that at 9 weeks post-supplementation, carnosine levels may have returned to baseline at a group level, but individual responses can differ.[4][5][6]
Q3: What are the key factors that influence the duration of the muscle carnosine washout period?
Several factors can influence the time required for muscle carnosine to return to baseline:
-
Individual Variability: There is significant inter-individual variation in the response to β-alanine supplementation, leading to "high responders" and "low responders."[4][5][7] High responders, who experience a greater increase in muscle carnosine, will subsequently require a longer washout period, estimated to be around 15 weeks.[4][5][7] Conversely, low responders may see a return to baseline in as little as 6 to 6.5 weeks.[4][7][8]
-
Supplementation Protocol: The dosage and duration of the β-alanine supplementation phase can impact the magnitude of the increase in muscle carnosine and, consequently, the length of the washout period. Studies have used various protocols, ranging from 4.8 g/day for 5-6 weeks to 6.4 g/day for 8 weeks.[1][3][4][5]
-
Muscle Fiber Type: While β-alanine supplementation increases carnosine in both type I and type II muscle fibers, the exact influence of fiber type composition on the washout rate is still under investigation.[9]
Q4: How can I model the decay of muscle carnosine during the washout period?
The decay of muscle carnosine can be described by both linear and exponential models.[1][2][3] While both models show a very similar fit to the data, a linear model may present a slightly better fit in some cases.[1][2][3] However, an exponential decay model is often considered more consistent with the physiological processes of carnosine homeostasis in skeletal muscle.[2] The half-life (t½) for muscle carnosine decay has been reported to be approximately 4.6 weeks.[2]
Troubleshooting Guide
Issue: Inconsistent muscle carnosine baseline values in a crossover study.
-
Potential Cause: An inadequate washout period is the most likely cause. If the washout is too short, residual elevated carnosine levels from the first intervention will artificially inflate the baseline for the second intervention.
-
Solution: Implement a washout period of at least 12-16 weeks.[1][2][3] For studies with high doses or long durations of β-alanine supplementation, or if a conservative approach is desired, a 16-week washout is recommended.
Issue: High variability in washout duration among study participants.
-
Potential Cause: As mentioned, individuals respond differently to β-alanine supplementation. This inherent biological variability will be reflected in the washout kinetics.
-
Solution: It is important to account for this variability in your study design and data analysis. You can categorize participants as high or low responders based on their initial increase in muscle carnosine to analyze potential differences in washout rates.[4][5][7] When determining a universal washout period for a study, it is advisable to base it on the time required for high responders to return to baseline to ensure a complete washout for all participants.
Data on Muscle Carnosine Washout Kinetics
The following tables summarize quantitative data from key studies on muscle carnosine washout after cessation of β-alanine supplementation.
Table 1: Muscle Carnosine Decay Over a 16-Week Washout Period
| Time Point (Post-Supplementation) | Mean Muscle Carnosine Level (% of Pre-Supplementation) |
| Immediately Post (POST) | +91.1% ± 29.1% |
| 4 Weeks (POST4) | +59% ± 40% |
| 8 Weeks (POST8) | +35% ± 39% |
| 12 Weeks (POST12) | +18% ± 32% |
| 16 Weeks (POST16) | -3% ± 24% |
Data from Yamaguchi et al. (2021). Supplementation protocol: 6.4 g/day of β-alanine for 8 weeks.[1][2][3]
Table 2: Washout Period Estimates from Various Studies
| Study | Supplementation Protocol | Washout Period for Return to Baseline | Key Findings |
| Yamaguchi et al. (2021) | 6.4 g/day for 8 weeks | 12-16 weeks | Muscle carnosine was no longer statistically different from pre-supplementation levels from week 12 onwards.[1][2][3] |
| Baguet et al. (2009) | 4.8 g/day for 5-6 weeks | ~9 weeks (group average) | High responders required ~15 weeks, while low responders required ~6.5 weeks.[4][5][7][8] |
| Harris et al. | 6.4 g/day for 4 weeks | Predicted ~15-20 weeks | Reported an exponential decay with a half-life of 8.6 weeks.[2][8] |
Experimental Protocols
Protocol: Determining the Optimal Washout Period for Muscle Carnosine
This protocol outlines the key steps for a research study designed to determine the muscle carnosine washout period.
1. Participant Recruitment:
-
Recruit a cohort of healthy, physically active individuals.
-
Ensure participants have not consumed β-alanine supplements for at least 6 months prior to the study.
-
Obtain informed consent.
2. Baseline Measurements (PRE):
-
Collect baseline muscle biopsy samples from the vastus lateralis or another relevant muscle group.
-
Perform baseline high-intensity exercise tests (e.g., cycling capacity test) if investigating the relationship between carnosine levels and performance.
3. Supplementation Phase:
-
Administer a standardized dose of β-alanine (e.g., 6.4 g/day ) for a set duration (e.g., 8 weeks).
-
A placebo group should be included for comparison.
4. Post-Supplementation Measurements (POST):
-
Immediately following the supplementation period, repeat the muscle biopsy and exercise tests.
5. Washout Phase and Follow-up Measurements:
-
Cease all supplementation.
-
Conduct follow-up measurements at regular intervals throughout the washout period. Based on existing data, the following time points are recommended:
-
4 weeks post-supplementation
-
8 weeks post-supplementation
-
12 weeks post-supplementation
-
16 weeks post-supplementation
-
-
At each time point, collect a muscle biopsy and perform the exercise test.
6. Muscle Biopsy Analysis:
-
Analyze muscle tissue samples for carnosine content using a validated method such as High-Performance Liquid Chromatography (HPLC).[8]
7. Data Analysis:
-
Compare muscle carnosine concentrations at each washout time point to the pre-supplementation (PRE) levels.
-
Determine the time point at which there is no longer a statistically significant difference between the current and PRE levels.
-
Model the decay of muscle carnosine using both linear and exponential regression analysis to describe the washout kinetics.
Visualizations
Experimental Workflow for Washout Period Determination
Caption: Workflow for determining muscle carnosine washout period.
Logical Relationship of Factors Influencing Washout Period
Caption: Factors influencing the duration of muscle carnosine washout.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine loading and washout in human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Oral Beta-Alanine Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of oral beta-alanine supplements.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the oral bioavailability of this compound?
A1: While intestinal absorption of this compound is generally efficient, its bioavailability is primarily influenced by its rapid uptake and metabolism by various tissues, and its relatively short plasma half-life. A significant portion of ingested this compound is taken up by the liver and other tissues before it can reach the systemic circulation and target tissues like skeletal muscle. Additionally, this compound is subject to transamination by enzymes such as GABA-T and AGXT2, which can reduce the amount available for carnosine synthesis.[1]
Q2: What is paresthesia and why does it occur with this compound supplementation?
A2: Paresthesia is a harmless tingling or "pins and needles" sensation, often felt on the face, neck, and hands, that can occur after ingesting this compound, particularly in high single doses.[2][3] This sensation is not an allergic reaction but a direct activation of sensory neurons.[2] this compound binds to and activates a specific G-protein-coupled receptor called MrgprD, which is expressed in sensory neurons that innervate the skin.[4][5][6] This activation triggers the nerve signals that the brain interprets as tingling.[2] The intensity of paresthesia is directly related to the peak plasma concentration of this compound.[2]
Q3: How does co-administration of this compound with food affect its absorption?
A3: Administering this compound with a meal, particularly one containing carbohydrates, can enhance its uptake into muscle tissue.[7][8] The insulin (B600854) spike from the meal is thought to increase the activity of amino acid transporters in the muscle, thereby promoting this compound uptake and subsequent carnosine synthesis. Taking this compound with a meal can also help mitigate gastrointestinal discomfort that some users experience on an empty stomach.
Q4: Does this compound compete with other amino acids for absorption?
A4: Yes, this compound shares transporters with other amino acids, most notably taurine (B1682933). Both this compound and taurine are taken up by the TauT (SLC6A6) transporter.[9] High doses of this compound can competitively inhibit the uptake of taurine. While the practical implications of this competition are still under investigation, it is a factor to consider in experimental design, especially in studies involving long-term, high-dose supplementation.[10] In the intestine, this compound is also transported by the proton-coupled amino acid transporter PAT1 (SLC36A1).[9][11][12]
Troubleshooting Guides
Issue: High Inter-Individual Variability in Pharmacokinetic Data
Problem: Significant variation in plasma this compound concentrations (Cmax and AUC) is observed between subjects, even with standardized dosing.
Possible Causes and Solutions:
-
Dosing Strategy:
-
Fixed Dosing: A fixed gram amount for all subjects can lead to higher plasma concentrations in individuals with lower body weight.[13][14]
-
Weight-Relative Dosing: Dosing based on mg/kg of body weight can sometimes overcorrect, leading to higher plasma concentrations in heavier individuals.[13][14]
-
Solution: Consider a fragmented dosing strategy, which combines a fixed dose with a weight-relative component, to achieve a more uniform pharmacokinetic response across subjects with varying body weights.[13][15]
-
-
Genetic Factors: Polymorphisms in genes encoding for this compound transporters (e.g., SLC6A6, SLC36A1) could influence absorption rates.
-
Solution: While not always feasible, genotyping subjects for relevant transporters can help explain variability in your data.
-
-
Dietary Interactions: The composition of the meal consumed with the supplement can affect absorption.
Issue: Subjects Reporting Severe Paresthesia
Problem: A high incidence or severity of paresthesia is reported by study participants, potentially affecting compliance.
Possible Causes and Solutions:
-
High Single Doses: Single bolus doses, especially of immediate-release formulations, lead to a rapid spike in plasma this compound concentration, which is the primary trigger for paresthesia.[7]
-
Solution 1: Divided Dosing: Split the total daily dose into smaller, more frequent administrations (e.g., 0.8-1.6 grams every 3-4 hours).[3][7] This helps to keep peak plasma concentrations below the threshold that typically triggers severe paresthesia.
-
Solution 2: Sustained-Release Formulations: Utilize a sustained-release (SR) or controlled-release (CR) formulation. These are designed to slow down the absorption of this compound, resulting in a lower peak plasma concentration (Cmax) and a delayed time to peak (Tmax), thereby reducing the intensity of paresthesia.[1][16]
-
Issue: Inconsistent or Lower-Than-Expected Increases in Muscle Carnosine
Problem: After a supplementation period, muscle carnosine levels have not increased as anticipated.
Possible Causes and Solutions:
-
Insufficient Duration or Dose: Muscle carnosine loading is a chronic process.
-
Solution: Ensure the supplementation protocol provides a daily dose of at least 4-6 grams for a minimum of four weeks. Greater increases are typically observed with longer supplementation periods.[7]
-
-
Suboptimal Bioavailability of the Formulation: The formulation itself may have poor dissolution or absorption characteristics.
-
L-histidine Availability: this compound must combine with L-histidine to form carnosine. While L-histidine is not generally considered rate-limiting, its availability can decrease with chronic this compound supplementation.[10]
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations
| Formulation Type | Dose | Cmax (µmol/L) | Tmax (min) | AUC₀→∞ (µmol·min·L⁻¹) | Relative Bioavailability |
| Immediate-Release Powder | 1400 mg | 218.4 ± 87.9 | 40 - 150 | 18,550 ± 6,495 | Reference |
| Sustained-Release Tablet | 8 g | ~300 | ~180 | ~40,000 | 100% |
| Controlled-Release Powder Blend | 8 g | ~480 | ~120 | ~84,000 | 210% |
Data compiled from multiple sources for illustrative comparison.[13][14][17][18]
Table 2: Recommended Dosing Strategies to Mitigate Paresthesia
| Strategy | Dosage per Administration | Frequency | Expected Paresthesia Level |
| Divided Dosing | 0.8 g - 1.6 g | Every 3-4 hours | Minimal to Moderate |
| Sustained-Release | 4.8 g/day | Once or twice daily | Low to Minimal |
| With a Meal | 2-3 g | With meals | Reduced |
Based on recommendations from the International Society of Sports Nutrition and other research.[3][7]
Experimental Protocols
Protocol: Assessing the Pharmacokinetics of a Novel this compound Formulation
This protocol outlines a typical randomized, single-blind, crossover study to compare the bioavailability of a test formulation against a reference product.
1. Subject Recruitment and Screening:
-
Recruit healthy, physically active male and female subjects.
-
Screen for inclusion/exclusion criteria (e.g., no known metabolic disorders, not currently taking this compound supplements).
-
Obtain informed consent.
2. Study Design:
-
Employ a randomized, crossover design with a washout period of at least one week between testing sessions.[17][18][20]
-
Subjects will be randomly assigned to receive either the test formulation or the reference product on the first visit, and the other product on the second visit.
3. Supplement Administration:
-
Subjects arrive at the lab in the morning after an overnight fast.
-
A baseline blood sample is collected.
-
Ten minutes after the start of the meal, the assigned this compound supplement is ingested with a standardized volume of water.[14][15]
4. Blood Sampling:
-
Collect venous blood samples into heparinized tubes at baseline (0 min) and at multiple time points post-ingestion (e.g., 20, 40, 60, 90, 120, 150, 180, 210, 240, 360, and 480 minutes).[13][14][17][18]
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
5. Sample Analysis (LC-MS/MS Method):
-
Sample Preparation: Precipitate plasma proteins by adding a solution of acetonitrile (B52724) or another suitable organic solvent. Centrifuge to pellet the protein and collect the supernatant.
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.[21][22]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) in water with formic acid (Phase A) and ammonium formate in acetonitrile/water with formic acid (Phase B).[21][22]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).[23]
-
Quantification: Quantify this compound concentrations against a standard curve prepared with known concentrations of this compound. Use a stable-isotope-labeled this compound as an internal standard to ensure accuracy.[22]
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.[17][18]
Visualizations
Caption: Intestinal absorption and muscle uptake pathway for this compound.
Caption: Molecular mechanism of this compound-induced paresthesia.
Caption: Workflow for a this compound bioavailability clinical trial.
References
- 1. Improving beta‐alanine supplementation strategy to enhance exercise performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flight-foods.com [flight-foods.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of itch evoked by β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Itch Evoked by β-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain and itch coding mechanisms of polymodal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The absorption of orally supplied β-alanine and its effect on muscle carnosine synthesis in human vastus lateralis | Semantic Scholar [semanticscholar.org]
- 9. Taurine uptake across the human intestinal brush-border membrane is via two transporters: H+-coupled PAT1 (SLC36A1) and Na+- and Cl−-dependent TauT (SLC6A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SLC36 family of proton-coupled amino acid transporters and their potential role in drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the mechanisms of intestinal imino (and amino) acid transport: the redemption of SLC36A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetics of β-Alanine Using Different Dosing Strategies [frontiersin.org]
- 14. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmented Dosing of β-alanine Induces A Body Weight-Independent Pharmacokinetic Response | MDPI [mdpi.com]
- 16. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
- 17. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Deciphering the mechanisms of intestinal imino (and amino) acid transport: the redemption of SLC36A1. | Semantic Scholar [semanticscholar.org]
- 20. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
controlling for dietary sources of beta-alanine in research participants
Technical Support Center: Dietary Beta-Alanine Control
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively . Accurate dietary control is crucial for minimizing variability and ensuring the validity of study outcomes related to this compound supplementation.
Frequently Asked Questions (FAQs)
Q1: What are the primary dietary sources of this compound?
A1: this compound is found almost exclusively in animal products. The richest sources are meats and poultry such as turkey, chicken, beef, and pork.[1][2] Fish and other animal products like eggs and milk contain trace amounts.[1] This is because this compound is a component of larger compounds, mainly carnosine and anserine, which are concentrated in muscle and brain tissues.[1][3] Consequently, individuals on plant-based diets, such as vegans and vegetarians, have significantly lower dietary intake and about 50% less carnosine in their muscles compared to omnivores.[1][3]
Q2: Why is it essential to control for dietary this compound in research?
A2: Controlling for dietary this compound is critical to reduce confounding variables in clinical trials.[4] Uncontrolled intake can introduce significant variability in baseline muscle carnosine levels among participants, potentially masking or exaggerating the true effects of an experimental intervention.[4][5] By standardizing or eliminating dietary this compound, researchers can ensure that observed changes in outcomes, such as exercise performance or muscle carnosine concentration, are more directly attributable to the supplementation protocol being studied, thus improving data quality and statistical power.[4][6]
Q3: What is a recommended washout period for dietary this compound?
A3: Due to the slow decay rate of muscle carnosine, a lengthy washout period is required. Research indicates that for muscle carnosine levels to return to baseline after a period of supplementation, a washout period of 12 to 16 weeks is necessary.[7][8] Therefore, studies should ensure participants have been free from this compound supplements for a minimum of four months before enrollment.[9][10] This long duration makes cross-over study designs challenging, as fitness levels and dietary patterns can change significantly over such a period.[9]
Q4: How can I monitor a participant's compliance with a low this compound diet?
A4: Monitoring dietary compliance is essential for the integrity of the study.[11] A multi-faceted approach is recommended:
-
Food Diaries: Have participants maintain detailed dietary records or diaries.[12] These should be collected and reviewed regularly to identify any consumption of this compound-rich foods.
-
Food Frequency Questionnaires (FFQs): Use FFQs specifically designed to assess the intake of meat, poultry, and fish to estimate habitual this compound intake.[8]
-
Regular Counseling: Conduct regular check-ins with a dietitian to reinforce dietary guidelines, answer questions, and provide resources like meal plans.[11][13]
-
Biomarkers: While direct measurement of dietary compliance is difficult, monitoring baseline muscle carnosine can help identify participants with unusually high habitual intake.
Q5: Can participants meet performance-enhancing levels of this compound through diet alone?
A5: No, it is highly unlikely. Even for meat-eaters, the amount of this compound obtained from a typical diet is insufficient to significantly improve athletic performance.[1] Scientific literature recommends a daily dosage of 3.2 to 6.4 grams of this compound for at least four weeks to see performance benefits, a quantity that is not feasible to obtain from whole foods alone (see Table 1).[1][14] Supplementation is necessary to achieve the elevated muscle carnosine concentrations linked to ergogenic effects.[1][15]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability in baseline muscle carnosine levels across participants. | - Undisclosed use of this compound supplements prior to the study.- Significant differences in habitual meat, poultry, and fish consumption.[5] | - Implement a mandatory, extended washout period (minimum 16 weeks) for all participants.[7][8]- Screen participants using a detailed Food Frequency Questionnaire (FFQ) to assess habitual intake.- Consider providing a standardized, low-beta-alanine diet to all participants for 1-2 weeks prior to baseline testing. |
| A participant reports consuming a high this compound food during a controlled diet period. | - Misunderstanding of the prohibited foods list.- Social pressures or accidental consumption.- Lack of meal planning. | - Follow a pre-defined protocol for dietary infractions (See Figure 3).- Quantify the amount of this compound consumed using the data in Table 1.- If the infraction is minor, document it and consider the participant's data for sensitivity analysis. For major or repeated infractions, consider excluding the participant from the final analysis as per the study protocol. |
| Participants report difficulty adhering to the low-beta-alanine or vegan diet. | - Diet is too restrictive or culturally inappropriate.- Lack of knowledge or resources for meal preparation.[11]- Low motivation. | - Provide participants with detailed meal plans, recipes, and shopping lists.- Offer counseling sessions with a registered dietitian to personalize the diet and address challenges.[11]- Clearly explain the scientific importance of their adherence to maintain motivation.[11] |
| Study results show no significant effect of this compound supplementation. | - Insufficient dose or duration of supplementation.[5]- Dietary intake of this compound in the placebo/control group is confounding the results.- The exercise protocol used was not of a duration or intensity likely to be influenced by carnosine buffering (e.g., <60 seconds).[9][10] | - Ensure supplementation protocols meet recommended guidelines (e.g., 4-6 g/day for at least 4 weeks).[15]- Re-analyze dietary records from the control group to assess for high this compound intake.- Confirm that the performance outcome measures were appropriate for the known mechanism of this compound (i.e., high-intensity efforts lasting 1-4 minutes).[15] |
Data Presentation
Table 1: Estimated this compound Content in Common Foods
This table provides estimates of this compound content in various food sources. These values are useful for educating participants and quantifying intake from dietary records.
| Food Source | Grams of this compound | Approx. Amount of Food Required for 4g Dose |
| Poultry | ||
| Turkey Breast | ~2.2 g / 200g | ~360 g |
| Chicken Breast | ~2.0 g / 200g | ~400 g |
| Beef | ||
| Lean Sirloin | ~2.0 g / 200g | ~400 g |
| Ground Beef (90% lean) | ~1.8 g / 200g | ~445 g |
| Pork | ||
| Pork Loin | ~2.4 g / 200g | ~330 g |
| Fish | ||
| Tuna (Yellowfin) | ~1.9 g / 200g | ~420 g |
| Salmon (Atlantic) | ~0.9 g / 200g | ~890 g |
Note: Data are synthesized estimates from various sources for comparative purposes. Actual values can vary based on cut, preparation, and animal feed.
Experimental Protocols
Protocol 1: Dietary Screening and Standardization
This protocol outlines the steps to screen participants and standardize their diet before beginning a this compound supplementation trial.
-
Initial Screening: Administer a detailed Food Frequency Questionnaire (FFQ) focusing on the frequency and portion sizes of meat, poultry, and fish consumption over the past 6 months.
-
Washout Period: Mandate a 16-week washout period where participants must abstain from all supplements containing this compound or carnosine.[7]
-
Dietary Education: Two weeks prior to the baseline visit, meet with each participant to provide detailed instructions on a low-beta-alanine diet. Provide a comprehensive list of allowed and prohibited foods.
-
Standardized Diet Period: For the 7 days immediately preceding the baseline data collection, require participants to follow a specific, provided meal plan that is free of meat, poultry, and fish (e.g., a lacto-ovo vegetarian diet).
-
Compliance Check: Require participants to submit a 3-day weighed food record during this 7-day period. Review the record with the participant upon their arrival for baseline testing to ensure compliance.
Visualizations
Caption: The rate-limiting synthesis of carnosine from this compound and L-histidine.
References
- 1. What are Top Food Sources for this compound? | CarnoSyn® [carnosyn.com]
- 2. Top Foods with this compound Sources [vitaminschannel.com]
- 3. This compound — A Beginner's Guide [healthline.com]
- 4. food4dc.org [food4dc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring how researchers consider nutrition trial design and participant adherence: a theory-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Muscle Carnosine Decay after β-Alanine Supplementation: A 16-wk Washout Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Design of Clinical Trials of Dietary Interventions in Disorders of Gut-Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How Do Dietary Restrictions Improve The Accuracy Of Clinical Lab Tests [needle.tube]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Beta-Alanine in Complex Biological Matrices
Welcome to the technical support center for the quantification of beta-alanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in complex biological matrices such as plasma, urine, and tissue.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The main challenges in quantifying this compound include its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns. Additionally, interference from its isomer, alpha-alanine, and other endogenous compounds can complicate accurate measurement.[1][2] The complex nature of biological matrices (e.g., plasma, urine) can also cause matrix effects, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][4]
Q2: Which analytical methods are most commonly used for this compound quantification?
A2: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[2]
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is often required, particularly for GC-MS analysis, to increase the volatility and thermal stability of the polar this compound molecule.[5][6] Common derivatizing agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5] For HPLC and LC-MS/MS, derivatization can be used to improve chromatographic retention and detection sensitivity, for instance, by using fluorescent tags like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[7] However, methods using hydrophilic interaction liquid chromatography (HILIC) can allow for the analysis of underivatized this compound.[4]
Q4: How can I differentiate this compound from its isomer, alpha-alanine?
A4: Differentiating this compound from alpha-alanine is a critical challenge. Chromatographic separation is key. Specific HPLC or LC-MS/MS methods have been developed to resolve these isomers.[2] For instance, certain mass spectrometry fragmentation patterns can be unique to each isomer, allowing for their distinct quantification even if they are not fully separated chromatographically.[8]
Q5: What are typical concentrations of this compound found in human plasma and urine?
A5: this compound concentrations can vary significantly based on factors like diet (meat consumption), supplementation, and individual metabolism.[9][10] Urinary excretion of this compound can be a marker of gut bacterial fermentation.[9][10] Following supplementation, urinary this compound levels can increase substantially.[8]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause A: Column Contamination or Degradation. The accumulation of matrix components on the column can lead to poor peak shape.
-
Possible Cause B: Inappropriate Mobile Phase or Injection Solvent. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[11]
-
Solution: Ensure the injection solvent is compatible with the initial mobile phase conditions. If possible, dissolve the sample in the mobile phase.
-
-
Possible Cause C: Secondary Interactions. The amino group of this compound can interact with residual silanols on the silica-based column packing.
-
Solution: Use an end-capped column or a mobile phase with additives that can mask silanol (B1196071) activity, such as a slightly acidic buffer.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Changes in Mobile Phase Composition. Inaccurate mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention time.[12]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the pump is delivering a consistent and accurate flow rate.
-
-
Possible Cause B: Column Temperature Fluctuations. Changes in ambient temperature can affect chromatographic separation.[12]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Possible Cause C: Column Equilibration. Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift.
-
Solution: Ensure an adequate equilibration period is included at the end of each chromatographic run.
-
Issue 3: Low Signal Intensity or Sensitivity
-
Possible Cause A: Ion Suppression/Enhancement (Matrix Effect). Co-eluting compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[4]
-
Solution: Improve sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[11] Diluting the sample can also mitigate matrix effects.
-
-
Possible Cause B: Suboptimal MS/MS Parameters. Incorrect fragmentation parameters can lead to a weak signal.
-
Solution: Optimize the collision energy and other MS/MS parameters for the specific this compound transition being monitored.
-
-
Possible Cause C: Poor Derivatization Efficiency. If using a derivatization step, incomplete reaction will result in a lower signal.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time.
-
GC-MS Analysis
Issue 1: No or Very Small Peak for this compound
-
Possible Cause A: Incomplete Derivatization. The polar nature of this compound requires effective derivatization to make it volatile for GC analysis.[5][6]
-
Solution: Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[5] Optimize derivatization conditions as mentioned for LC-MS/MS.
-
-
Possible Cause B: Decomposition in the Injector Port. Amino acids can be thermally labile and may decompose at high injector temperatures.[6]
-
Solution: Optimize the injector port temperature to ensure volatilization without causing degradation.
-
Issue 2: Contamination and Ghost Peaks
-
Possible Cause A: Carryover from Previous Injections. Highly concentrated samples can lead to carryover in subsequent runs.
-
Solution: Implement a thorough wash step for the syringe and injector port between injections. Running a blank solvent injection can help identify carryover.
-
-
Possible Cause B: Contamination from Derivatization Reagents. The derivatization reagents themselves can introduce contaminants.
-
Solution: Run a blank sample containing only the solvent and derivatization reagents to identify any interfering peaks.
-
Quantitative Data Summary
Table 1: Performance Characteristics of an LC-MS/MS Method for Sarcosine (B1681465) and this compound Quantification
| Analyte/Matrix | Limit of Quantitation (LOQ) | Intra-assay CV (%) | Inter-assay CV (%) | Intraclass Correlation Coefficient (ICC) (%) |
| Sarcosine (Serum) | 5 ng/mL | < 3 | < 3 | > 99 |
| This compound (Serum) | 5 ng/mL | < 3 | < 3 | > 99 |
| Sarcosine (Urine) | 5 ng/mL | 7.7 | 12.3 | 98.2 (intra), 94.2 (inter) |
| This compound (Urine) | 5 ng/mL | 7.7 | 12.3 | 98.2 (intra), 94.2 (inter) |
Data adapted from a study developing a high-throughput LC-MS method to resolve sarcosine from alanine (B10760859) isomers.[2]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis of this compound
This protocol is based on a method using phenyl isothiocyanate as a derivatizing agent.[8]
-
Sample Preparation:
-
To 50 µL of the sample (e.g., plasma, urine, or standard), add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To 50 µL of the supernatant, add 50 µL of 0.1 M phenyl isothiocyanate reagent and 50 µL of 1.0 M triethylamine.
-
Vortex for 10 seconds.
-
Incubate at 40°C with stirring (350 rpm) for 20 minutes.
-
-
Clean-up:
-
Add 200 µL of n-hexane and vortex for 30 seconds to remove excess reagent.
-
Transfer 200 µL of the lower aqueous phase to a new vial.
-
Dilute the sample with an appropriate dilution solution (e.g., 980 µL) before injection into the LC-MS/MS system.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol is a general procedure for silylation using MTBSTFA.[5]
-
Sample Drying:
-
Aliquot the sample or standard solution into a reaction vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is crucial that no moisture remains.[5]
-
-
Derivatization:
-
Add 100 µL of neat N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried sample.
-
Add 100 µL of a suitable solvent, such as acetonitrile.
-
Seal the vial tightly.
-
Heat the mixture at 100°C for 4 hours to ensure complete derivatization.
-
-
Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS system.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BETA ALANINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. This compound - Amino Acid Profile, Qn (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. agilent.com [agilent.com]
- 12. zefsci.com [zefsci.com]
long-term stability of beta-alanine in prepared solutions for lab use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of beta-alanine in prepared solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for prepared this compound solutions?
A1: For long-term stability, aqueous stock solutions of this compound should be aliquoted into smaller volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1] The recommended storage temperature is -80°C for a shelf life of up to two years, or -20°C for up to one year.[1] Solutions should be protected from light.
Q2: What is the expected shelf life of a this compound solution?
A2: The shelf life is highly dependent on storage conditions. When stored properly at -80°C, a solution can be stable for up to 2 years.[1] At -20°C, the stability is maintained for approximately 1 year.[1] For room temperature applications, it is always best to prepare solutions fresh just before use to ensure potency and prevent microbial growth.[2]
Q3: What are the visible signs of this compound solution degradation?
A3: Visual inspection may not always reveal chemical degradation. However, signs that a solution may be compromised include a noticeable change in color, the appearance of turbidity or precipitates (indicating poor solubility or microbial contamination), or a significant deviation from the expected pH.[2]
Q4: Can I sterilize my this compound solution?
A4: Yes. If you are preparing a stock solution with water, it is recommended to sterilize it by passing it through a 0.22 μm filter before storage or use in sensitive applications like cell culture.[1] Studies have also shown that solid this compound is resistant to degradation from gamma radiation, making it a suitable sterilization method for the powder before dissolution.[3]
Q5: What solvent should I use to prepare my this compound solution?
A5: this compound is soluble in water.[1] For most laboratory applications, including cell culture, sterile, deionized water is the recommended solvent. For analytical purposes like HPLC, the mobile phase (e.g., a buffer/acetonitrile mixture) is often used as the diluent.[3]
Stability and Storage Data
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | Room Temperature | Up to 3 years | Store in a cool, dry, dark place in a well-sealed container to prevent moisture and light exposure.[4][5] |
| Aqueous Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| Aqueous Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles; this is the optimal condition for long-term storage.[1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: The chemical integrity of the this compound solution may be compromised due to degradation. This can interfere with various assays, such as cell culture experiments where this compound acts as a pH buffer precursor, or in chemical synthesis.[2][4]
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Discard the suspect solution and prepare a new one from a reliable stock of solid this compound.[2]
-
Verify pH: Measure the pH of the newly prepared solution. A significant deviation from the expected pH can indicate degradation of the starting material.[2]
-
Analytical Confirmation: If problems persist, confirm the purity and concentration of the solution using an analytical technique such as HPLC.[2][6]
-
Issue 2: Poor Solubility or Precipitate Formation
-
Possible Cause: The solution may be oversaturated, or the temperature may be too low, causing the solute to precipitate. In older solutions, precipitates can also be a sign of degradation product formation or microbial contamination.
-
Troubleshooting Steps:
-
Gentle Warming & Agitation: Warm the solution gently (e.g., in a 37°C water bath) and mix by vortexing or inversion to redissolve the solute. Ultrasonic treatment may also be necessary.[1]
-
Check Concentration: Recalculate the concentration to ensure it is within the solubility limits of this compound in the chosen solvent.
-
Prepare Fresh: If the precipitate does not redissolve or if contamination is suspected, discard the solution and prepare a fresh, sterile-filtered batch.
-
Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Weighing: Accurately weigh 89.09 mg of high-purity this compound powder (MW: 89.09 g/mol ).
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile, nuclease-free water.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If needed, gently warm the solution to aid dissolution.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile container.[1]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for assessing the purity of a this compound solution using Hydrophilic Interaction Liquid Chromatography (HILIC), which is suitable for polar compounds.[6]
-
System Preparation:
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: HILIC Silica column (e.g., 4.6 x 150 mm, 3 µm).[6]
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH adjusted to 3.0 with Formic Acid.[6]
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.[6]
-
Column Temperature: 30 °C.[6]
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested to a final concentration of approximately 1 mg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase B).[6]
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Run a gradient elution program (the exact gradient should be optimized for the specific system and column). A typical gradient might run from 95% B to 50% B over 10-15 minutes.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
The presence of significant additional peaks may indicate the presence of impurities or degradation products.
-
Compare the peak area of a freshly prepared standard solution to the aged solution to quantify any potential loss of the parent compound over time.
-
HPLC Analysis Workflow
Caption: General workflow for HPLC-based stability assessment of this compound.
Biochemical Pathway
This compound Degradation Pathway
This compound is not incorporated into proteins but is metabolized in the body. One of the primary degradation pathways involves its conversion to acetyl-CoA, which can then enter the citric acid cycle.[8][9]
Caption: Metabolic degradation pathway of this compound to acetyl-CoA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Alanine in Cell Culture [sigmaaldrich.com]
- 5. What is the shelf life and recommended storage conditions? - CarnoSyn [carnosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. β-Alanine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Beta-Alanine Supplementation Through Nutrient Co-ingestion
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the impact of co-ingesting various nutrients with beta-alanine. Below you will find troubleshooting guides for common experimental issues and frequently asked questions to aid in your research and development endeavors.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in muscle carnosine loading. | Differences in baseline muscle carnosine levels, muscle fiber composition, or genetic variations in this compound transporters. | 1. Baseline Measurement: Measure baseline muscle carnosine concentrations before the supplementation period to stratify subjects or use as a covariate in statistical analysis. 2. Standardized Dosing: Implement a standardized dosing protocol based on body weight (e.g., 50-60 mg/kg/day) to minimize variability due to differences in subject size.[1] 3. Controlled Diet: Ensure subjects maintain a consistent dietary intake, particularly of meat and poultry which are natural sources of this compound, for the duration of the study. |
| Inconsistent or lower-than-expected increases in muscle carnosine. | Suboptimal this compound dosage, short supplementation duration, or poor absorption. | 1. Dosage and Duration: Ensure a chronic loading phase of at least 4-6 grams of this compound daily for a minimum of four weeks.[2] Greater increases are often observed with longer supplementation periods. 2. Co-ingestion with Meals: Administer this compound with meals containing carbohydrates and protein. This may enhance muscle carnosine loading, potentially due to an insulin-mediated increase in uptake.[3][4] 3. Divided Doses: Split the total daily dose into smaller administrations (e.g., 1.6g) throughout the day to improve absorption and reduce the likelihood of paresthesia.[2] |
| Subjects report significant paresthesia (tingling sensation). | A single large bolus of this compound leading to a rapid spike in plasma concentrations. | 1. Dose Fractionation: Divide the daily this compound dose into smaller amounts (e.g., 800 mg to 1.6 g) taken every 3-4 hours.[5] 2. Sustained-Release Formula: Utilize a sustained-release formulation of this compound to attenuate the sharp increase in plasma levels.[2] 3. Administration with Food: Consuming this compound with a meal can help to slow its absorption and reduce the incidence of paresthesia.[6] |
| Conflicting results when co-supplementing with taurine (B1682933). | Competition for the same transporter, SLC6A6 (TauT), leading to reduced uptake of one or both compounds.[7][8][9] | 1. Spaced Dosing: Administer this compound and taurine at different times of the day, separated by at least a few hours, to avoid direct competition for the transporter. 2. Monitor Taurine Levels: If high doses of this compound are used for extended periods, consider monitoring plasma or muscle taurine levels to assess for potential depletion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which nutrient co-ingestion can enhance this compound absorption and efficacy?
A1: The primary proposed mechanism is through the enhancement of this compound transport into muscle cells. Co-ingestion of carbohydrates and protein can stimulate insulin (B600854) release. While the direct role of insulin in stimulating the primary this compound transporter (TauT) is still under investigation, some studies suggest that taking this compound with a meal enhances muscle carnosine loading.[3][10][4] Additionally, this compound transport is sodium-dependent, so ensuring adequate electrolyte intake may support its uptake.[11][12][13][14]
Q2: How does co-ingestion of carbohydrates and protein affect this compound uptake?
A2: Co-ingestion of this compound with a meal containing carbohydrates and protein has been shown to increase muscle carnosine concentrations more effectively than taking this compound alone between meals.[3][10][4] This is thought to be mediated by the insulin response to the meal, which may enhance the activity of the this compound transporter in the muscle. One study demonstrated a 64% increase in muscle carnosine loading in the soleus muscle when pure this compound was co-ingested with a meal, compared to a 41% increase when taken between meals.[3][4]
Q3: Is there a competitive interaction between this compound and taurine?
A3: Yes, this compound and taurine share the same transporter, SLC6A6 (TauT), for uptake into various tissues, including muscle.[7][8][9] This can lead to competitive inhibition, where high concentrations of one can reduce the uptake of the other. While some animal studies have shown that high-dose this compound supplementation can reduce tissue taurine levels, the practical significance in humans at typical supplementation doses is still being evaluated. To minimize this interaction, it is advisable to take this compound and taurine at different times.
Q4: What is the role of sodium in this compound transport?
A4: The transport of this compound into cells is a sodium-dependent process.[11][12][13][14] The this compound transporter, TauT, is a symporter that couples the transport of this compound with sodium and chloride ions. Stoichiometric analysis suggests that two sodium ions and one chloride ion are co-transported with one molecule of this compound.[11] Therefore, adequate sodium availability is crucial for efficient this compound uptake.
Q5: Can co-ingestion of sodium bicarbonate with this compound provide additive ergogenic benefits?
A5: Yes, co-ingestion of this compound and sodium bicarbonate may offer additive benefits for high-intensity exercise performance.[15][16][17][18][19] this compound increases intracellular buffering capacity by elevating muscle carnosine levels, while sodium bicarbonate enhances extracellular buffering. The combination of these two mechanisms can provide a more robust defense against exercise-induced acidosis. Some studies have shown improved performance with co-supplementation compared to either supplement alone.[15][18]
Q6: What is the rationale for combining this compound with creatine (B1669601)?
A6: this compound and creatine enhance high-intensity exercise performance through different physiological mechanisms. This compound increases intramuscular buffering capacity, while creatine enhances the phosphocreatine (B42189) energy system for rapid ATP regeneration. The combination is thought to provide synergistic benefits by targeting different aspects of fatigue during intense exercise. However, studies on the combined effects on performance and body composition have yielded mixed results, with some showing additional benefits and others not.[20][21][22][23][24]
Quantitative Data Summary
Table 1: Impact of Nutrient Co-ingestion on Muscle Carnosine Loading
| Co-ingested Nutrient | This compound Dosage | Duration | Outcome | Reference |
| Meal (Carbohydrate + Protein) | 3.2 g/day | 6-7 weeks | +64% increase in soleus muscle carnosine (vs. +41% between meals) | [3][4] |
| Glucose | 1.8% in drinking water | 4 weeks | No significant difference in muscle carnosine vs. This compound alone in rats. | [25] |
| Sodium Bicarbonate | 6.4 g/day | 4 weeks | Additive improvements in high-intensity cycling capacity. | [15] |
| Creatine | 3.2 - 6.4 g/day | 4-10 weeks | Inconsistent additional benefits over creatine alone for strength and body composition. | [20][22] |
Experimental Protocols
Protocol 1: Investigating the Effect of Meal Co-ingestion on Muscle Carnosine Loading
-
Objective: To determine if co-ingesting this compound with a meal enhances muscle carnosine accumulation compared to ingestion between meals.
-
Subjects: Healthy, recreationally active male and female participants.
-
Supplementation Protocol:
-
Group 1 (Meal Co-ingestion): 3.2 g/day of pure this compound, divided into smaller doses and consumed with breakfast, lunch, and dinner for 6-7 weeks.
-
Group 2 (Between Meals): 3.2 g/day of pure this compound, divided into smaller doses and consumed at least 2 hours before or after meals for 6-7 weeks.
-
-
Muscle Biopsy: Muscle biopsies are obtained from the soleus and gastrocnemius muscles at baseline and after the supplementation period.
-
Muscle Carnosine Analysis (HPLC):
-
Muscle samples are freeze-dried, powdered, and dissected free of visible connective tissue and fat.
-
An aliquot of the powdered muscle is homogenized in a solution of sulfosalicylic acid.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is analyzed for carnosine content using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthaldialdehyde).[26][27][28]
-
Carnosine is quantified by comparing the peak area to that of a known standard.
-
Protocol 2: Assessing the Competitive Interaction between this compound and Taurine
-
Objective: To evaluate the acute impact of this compound ingestion on plasma taurine concentrations.
-
Subjects: Healthy adult participants.
-
Protocol:
-
Subjects arrive at the laboratory after an overnight fast.
-
A baseline blood sample is collected.
-
Subjects ingest a single dose of this compound (e.g., 40 mg/kg body weight).
-
Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120 minutes) post-ingestion.
-
-
Plasma Amino Acid Analysis (LC-MS/MS):
-
Blood samples are centrifuged to separate plasma.
-
Plasma proteins are precipitated using a suitable agent (e.g., sulfosalicylic acid).
-
The supernatant is analyzed for this compound and taurine concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: Sodium-dependent transport of this compound into a muscle cell via the TauT transporter.
Caption: Hypothesized impact of insulin signaling on this compound uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meal and this compound coingestion enhances muscle carnosine loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of two β-alanine dosing strategies on 30-minute rowing performance: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. Interaction of GABA-mimetics with the taurine transporter (TauT, Slc6a6) in hyperosmotic treated Caco-2, LLC-PK1 and rat renal SKPT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium and chloride ion-dependent transport of this compound across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Na(+)-dependent transport of alanine and serine by liver plasma-membrane vesicles from rats fed a low-protein or a high-protein diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium dependency of L-alanine absorption in canine Thiry-Vella loops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Sodium bicarbonate and this compound supplementation: Is combining both better than either alone? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Beta alanine and sodium bicarbonate supplementation on repeated-sprint performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Isolated and Combined Ingestion of Sodium Bicarbonate ...: Ingenta Connect [ingentaconnect.com]
- 19. β-Alanine Plus Sodium Bicarbonate Co-Supplementation Does Not Decrease Neuromuscular Fatigue in Swimming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
- 22. examine.com [examine.com]
- 23. 1stphorm.com [1stphorm.com]
- 24. researchgate.net [researchgate.net]
- 25. Muscle Carnosine Concentration with the Co-Ingestion of Carbohydrate with β-alanine in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Can the Skeletal Muscle Carnosine Response to this compound Supplementation Be Optimized? [frontiersin.org]
- 27. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
accounting for the placebo effect in beta-alanine performance research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers designing and conducting studies on beta-alanine, with a specific focus on controlling for the placebo effect.
Section 1: FAQs on Experimental Design & Blinding
Q1: How can we prevent the characteristic tingling (paresthesia) from this compound from unblinding participants?
A1: Paresthesia is a significant challenge to maintaining the blind in this compound studies.[1] Participants experiencing this tingling sensation may correctly guess they are in the active treatment group, compromising the study's validity.[1] Strategies to mitigate this include:
-
Divided Dosing: Administering the total daily dose in smaller, divided portions (e.g., 1.6 g or less per dose) can reduce the intensity of paresthesia.[2]
-
Sustained-Release Formulas: Using a sustained or controlled-release formulation of this compound has been shown to significantly lessen or eliminate paresthesia compared to pure solutions, even at high doses.[1][3][4]
-
Active Placebo: While less common, an active placebo that elicits a similar, harmless sensation could be considered. However, finding a suitable and ethically sound active placebo is difficult.
-
Blinding Assessment: At the end of the study, formally assess whether participants were unblinded using a questionnaire. This allows you to quantify the success of the blinding.[5][6][7][8]
Q2: What is the most appropriate placebo substance for a this compound study?
A2: The ideal placebo should be inert and indistinguishable from the active supplement in appearance, taste, and texture. For this compound, which is typically a powder administered in capsules or mixed with liquid, common placebos include:
-
Maltodextrin: Widely used due to its similar appearance and mild taste.[9][10]
-
Resistant Starch: Another effective option used in capsule-based supplementation.[11]
-
Fructose or Sucrose: Can be used, particularly when trying to match sweetness.[12]
It is crucial to ensure the placebo is encapsulated or prepared in the exact same manner as the this compound supplement to maintain the blind.
Q3: What is a double-blind, crossover design, and is it appropriate for this compound research?
A3: A double-blind, crossover design is one where each participant receives both the treatment (this compound) and the placebo at different times, with a "washout" period in between. Neither the participants nor the researchers know the treatment order. However, due to the long washout period for muscle carnosine levels to return to baseline (up to 15 weeks or longer), this design is generally considered impractical for this compound studies.[1] A randomized, double-blind, placebo-controlled, parallel-group design is the more common and recommended approach.[9][13]
Section 2: Troubleshooting & Data Interpretation
Q4: Our placebo group is showing a significant performance improvement. How do we interpret this?
A4: A significant improvement in the placebo group is a clear demonstration of the placebo effect and is common in sports performance research.[14][15][16] It does not necessarily invalidate your results. The key is the difference in improvement between the this compound group and the placebo group. A meta-analysis showed that while placebo groups see a median effect size of 0.108 on exercise measures, this compound groups show a significantly greater median effect size of 0.374.[1][17][18][19][20] The placebo effect highlights the importance of psychological factors in performance and underscores the necessity of a placebo-controlled design.[15][16][21]
Q5: Some participants reported paresthesia, but our blinding index suggests the blind was maintained. Is this possible?
A5: Yes, this is plausible. A successful blind does not mean that zero participants guessed their allocation correctly, but rather that the pattern of guessing is not significantly different from random chance.[6][7] For instance, if an equal number of participants in the placebo group incorrectly guess they received this compound (perhaps due to wishful thinking or misinterpreting a normal sensation), it can balance out the correct guesses in the active group, leading to a successful blinding index.[5][9] This is why a formal blinding assessment is crucial for an objective measure of success.
Q6: How do we quantitatively assess if blinding was successful?
A6: The success of blinding should be formally measured using a Blinding Index (BI).[5][6][7][8] At the end of the trial, participants are asked to guess their treatment assignment ("Active," "Placebo," or "Don't Know"). The two most common methods are:
-
James' Blinding Index: Ranges from 0 (complete unblinding) to 1 (perfect blinding), with 0.5 indicating random guessing.[5][7] A study is considered successfully blinded if the 95% confidence interval for the index is above 0.5.[5][7]
-
Bang's Blinding Index: Calculated for each group separately and ranges from -1 to 1, with 0 indicating a perfect blind.[5][6] Positive values suggest unblinding.[5]
Data Presentation
Table 1: Meta-Analysis of this compound vs. Placebo on Exercise Performance
This table summarizes data from a meta-analysis of 15 manuscripts, including 360 participants, comparing the effects of this compound (BA) versus placebo (Pla) on various exercise measures.[1][17][18][19][20]
| Metric | This compound (BA) Group | Placebo (Pla) Group | P-Value |
| Median Effect Size (IQR) | 0.374 (0.140–0.747) | 0.108 (−0.019 to 0.487) | P = 0.002 |
| Median Performance Improvement | 2.85% | Not specified | N/A |
| Effect on Exercise <60s | No significant benefit | No significant benefit | P = 0.312 |
| Effect on Exercise 60-240s | Significant Improvement | Less Improvement | P = 0.001 |
| Effect on Exercise >240s | Significant Improvement | Less Improvement | P = 0.046 |
Experimental Protocols
Protocol 1: Blinding Assessment Questionnaire
Methodology:
-
Timing: Administer the questionnaire after the final performance test and before the participant is debriefed on the study's purpose and their group allocation.
-
Questionnaire Content:
-
Primary Question: "Which treatment do you believe you received during the study?"
-
(A) The Active Supplement (this compound)
-
(B) The Placebo Supplement
-
(C) I Don't Know
-
-
Follow-up Question: "Why do you believe this?" (Provide an open-ended response area). This helps identify if paresthesia was the primary reason for their guess.
-
(Optional) Confidence Scale: "How confident are you in your choice?" (e.g., Scale from 1-5).
-
-
Data Collection: Record the responses for each participant along with their actual group allocation.
-
Analysis: Use the collected data to calculate a formal blinding index (e.g., James' or Bang's Blinding Index).[5][6][7] The formulas and interpretation guidelines for these indices are well-documented in statistical literature for clinical trials.[22]
Visualizations
Caption: A standard workflow for a parallel-group, double-blind, placebo-controlled study.
// Nodes Problem [label="Problem:\nthis compound causes\nParesthesia (Tingling)", fillcolor="#FBBC05", fontcolor="#202124"]; Consequence [label="Potential Consequence:\nParticipants guess they are\nin the active group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Result:\nCompromised Blinding &\nBiased Study Outcome", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Mitigation [label="Mitigation Strategies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dose [label="1. Divided Dosing\n(e.g., <1.6g per dose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="2. Sustained-Release\nFormulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess [label="3. Post-Hoc Assessment\n(Blinding Index)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Outcome [label="Desired Outcome:\nMaintained Blind &\nValid Results", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Problem -> Consequence [label="leads to"]; Consequence -> Result;
Mitigation -> Dose [dir=back]; Mitigation -> SR [dir=back]; Mitigation -> Assess [dir=back];
Dose -> Outcome [style=dashed, color="#34A853"]; SR -> Outcome [style=dashed, color="#34A853"]; Assess -> Outcome [style=dashed, color="#34A853", label=" quantifies\nsuccess"];
Problem -> Mitigation [style=invis]; // for layout }
Caption: Logical flow of the paresthesia problem and key strategies for mitigation.
References
- 1. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sesug.org [sesug.org]
- 6. wuss.org [wuss.org]
- 7. Towards a proposal for assessment of blinding success in clinical trials: up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proceedings.neurips.cc [proceedings.neurips.cc]
- 9. Does this compound supplementation enhance adaptations to resistance training? A randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Supplementation Improved 10-km Running Time Trial in Physically Active Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ichgcp.net [ichgcp.net]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. mdpi.com [mdpi.com]
- 15. jssm.org [jssm.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Effects of β-alanine supplementation on exercise performance: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 18. [PDF] Effects of β-alanine supplementation on exercise performance: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. physoc.org [physoc.org]
- 22. Unmasking three blinding indices for randomized controlled trials: comparison and application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Beta-Alanine Efficacy in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-alanine. Our goal is to help you optimize your training protocols and experimental designs to enhance the efficacy of this compound supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound supplementation enhances performance?
A1: this compound is a non-essential amino acid that serves as the rate-limiting precursor to carnosine synthesis in skeletal muscle.[1] Supplementation with this compound increases the intramuscular concentration of carnosine. Carnosine acts as an intracellular pH buffer, helping to neutralize the accumulation of hydrogen ions (H+) that occurs during high-intensity exercise.[2][3] This buffering action delays the onset of muscle fatigue, allowing for improved performance in high-intensity activities.[4]
Q2: What is the recommended dosing strategy for maximizing muscle carnosine stores?
A2: A chronic loading phase is essential for increasing muscle carnosine levels.[5][6] The generally accepted protocol is a daily intake of 4 to 6.4 grams of this compound for a minimum of four weeks.[5][7][8] This regimen has been shown to increase muscle carnosine concentrations by 40-60%.[2][5] For optimal absorption and to mitigate side effects, it is recommended to divide the daily dose into smaller servings of 0.8 to 1.6 grams every 3-4 hours.[7][9]
Q3: What is paresthesia and how can it be managed during an experiment?
A3: Paresthesia is the most common side effect of this compound supplementation, characterized by a tingling sensation on the skin.[5] It is a harmless neurological response to a rapid increase in plasma this compound concentration. This side effect can be managed or attenuated by:
-
Splitting the daily dose: Administering smaller doses (e.g., 1.6 grams or less) multiple times throughout the day is effective.[5][10]
-
Using sustained-release formulas: These formulations slow the absorption of this compound, preventing a sharp spike in blood concentration.[5]
-
Co-ingestion with a meal: Taking this compound with food can slow its absorption and may enhance muscle carnosine loading.[11]
Q4: How does the type of training protocol interact with this compound supplementation?
A4: The ergogenic effects of this compound are most pronounced in training protocols that induce a high degree of metabolic acidosis. High-Intensity Interval Training (HIIT) and other forms of anaerobic exercise lasting between 1 and 4 minutes have shown the greatest performance improvements with this compound supplementation.[5][12][13] While training alone does not significantly increase muscle carnosine, supplementation appears to be more effective in muscles that are actively being trained.[3][14] Protocols with long rest intervals may diminish the observable benefits, as they allow for pH recovery, reducing the demand for intramuscular buffering.[15]
Q5: Is there a synergistic effect when combining this compound with other supplements like creatine (B1669601)?
A5: Yes, there is evidence of a synergistic relationship between this compound and creatine.[16][17] They work through different physiological pathways: this compound enhances muscle buffering capacity, while creatine increases the availability of phosphocreatine (B42189) for rapid ATP regeneration.[18][19] Combining these supplements may lead to greater improvements in strength, lean body mass, and high-intensity exercise performance compared to taking either supplement alone.[18][20]
Troubleshooting Guide
Issue 1: Inconsistent or null results in performance tests despite supplementation.
-
Possible Cause 1: Insufficient duration of supplementation.
-
Possible Cause 2: Inappropriate exercise protocol.
-
Possible Cause 3: Individual variability.
-
Solution: There is natural variation in baseline muscle carnosine levels and response to supplementation.[5] Consider measuring baseline muscle carnosine to stratify participants or identify high and low responders.
-
Issue 2: High participant dropout rate or poor compliance.
-
Possible Cause 1: Unmanaged side effects (Paresthesia).
-
Possible Cause 2: Burdensome dosing schedule.
-
Solution: While split doses are recommended, simplify the schedule as much as possible. Providing pre-measured doses and clear instructions can improve adherence.
-
Issue 3: Difficulty in measuring the primary outcome (muscle carnosine).
-
Possible Cause 1: Invasive nature of muscle biopsies.
-
Solution: While muscle biopsy is the gold standard, consider non-invasive techniques like proton magnetic resonance spectroscopy (1H-MRS) to measure carnosine content in specific muscles (e.g., soleus, gastrocnemius, deltoid).[14]
-
-
Possible Cause 2: Lack of appropriate equipment.
-
Solution: If direct measurement is not feasible, focus on robust and reliable performance-based outcomes that are sensitive to changes in muscle buffering capacity, such as time to exhaustion or total work done during high-intensity cycling tests.
-
Data Presentation
Table 1: this compound Dosing Protocols and Expected Carnosine Increase
| Duration of Supplementation | Daily Dosage (grams) | Expected Increase in Muscle Carnosine | Reference(s) |
| 2 Weeks | 4 - 6.4 g | 20 - 30% | [2][5] |
| 4 Weeks | 4 - 6.4 g | 40 - 60% | [2][5] |
| 10 Weeks | 4 - 6.4 g | Up to 80% | [2][5] |
| Maintenance Phase | ~1.2 g | Sustains elevated levels (30-50% above baseline) | [23][24] |
Table 2: Effects of this compound Supplementation on Performance (Meta-Analysis)
| Exercise Type/Duration | Median Performance Improvement | Reference(s) |
| Overall Exercise Measures | 2.85% | [21] |
| High-Intensity Exercise (1-4 min) | Most pronounced effects | [5] |
| Exercise < 60 seconds | Unlikely to be performance-limiting | [21] |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on HIIT Performance
-
Objective: To determine if 6 weeks of this compound supplementation enhances repeated sprint ability and attenuates neuromuscular fatigue when combined with a HIIT program.
-
Participants: Recreationally active male subjects.
-
Design: A randomized, double-blind, placebo-controlled study.
-
Methodology:
-
Baseline Testing: Participants undergo an incremental running test to exhaustion to determine maximal aerobic velocity. A repeated sprint ability (RSA) test is also performed.
-
Initial Training Phase (4 weeks): All participants engage in a standardized HIIT program (e.g., 10 x 1-minute runs at 90% maximal velocity with 1-minute recovery) without supplementation. This adapts participants to the training stimulus.[13][25]
-
Supplementation and Training Phase (6 weeks): Participants are randomized into two groups:
-
This compound Group (BA): Receives 6.4 g/day of this compound, divided into four 1.6 g doses.
-
Placebo Group (PL): Receives a matching dose of a placebo (e.g., dextrose).
-
Both groups continue the HIIT program 3 times per week.
-
-
Post-Testing: All baseline tests (incremental running, RSA) are repeated. Muscle biopsies or 1H-MRS may be performed pre- and post-supplementation to measure muscle carnosine changes.
-
-
Key Outcome Measures: Total and best RSA times, muscle carnosine concentration, neuromuscular voluntary activation.[13][25]
Protocol 2: Assessing the Synergistic Effects of this compound and Creatine
-
Objective: To evaluate the combined effect of this compound and creatine supplementation on strength, power, and body composition.
-
Participants: Resistance-trained individuals.
-
Design: Randomized, placebo-controlled design with three groups.
-
Methodology:
-
Baseline Testing: Assess 1-repetition maximum (1RM) for key lifts (e.g., squat, bench press), peak power output (e.g., Wingate test), and body composition (e.g., DEXA).
-
Supplementation and Training Phase (4-10 weeks): Participants are assigned to one of three groups while undertaking a standardized resistance training program:
-
This compound + Creatine Group (BA+Cr): Receives 4-6 g/day of this compound and a standard dose of creatine monohydrate (e.g., 5 g/day after a loading phase).[16][19]
-
Creatine Only Group (Cr): Receives creatine monohydrate plus a placebo for this compound.
-
Placebo Group (PL): Receives placebos for both supplements.
-
-
Post-Testing: All baseline measures are repeated.
-
-
Key Outcome Measures: Changes in 1RM strength, peak and mean power output, lean body mass, and fat mass.
Visualizations
Caption: this compound acts as the rate-limiting precursor for carnosine synthesis in muscle.
Caption: A typical double-blind, placebo-controlled experimental workflow for this compound studies.
References
- 1. Muscle carnosine metabolism and this compound supplementation in relation to exercise and training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound supplementation on muscle carnosine concentrations and exercise performance | Semantic Scholar [semanticscholar.org]
- 4. examine.com [examine.com]
- 5. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. performancelab.com [performancelab.com]
- 7. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sportsmith.co [sportsmith.co]
- 10. researchgate.net [researchgate.net]
- 11. examine.com [examine.com]
- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. tandfonline.com [tandfonline.com]
- 16. prolab.com [prolab.com]
- 17. storymd.com [storymd.com]
- 18. news-medical.net [news-medical.net]
- 19. Effects of Four Weeks of this compound Supplementation Combined with One Week of Creatine Loading on Physical and Cognitive Performance in Military Personnel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Happens When You Take Creatine and this compound? [verywellhealth.com]
- 21. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. β-Alanine dose for maintaining moderately elevated muscle carnosine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of β-alanine supplementation during high-intensity interval training on repeated sprint ability performance and neuromuscular fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Beta-Alanine Supplementation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges and inconsistencies encountered in beta-alanine supplementation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding inconsistent outcomes in this compound research.
Q1: Why do studies on this compound supplementation show conflicting results on exercise performance?
A1: The variability in outcomes from this compound supplementation studies can be attributed to several factors:
-
Dosing and Duration: The total amount of this compound consumed over time is a critical determinant of its effectiveness. Studies with a cumulative dose of around 179 grams have shown a median performance improvement of 2.85%.[1][2] Shorter supplementation periods may not be sufficient to significantly increase muscle carnosine levels.
-
Exercise Type and Duration: this compound is most effective for high-intensity exercise lasting between one and four minutes, where muscle acidosis is a primary limiting factor.[2][3] Studies focusing on very short-duration, explosive activities (less than 60 seconds) or long-duration endurance events may show little to no performance benefit.[2]
-
Individual Variability: There is a notable inter-individual variability in response to this compound supplementation.[4] This can be due to baseline muscle carnosine levels, dietary habits (e.g., meat consumption), and genetic factors.[5]
-
Methodological Differences: Inconsistencies in study design, such as blinding, randomization, and the use of different performance tests, can contribute to divergent results.[5]
-
Training Status of Participants: Some research suggests that highly trained athletes may have a blunted response to this compound due to their already elevated muscle buffering capacity, although other studies have found benefits in both trained and untrained individuals.[6][7][8]
Q2: What is the typical washout period for this compound in a crossover study design?
A2: Muscle carnosine levels can remain elevated for a significant period after ceasing this compound supplementation. The washout period required for muscle carnosine to return to baseline levels can range from 6 to 15 weeks.[3] Therefore, crossover designs are generally discouraged in this compound research unless a sufficiently long washout period is incorporated to prevent carryover effects.[9][10][11]
Q3: How can I minimize the side effect of paresthesia (tingling sensation) in my study participants?
A3: Paresthesia is a common and harmless side effect of this compound supplementation, often occurring with single high doses.[3] To manage this, you can:
-
Use Divided Doses: Administer the total daily dose in smaller, more frequent servings (e.g., 0.8-1.6 grams every 3-4 hours).[3][12]
-
Utilize Sustained-Release Formulas: These formulations are designed to release this compound more slowly into the bloodstream, which can reduce the intensity of paresthesia.[3]
-
Administer with Meals: Consuming this compound with food can help to slow its absorption and may reduce the tingling sensation.[3]
Q4: Does co-supplementation with other substances affect the outcomes of this compound studies?
A4: Yes, co-supplementation can influence the effects of this compound. For instance, combining this compound with sodium bicarbonate may enhance its ergogenic effects due to their complementary buffering actions.[10] When designing a study, it is crucial to either control for the intake of other supplements or design the study to specifically investigate the synergistic effects.
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during a this compound supplementation study.
Issue 1: High Inter-Individual Variability in Performance Response
-
Problem: Your study shows a wide range of performance changes in the this compound group, with some participants showing large improvements while others show little to no change.
-
Possible Causes:
-
Baseline Differences: Participants may have started with significantly different baseline levels of muscle carnosine.
-
Dietary Intake: Variations in dietary intake of this compound (primarily from meat) can influence baseline carnosine levels and the response to supplementation.
-
Genetic Factors: Genetic predispositions can affect carnosine synthesis and transport.
-
-
Troubleshooting Steps:
-
Measure Baseline Carnosine: If feasible, measure baseline muscle carnosine levels to stratify participants or use as a covariate in your analysis.
-
Dietary Control: Implement a standardized diet for all participants or, at a minimum, require detailed dietary logs to assess and control for dietary this compound intake.
-
Statistical Analysis: Employ statistical methods that can account for individual differences, such as using each participant as their own control (pre- vs. post-supplementation) and analyzing individual response patterns.[4]
-
Issue 2: No Significant Performance Improvement Observed
-
Problem: Your study fails to show a statistically significant difference in performance between the this compound and placebo groups.
-
Possible Causes:
-
Insufficient Dose or Duration: The supplementation protocol may not have been sufficient to elicit a significant increase in muscle carnosine.
-
Inappropriate Performance Test: The chosen exercise test may not be sensitive to the ergogenic effects of this compound (e.g., a test that is too short or too long in duration).
-
Small Sample Size: The study may be underpowered to detect a statistically significant effect.
-
Lack of Dietary Control: Uncontrolled dietary factors could have masked the effects of supplementation.[13]
-
-
Troubleshooting Steps:
-
Review Dosing Protocol: Ensure your dosing strategy (daily amount and total duration) is in line with established effective protocols (e.g., 4-6 grams/day for at least 4 weeks).[3][14]
-
Evaluate Performance Metric: Confirm that your primary performance outcome is a high-intensity exercise task lasting between 1 and 4 minutes.[2]
-
Power Analysis: Conduct a post-hoc power analysis to determine if your study was sufficiently powered.
-
Analyze Dietary Records: If dietary information was collected, analyze it to see if there were any systematic differences between groups that could have confounded the results.
-
Section 3: Data Presentation
The following tables summarize quantitative data from various this compound supplementation studies to illustrate the range of outcomes.
Table 1: Summary of this compound Supplementation Protocols and Performance Outcomes
| Study | Participant Characteristics | Daily Dose (g) | Duration (weeks) | Total Dose (g) | Performance Test | Key Findings |
| Meta-analysis (Hobson et al., 2012)[2] | 360 participants (174 BA, 186 Placebo) | Varied | Varied | Median: 179 | Varied high-intensity | Median 2.85% improvement in exercise performance. Most effective for exercise lasting 60-240s. |
| Meta-analysis (Saunders et al., 2017)[9][10] | 1461 participants | Varied | Varied | Varied | Varied high-intensity | Significant overall effect size of 0.18. Most effective for exercise lasting 0.5-10 min. |
| de Salles Painelli et al., 2014[6][7][8] | 40 young males (trained and non-trained cyclists) | 6.4 | 4 | 179.2 | 4 x 30s Wingate bouts | Significant increase in total work done in both trained and non-trained groups. |
| Hoffman et al., 2008 | Resistance-trained men | 4.8 | 4 | 134.4 | Resistance training volume | Increased training volume and reduced subjective fatigue. |
| Brazilian swimming trial, 2020[13] | 13 competitive swimmers | 4.6 | 6 | 193.2 | 400m freestyle time trial | No significant improvement in swimming performance. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Protocol 1: Muscle Carnosine Measurement via Muscle Biopsy
-
Participant Preparation: Ensure the participant is in a rested state and has followed any pre-trial dietary and activity restrictions.
-
Site Selection and Preparation: The vastus lateralis is a common site for muscle biopsy. The area is shaved, cleaned with an antiseptic solution, and a local anesthetic is administered.
-
Biopsy Procedure: A small incision is made through the skin and fascia. A biopsy needle is inserted into the muscle belly to obtain a tissue sample of approximately 50-100 mg.
-
Sample Handling: The muscle sample is immediately blotted to remove excess blood, and then rapidly frozen in liquid nitrogen to halt metabolic activity. Store samples at -80°C until analysis.
-
Analysis (HPLC):
-
Homogenize the frozen muscle tissue in a suitable buffer.
-
Deproteinize the homogenate.
-
Use high-performance liquid chromatography (HPLC) with fluorescence detection to separate and quantify carnosine.
-
Protocol 2: Wingate Anaerobic Test
-
Participant Setup: The participant is seated on a calibrated cycle ergometer. Seat height and handlebars should be adjusted for optimal comfort and power output.
-
Warm-up: A standardized warm-up of 5-10 minutes of light cycling, often including a few short, high-intensity sprints, is performed.[15][16][17]
-
Test Initiation: The participant begins pedaling at a maximal pace against a light resistance. Within 3 seconds, a predetermined resistance (typically 7.5% of body weight) is applied.[15][17]
-
Maximal Effort: The participant pedals with maximal effort for 30 seconds. Verbal encouragement is provided throughout the test.
-
Data Collection: Power output is recorded continuously throughout the 30-second test. Key metrics include peak power, mean power, and fatigue index.
-
Cool-down: The participant performs a cool-down of several minutes of light cycling.
Protocol 3: Yo-Yo Intermittent Recovery Test (Level 1)
-
Course Setup: Two markers are placed 20 meters apart. A third marker is placed 5 meters behind the starting line for the active recovery period.[16][18][19][20][21][22][23][24]
-
Procedure: Participants run back and forth between the two 20-meter markers at progressively increasing speeds dictated by audio cues.[18][22]
-
Active Recovery: After each 40-meter (20m out and 20m back) shuttle, there is a 10-second active recovery period where the participant jogs to the 5-meter marker and back to the starting line.[16][18][19][24]
-
Test Termination: The test is terminated when the participant can no longer maintain the required pace and fails to reach the marker in time for two consecutive shuttles.
-
Scoring: The participant's score is the total distance covered or the level and number of shuttles completed before termination.[20][21]
Protocol 4: Blood Lactate (B86563) Analysis
-
Participant Preparation: Ensure the participant is in the desired state (e.g., rested, post-exercise) for the measurement.
-
Sample Collection Site: The fingertip or earlobe are common sites for capillary blood sampling. Clean the site with an alcohol wipe and allow it to dry completely.[25]
-
Blood Sampling: Use a sterile lancet to make a small puncture. Wipe away the first drop of blood to avoid contamination with tissue fluid.
-
Sample Analysis: Collect the second drop of blood using a capillary tube or the test strip of a portable lactate analyzer. The analyzer will provide a blood lactate concentration reading, typically in mmol/L.
-
Timing of Samples: For exercise testing, blood samples are typically taken at rest, at the end of each exercise stage, and at several time points during recovery.
Section 5: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Carnosine is synthesized in muscle cells from this compound and L-histidine.
Caption: Carnosine acts as an intracellular pH buffer by accepting H+ ions.
Caption: A logical workflow for troubleshooting inconsistent this compound study results.
References
- 1. [PDF] Effects of β-alanine supplementation on exercise performance: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 2. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Individual Participant Data Meta-Analysis Provides No Evidence of Intervention Response Variation in Individuals Supplementing With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of training status on high-intensity intermittent performance in response to β-alanine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound supplements effective for trained and non-trained individuals: Study [nutraingredients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-alanine supplementation to improve exercise capacity and performance: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceforsport.com [scienceforsport.com]
- 15. mdpi.com [mdpi.com]
- 16. CORP: quantification of human skeletal muscle carnosine concentration by proton magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. Blood lactate testing protocols for cycling — High North Performance [highnorth.co.uk]
- 19. theyoyotest.com [theyoyotest.com]
- 20. theyoyotest.com [theyoyotest.com]
- 21. theyoyotest.com [theyoyotest.com]
- 22. sportscienceinsider.com [sportscienceinsider.com]
- 23. worldwheelchair.rugby [worldwheelchair.rugby]
- 24. youtube.com [youtube.com]
- 25. Blood Lactate Measurements and Analysis during Exercise: A Guide for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of beta-alanine versus creatine on anaerobic power
A Comparative Analysis of Beta-Alanine and Creatine (B1669601) on Anaerobic Power
This guide provides an objective comparison of the effects of this compound and creatine on anaerobic power, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the physiological mechanisms and performance outcomes associated with these two popular ergogenic aids.
Introduction: Mechanisms of Action
This compound and creatine enhance anaerobic performance through distinct yet complementary physiological pathways.[1] Understanding these mechanisms is crucial for interpreting their effects on power output.
This compound: A non-essential amino acid, this compound serves as the rate-limiting precursor to carnosine synthesis within skeletal muscle.[2][3] Carnosine acts as a potent intracellular pH buffer, neutralizing the hydrogen ions (H+) that accumulate during high-intensity, anaerobic exercise.[1][2][4] This buffering action delays the onset of muscular fatigue, particularly in activities heavily reliant on anaerobic glycolysis that last between 60 and 240 seconds.[5][6]
Creatine: This organic compound facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through the phosphocreatine (B42189) (PCr) system.[7] Creatine supplementation increases intramuscular stores of PCr.[8][9] During explosive, short-duration movements, PCr donates a phosphate (B84403) group to adenosine diphosphate (B83284) (ADP), quickly resynthesizing ATP.[7] This enhanced ATP availability primarily supports maximal power output in single or repeated sprints lasting up to 30 seconds.[8]
Signaling Pathway Overview
The following diagram illustrates the distinct mechanisms of this compound and creatine in enhancing anaerobic performance.
Quantitative Data Summary
The following table summarizes key findings from studies investigating the effects of this compound, creatine, and their combined use on anaerobic power.
| Study (Reference) | Participants | Supplementation Protocol | Anaerobic Test | Key Findings |
| Harris et al. (cited in[10]) | N/A | Creatine + this compound vs. Creatine alone. | 4-min cycling test | Greater power output in the combined group compared to creatine alone, suggesting this compound enhances high-intensity performance beyond creatine.[10] |
| Kresta et al. (cited in[10]) | Recreationally active women | 4 weeks of: 1) this compound, 2) Creatine, 3) Both, or 4) Placebo. | Multiple Wingate tests | Creatine improved peak power, while this compound contributed to sustained power output and mitigated fatigue in repeated high-intensity efforts.[10] |
| Okudan et al. (cited in[1]) | N/A | Creatine vs. Creatine + this compound. | Repeated Wingate tests | Creatine alone improved peak power. The combination significantly increased mean power output across sprints and reduced the fatigue index.[1] |
| Hoffman et al. 2006 (cited in[6]) | N/A | 28 days of: 1) Creatine, 2) Creatine + this compound, 3) Placebo. | Time to exhaustion, aerobic power. | Co-supplementation improved time to exhaustion and lactate (B86563) thresholds.[6] Note: This study did not have a this compound only group. |
| McGonigle et al. (cited in[11]) | 11 physically active college students | 7 days of this compound (10 mg/kg/day) or Placebo. | Wingate test | The this compound group significantly increased mean power by an average of 94.43 watts and decreased fatigue index by 34.74%.[11] |
| Systematic Review (Ashtary-Larky et al. 2025[12]) | 7 RCTs, 263 participants | 4-10 weeks. This compound: 3.2-4.6 g/day . Creatine: 5-10 g/day (some with loading). | Various (e.g., sprint cycling) | The effects of creatine (improving strength) and this compound (improving high-intensity exercise performance) are not substantially altered when combined.[12] |
| Meta-Analysis (Hobson et al. 2012[6]) | 15 manuscripts, 360 participants | Median total of 179 g of this compound. | Various tests | This compound supplementation provides a 2.85% improvement in exercise outcomes. The effect is significant for exercise lasting 60-240 seconds but not for tasks under 60 seconds.[6] |
Experimental Protocols
The methodologies employed in assessing anaerobic power are critical for the interpretation of results. The Wingate Anaerobic Test (WAnT) is a frequently used protocol.
Typical Experimental Workflow
The diagram below outlines a standard workflow for a randomized controlled trial comparing these supplements.
Wingate Anaerobic Test (WAnT) Protocol
The Wingate test is a supramaximal cycling test designed to measure peak anaerobic power, mean anaerobic power, and anaerobic capacity.[13][14]
-
Participant Preparation: Subjects typically undergo a familiarization session to minimize learning effects.[14]
-
Warm-up: A standardized warm-up of 3-5 minutes of cycling at a low intensity (e.g., 60-90 watts) is performed. This may include two or three short, maximal sprints of 3-4 seconds.[13][15]
-
Rest: A brief rest period of 2-5 minutes follows the warm-up.[13][15]
-
The Test: The participant pedals against a fixed resistance for 30 seconds at maximal effort. The resistance is typically set at 7.5% of the individual's body mass.[13][16] For trained athletes, the duration may be extended to 45-60 seconds to better assess anaerobic capacity.[13]
-
Data Collection: Key variables measured include:
-
Peak Power (PP): The highest power output, usually achieved within the first 5-10 seconds.
-
Mean Power (MP): The average power sustained over the 30-second duration.
-
Fatigue Index (FI) / Power Decrease (PD): The percentage decline in power from the peak output to the lowest output.[15]
-
Comparative Conclusion
-
Creatine is highly effective at increasing peak power and performance in very short, explosive activities (e.g., <30 seconds) by enhancing the rate of ATP resynthesis.[1][8] Its primary benefit is for strength and power output in single or repetitive, short-duration bouts.[17]
-
This compound is most effective at improving performance in high-intensity activities that induce significant muscle acidosis, typically lasting 60 to 240 seconds .[5][6] It works by increasing the muscle's buffering capacity, thereby delaying fatigue and allowing for a higher sustained power output.[4]
-
Co-supplementation: The combination of creatine and this compound may offer synergistic benefits for high-intensity exercise performance.[10][18] Creatine can enhance the initial burst of power, while this compound helps sustain that power over repeated bouts and mitigate fatigue.[1][10] However, for measures of maximal strength, the combination does not appear to offer additional benefits over creatine alone.[10][18] The choice to use one, the other, or both should be guided by the specific metabolic demands of the target activity.
References
- 1. news-medical.net [news-medical.net]
- 2. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 3. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine - Wikipedia [en.wikipedia.org]
- 8. Creatine Supplementation and Exercise Performance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Creatine Supplementation Improves Phosphagen Energy Pathway During Supramaximal Effort, but Does Not Improve Anaerobic Capacity or Performance [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. "EFFECTS OF this compound ON ANAEROBIC PERFORMANCE" by B McGonigle, J Arnold et al. [digitalcommons.wku.edu]
- 12. examine.com [examine.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Acute effects of multi-ingredient pre-workout dietary supplement on anaerobic performance in untrained men: a randomized, crossover, single blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. examine.com [examine.com]
- 17. Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Creatine and β-Alanine Co-Supplementation on Exercise Performance and Body Composition: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Ergogenic Effects of Beta-Alanine in Highly Trained Athletes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance-enhancing effects of beta-alanine supplementation in highly trained athletes across various disciplines. The information presented is collated from peer-reviewed, randomized controlled trials to support evidence-based decision-making in research and development.
Executive Summary
This compound is a non-essential amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle. Carnosine is a dipeptide that plays a crucial role in intracellular pH buffering, thereby delaying the onset of muscular fatigue during high-intensity exercise. This guide synthesizes the current scientific evidence on the efficacy of this compound supplementation for improving performance metrics in highly trained athletes. The data indicates that this compound can be an effective ergogenic aid, particularly in activities characterized by repeated bouts of high-intensity effort.
Comparative Performance Data
The following tables summarize the quantitative outcomes of this compound supplementation in highly trained athletes from various sports. These studies were selected for their rigorous, double-blind, placebo-controlled designs.
Table 1: Effects of this compound on Cycling Performance
| Study & Population | Supplementation Protocol | Performance Test | This compound Group Outcome | Placebo Group Outcome |
| Bellinger et al. (2021)[1] - World Tour Cyclists | 20 g/day for 7 days | 10-min Time Trial | +6.21% Mean Power | - |
| de Salles Painelli et al. (2013)[2] - Highly Trained Cyclists | 65 mg/kg body mass/day for 4 weeks | 4-min Maximal Cycling Test | Statistically non-significant increase in average power output | - |
| de Salles Painelli et al. (2013)[2] - Highly Trained Cyclists | 65 mg/kg body mass/day for 4 weeks | 30 Maximal Isokinetic Knee Contractions | +6.8 W Average Power/Repetition, Significant reduction in fatigue index | -4.3 W Average Power/Repetition |
Table 2: Effects of this compound on Rowing Performance
| Study & Population | Supplementation Protocol | Performance Test | This compound Group Outcome | Placebo Group Outcome |
| Hobson et al. (2013)[3] - Well-Trained Rowers | 6.4 g/day for 4 weeks | 2000-m Time Trial | 6.4 s improvement | - |
| Ducker et al. (2013)[4] - Well-Trained Rowers | 80 mg/kg body mass/day for 28 days | 2000-m Time Trial | 2.9 s improvement | 1.2 s slower |
| Ducker et al. (2013)[4] - Well-Trained Rowers | 80 mg/kg body mass/day for 28 days | 750-m Split Time | -0.7 s | - |
| Ducker et al. (2013)[4] - Well-Trained Rowers | 80 mg/kg body mass/day for 28 days | 1000-m Split Time | -0.5 s | - |
Table 3: Effects of this compound on Repeated Sprint Performance
| Study & Population | Supplementation Protocol | Performance Test | This compound Group Outcome | Placebo Group Outcome |
| AbuMoh'd et al. (2020)[5][6] - Male Soccer Players | 4.8 g/day for 4 weeks | 7 x 30-m Sprints (30-s rest) | Significant improvement in 6th and 7th sprint times (3.74s & 3.91s) | No significant change (3.91s & 4.12s) |
| Saunders et al. (2012)[7] - Elite Game Players | 4 weeks (dosage not specified) | Loughborough Intermittent Shuttle Test (LIST) | No significant improvement in sprint times | No significant improvement |
| Naderi et al. (2020)[8] - Anaerobically Trained Men | 6.4 g/day loading, 1.2 g/day maintenance | 4 x 30-s Sprints (4-min active recovery) | Maintained power output during 3rd sprint | Lower power output during 3rd sprint |
Table 4: Effects of this compound on Swimming Performance
| Study & Population | Supplementation Protocol | Performance Test | This compound Group Outcome | Placebo Group Outcome |
| de Salles Painelli et al. (2013)[9] - Trained Swimmers | 3.2 g/day for 1 week, then 6.4 g/day for 4 weeks | 200-m Freestyle | Significant improvement | - |
| de Salles Painelli et al. (2013)[9] - Trained Swimmers | 3.2 g/day for 1 week, then 6.4 g/day for 4 weeks | 100-m Freestyle | Tendency for improvement | - |
| Chung et al. (2012)[10] - Elite/Sub-Elite Swimmers | 4.8 g/day for 4 weeks, then 3.2 g/day for 6 weeks | Competition Performance | Unclear effect | - |
| Bex et al. (2020)[11] - Competitive Swimmers | 4.8 g/day for 6 weeks | 400-m Freestyle | No significant performance improvement | No significant performance improvement |
Table 5: Effects of this compound on Strength and Power Performance
| Study & Population | Supplementation Protocol | Performance Test | This compound Group Outcome | Placebo Group Outcome |
| Maté-Muñoz et al. (2018)[12][13] - Strength-Trained Individuals | 6.4 g/day for 5 weeks | 1RM Back Squat | +24 kg | +16 kg |
| Maté-Muñoz et al. (2018)[12][13] - Strength-Trained Individuals | 6.4 g/day for 5 weeks | Average Power at 1RM | +42.65% | +21.07% |
| Maté-Muñoz et al. (2018)[12][13] - Strength-Trained Individuals | 6.4 g/day for 5 weeks | Incremental Load Test | +2.79 sets | +1.58 sets |
| de Freitas et al. (2019)[14] - Resistance-Trained Men | 6.4 g/day for 8 weeks | 1RM Bench Press & Squat | No significant difference in absolute increase | No significant difference |
Experimental Protocols
Detailed methodologies from key randomized controlled trials are provided below to allow for critical evaluation and replication.
Study 1: Bellinger et al. (2021) - World Tour Cyclists[1]
-
Objective: To investigate the effects of a one-week high-dose this compound loading phase on time-trial performance in World Tour cyclists.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 12 male World Tour cyclists, randomized into a this compound (n=6) and placebo (n=6) group.
-
Supplementation Protocol:
-
This compound Group: 20 g/day of sustained-release this compound for 7 days.
-
Placebo Group: Dextrose monohydrate, identical in appearance and taste.
-
-
Performance Testing: A 10-minute time trial (TT) was conducted before and after the supplementation period. Mean power output, distance traveled, and total work were measured.
-
Biochemical Analysis: Blood samples were collected to measure lactate (B86563), pH, and bicarbonate concentrations.
-
Muscle Carnosine Measurement: Not performed in this short-term study.
Study 2: Ducker, Dawson, and Wallman (2013) - Well-Trained Rowers[4]
-
Objective: To determine the effect of this compound supplementation on 2,000-m rowing ergometer performance.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 16 well-trained male rowers, assigned to a this compound (n=7) or placebo (n=9) group.
-
Supplementation Protocol:
-
This compound Group: 80 mg per kg of body mass per day for 28 days.
-
Placebo Group: Glucose.
-
-
Performance Testing: Duplicate 2,000-m rowing ergometer time trials were performed before and after the 28-day supplementation period. Total time and split times were recorded.
-
Biochemical Analysis: Blood lactate and pH were measured post-race.
-
Muscle Carnosine Measurement: Not performed.
Study 3: Maté-Muñoz et al. (2018) - Strength-Trained Individuals[12][13]
-
Objective: To examine if this compound supplementation enhances the adaptive response to a 5-week resistance training program.
-
Design: Randomized, double-blind, placebo-controlled study.
-
Participants: 30 healthy, strength-trained individuals randomized to a this compound or placebo group.
-
Supplementation Protocol:
-
This compound Group: 6.4 g/day of this compound, administered in 8 doses of 800 mg each, for 5 weeks.
-
Placebo Group: Maltodextrin.
-
-
Performance Testing: One-repetition maximum (1RM) in the back squat and an incremental load test were performed before and after the intervention. Average power, peak power, and total sets were measured.
-
Biochemical Analysis: Not specified.
-
Muscle Carnosine Measurement: Not performed.
Signaling Pathways and Experimental Workflows
Biochemical Signaling Pathway of this compound
The primary mechanism by which this compound exerts its ergogenic effect is through the synthesis of carnosine in skeletal muscle. The following diagram illustrates this pathway and the subsequent role of carnosine in pH buffering and calcium sensitivity.
Caption: this compound supplementation increases carnosine synthesis, enhancing pH buffering and calcium sensitivity.
General Experimental Workflow for a Randomized Controlled Trial
The diagram below outlines a typical workflow for a double-blind, placebo-controlled study investigating the effects of this compound supplementation.
Caption: A typical workflow for a randomized controlled trial on this compound supplementation.
Conclusion
The evidence presented in this guide indicates that this compound supplementation can be a valuable ergogenic aid for highly trained athletes, particularly in disciplines requiring sustained high-intensity effort or repeated sprints. The primary mechanism of action is the elevation of muscle carnosine, leading to enhanced intracellular pH buffering capacity. While many studies demonstrate positive effects on performance metrics such as power output and time to exhaustion, the magnitude of the effect can vary depending on the sport, the specific performance test, and the supplementation protocol. Researchers and drug development professionals should consider these variables when designing future studies or developing new formulations. Further research is warranted to optimize dosing strategies for different athletic populations and to fully elucidate the secondary mechanisms of carnosine's action, such as its role in calcium sensitivity and as an antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.humankinetics.com [journals.humankinetics.com]
- 3. Effect of this compound, with and without sodium bicarbonate, on 2000-m rowing performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sportmont.ucg.ac.me [sportmont.ucg.ac.me]
- 6. Effect of β-Alanine Supplementation on Repeated Sprint Ability and Responses of Blood Lactate and Bicarbonate in Male Soccer Players - Sport Mont [sportmont.ucg.ac.me]
- 7. Effect of this compound supplementation on repeated sprint performance during the Loughborough Intermittent Shuttle Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of β-alanine supplementation during a 5-week strength training program: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Does this compound supplementation enhance adaptations to resistance training? A randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
Co-ingestion of Beta-Alanine and Sodium Bicarbonate: A Synergistic Boost for High-Intensity Performance
A comprehensive analysis of the combined ergogenic effects of two potent buffering agents reveals a significant advantage for athletes and researchers in the field of sports science. The co-ingestion of beta-alanine and sodium bicarbonate has been shown to enhance performance in high-intensity exercise, a finding supported by a growing body of scientific evidence. This guide provides a detailed comparison of the performance outcomes, experimental protocols, and physiological mechanisms associated with their synergistic action.
The rationale for combining this compound and sodium bicarbonate lies in their complementary roles in mitigating exercise-induced acidosis, a key factor in muscle fatigue.[1][2] this compound increases intramuscular carnosine concentrations, which acts as an intracellular buffer against the accumulation of hydrogen ions (H+).[1][2] In contrast, sodium bicarbonate enhances the buffering capacity of the extracellular space, primarily by increasing blood bicarbonate levels.[1][2] This dual-action approach—tackling acidosis both inside and outside the muscle cell—is what underpins the synergistic potential of their co-ingestion.[1]
A recent systematic review and meta-analysis concluded that supplementing with this compound and sodium bicarbonate together leads to significant benefits in exercise performance compared to a placebo.[1][3] Interestingly, this same meta-analysis did not detect a significant ergogenic effect for either this compound or sodium bicarbonate when taken in isolation, suggesting that their combined effect is greater than the sum of their individual parts.[1][4] The benefits of co-supplementation appear most pronounced during high-intensity exercises lasting between 30 seconds and 10 minutes.[5][6]
Comparative Performance Data
The following tables summarize the quantitative data from key studies investigating the effects of this compound and sodium bicarbonate co-ingestion on exercise performance.
| Study & Exercise Protocol | Supplementation Groups | Key Performance Outcomes |
| Painelli et al. (Swimming) [3] | 1. Placebo + Placebo (PL-PL)2. Placebo + Sodium Bicarbonate (PL-SB)3. This compound + Placebo (BA-PL)4. This compound + Sodium Bicarbonate (BA-SB) | - 200m swimming performance improved by +2.13% in the BA-SB group compared to presupplementation.[3]- The probability of a positive effect was 65.2% for BA alone, which increased to 71.8% when SB was added.[2][7] |
| Bellinger et al. (Cycling) [3] | 1. Baseline2. Placebo + Placebo3. This compound + Placebo4. Placebo + Sodium Bicarbonate5. This compound + Sodium Bicarbonate | - 4-minute cycling performance (average power output) improved by +3.3% in the BA-SB group compared to baseline.[3][8]- Sodium bicarbonate alone also improved performance by +3.1%.[8] |
| Sale et al. (Cycling) [3] | 1. Placebo + Placebo (PL-PL)2. Placebo + Sodium Bicarbonate (PL-SB)3. This compound + Placebo (BA-PL)4. This compound + Sodium Bicarbonate (BA-SB) | - High-intensity cycling capacity to exhaustion improved by +16% in the BA-SB group.[3]- this compound alone also improved performance by +14%.[9] |
| Danaher et al. (Cycling) [3] | 1. Placebo + Placebo2. This compound + Placebo3. Sodium Bicarbonate + Placebo4. This compound + Sodium Bicarbonate | - High-intensity cycling capacity to exhaustion also showed improvements of +16% with co-supplementation.[3] |
| Meta-Analysis (Curran-Bowen et al.) [1] | 1. This compound (BA)2. Sodium Bicarbonate (SB)3. BA + SB4. Placebo | - No significant ergogenic effect was detected for BA (SMD = 0.18) or SB (SMD = 0.17) in isolation.[1][10]- A significant beneficial effect was found for the combination of BA + SB (SMD = 0.32).[1][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the experimental protocols from key studies in this area.
Study: Saunders et al. (2012) - Repeated Sprint Ability & Cycling Capacity
-
Participants: Eight healthy, recreationally active males.[9]
-
Supplementation Protocol:
-
This compound: 4.8 g/day for the first 4 weeks, increasing to 6.4 g/day for the final 2 weeks.[9]
-
Sodium Bicarbonate: An acute dose of 300 mg per kg of body weight, ingested prior to the exercise tests.[9]
-
Design: A double-blind, placebo-controlled, crossover design was employed.[9] Participants were assigned to either a this compound or placebo group for 6 weeks, followed by a 6-week washout period before crossing over to the other condition.[9] Within each 6-week block, they performed exercise trials with both acute sodium bicarbonate and a placebo.[9]
-
-
Exercise Protocol:
-
Key Findings:
-
Muscle carnosine levels in the gastrocnemius and soleus muscles increased following this compound supplementation.[9]
-
Blood bicarbonate concentrations were elevated after sodium bicarbonate ingestion.[9]
-
Performance in the CCT110% test was improved by 14% with this compound alone and by 16% with the co-ingestion of this compound and sodium bicarbonate, compared to the placebo group.[9] No additive effect of sodium bicarbonate was observed in this study.[9]
-
Study: Mero et al. (2013) - Swimming Performance
-
Participants: Sixteen competitive swimmers in Study A and fourteen in Study B.[7]
-
Supplementation Protocol:
-
Study A (BA vs. Placebo): Participants received either this compound (3.2 g/day for 1 week, then 6.4 g/day for 4 weeks) or a placebo.[7]
-
Study B (BA, SB, and Co-ingestion): Participants received either this compound (3.2 g/day for 1 week, then 6.4 g/day for 3 weeks) or a placebo. Following this chronic supplementation period, they performed trials with acute ingestion of both sodium bicarbonate and a placebo in a crossover fashion.[7]
-
-
Exercise Protocol:
-
Time trials of 100-meter and 200-meter swims were performed at baseline and after the supplementation periods.[7]
-
-
Key Findings:
-
In Study A, this compound supplementation improved 100m and 200m swimming performance by 2.1% and 2.0%, respectively.[7]
-
In Study B, the co-ingestion of this compound and sodium bicarbonate improved 200m performance by 2.13% compared to pre-supplementation levels.[7] While not statistically significant, the co-ingestion showed a higher probability of a positive effect compared to this compound alone.[2][7]
-
Signaling Pathways and Logical Relationships
The synergistic effect of this compound and sodium bicarbonate is rooted in their distinct yet complementary mechanisms for managing pH balance during intense exercise.
Caption: Synergistic Buffering Mechanisms.
The diagram above illustrates how chronic this compound supplementation leads to increased muscle carnosine, enhancing intracellular buffering. Acutely ingested sodium bicarbonate increases blood bicarbonate, improving extracellular buffering and facilitating the removal of H+ from muscle cells. Both pathways converge to reduce overall muscle acidosis, thereby delaying fatigue and improving performance in high-intensity activities.
Experimental Workflow Example
The following diagram outlines a typical experimental workflow for investigating the effects of this compound and sodium bicarbonate co-ingestion.
Caption: Crossover Experimental Design.
Conclusion and Future Directions
The co-ingestion of this compound and sodium bicarbonate represents a promising nutritional strategy for enhancing performance in high-intensity exercise. The evidence suggests a synergistic relationship where the combination is more effective than either supplement alone.[1][3] Researchers and drug development professionals should consider the distinct yet complementary mechanisms of these two compounds when designing interventions aimed at mitigating exercise-induced fatigue.
While the current body of evidence is compelling, further research is needed to optimize co-supplementation protocols. Future studies should aim to elucidate the ideal timing and dosage for various exercise modalities and individual athlete profiles. Additionally, exploring the long-term effects and potential side effects of chronic co-ingestion is warranted, although it is worth noting that gastrointestinal distress is a known potential side effect of sodium bicarbonate.[5] The continued investigation into such synergistic combinations will undoubtedly advance our understanding of sports nutrition and exercise physiology.
References
- 1. Sodium bicarbonate and this compound supplementation: Is combining both better than either alone? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. termedia.pl [termedia.pl]
- 4. Sodium bicarbonate and this compound supplementation: Is combining both better than either alone? A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blonyx.ca [blonyx.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Beta-Alanine's Efficacy in Exercise Performance: A Meta-Analysis Across Durations
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide
Beta-alanine, a non-essential amino acid, has garnered significant attention within the scientific community for its potential as an ergogenic aid. Its primary mechanism of action lies in its role as a precursor to carnosine synthesis within skeletal muscle. Carnosine is a dipeptide that plays a crucial role in intracellular pH buffering, particularly during high-intensity exercise where there is a significant reliance on anaerobic glycolysis and a subsequent accumulation of hydrogen ions (H+). This guide provides a meta-analytical overview of this compound's effectiveness across different exercise durations, supported by experimental data and detailed methodologies, to offer a comprehensive resource for research and development professionals.
Quantitative Data Summary
The effectiveness of this compound supplementation is significantly influenced by the duration of the physical exertion. Multiple meta-analyses have quantified this relationship, revealing a clear trend towards greater efficacy in activities that heavily tax the anaerobic glycolysis system.
| Exercise Duration | Key Findings from Meta-Analyses | Effect Size (Standardized Mean Difference - SMD) | Supporting Studies |
| < 60 seconds | No significant improvement in performance.[1][2] Acidosis is not considered the primary limiting factor in such short-duration, high-intensity efforts.[3] | Not statistically significant.[1][2] | Hobson et al. (2012)[1][2] |
| 60 - 240 seconds (1-4 minutes) | Most pronounced ergogenic effects observed. [1][3][4] This time frame aligns with the peak accumulation of H+ during high-intensity exercise, where the buffering capacity of carnosine is most beneficial.[1] | Significant improvement.[1][2] | Hobson et al. (2012)[1][2], Trexler et al. (2015)[4] |
| > 240 seconds (> 4 minutes) | Evidence of a positive effect, although potentially smaller than in the 60-240 second range.[1][2] A recent meta-analysis showed a significant effect size for exercise lasting 4-10 minutes.[5][6] | Statistically significant, but may be of a smaller magnitude than the 1-4 minute range.[1][2] A significant effect size of 0.55 (95% CI [0.07, 1.04]) was found for efforts lasting 4-10 minutes.[5][6] | Hobson et al. (2012)[1][2], Georgiou et al. (2024)[5][6] |
| 0.5 - 10 minutes | A broader meta-analysis identified this range as showing the most consistent benefits from this compound supplementation.[7] This encompasses the "sweet spot" of high-intensity activities where acidosis contributes to fatigue. | A significant overall effect size of 0.39 (95% CI [0.09, 0.69]) was observed in trained males for maximal intensity efforts within this duration.[5][6] | Saunders et al. (2017)[7], Georgiou et al. (2024)[5][6] |
Experimental Protocols
The majority of robust clinical trials investigating this compound's efficacy employ a randomized, double-blind, placebo-controlled design to minimize bias.[5][7]
Supplementation Regimen:
-
Dosage: Typically ranges from 3.2 to 6.4 grams per day.[8] Higher daily doses of 4-6 grams are often recommended for optimal muscle carnosine loading.[4]
-
Duration: A loading phase of at least 2 to 4 weeks is common to significantly increase muscle carnosine concentrations.[4][9] Studies have shown that 4 weeks of supplementation can increase muscle carnosine levels by 40-60%.[4]
-
Administration: To mitigate the common side effect of paresthesia (a tingling sensation), the daily dose is often divided into smaller doses of 0.8 to 1.6 grams taken every 3-4 hours.[8] Sustained-release formulations are also utilized to minimize this effect.[4]
Participant Characteristics:
-
Studies often recruit recreationally active individuals or trained athletes to assess the impact of this compound on performance in populations accustomed to regular physical exertion.[5]
Performance Testing:
-
Exercise Modalities: A variety of exercise tests are used to assess performance, including:
-
Cycling Ergometry: Tests to determine time to exhaustion at a fixed percentage of maximal oxygen uptake (VO2max) or time trials over a set distance.[10]
-
Running: Time trials (e.g., 10km) and high-intensity interval running protocols.[7]
-
Strength and Power Tests: While some evidence suggests potential benefits, the impact on maximal strength and power is less consistent.[11][12]
-
Mandatory Visualizations
Caption: Physiological signaling pathway of this compound supplementation.
Caption: Generalized experimental workflow for a this compound clinical trial.
References
- 1. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound Supplementation on Maximal Intensity Exercise in Trained Young Male Individuals: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.humankinetics.com [journals.humankinetics.com]
- 7. This compound Supplementation Improved 10-km Running Time Trial in Physically Active Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. performancelab.com [performancelab.com]
- 10. journals.humankinetics.com [journals.humankinetics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carnosine-Performance Nexus: A Comparative Guide to Validating the Correlation
For Researchers, Scientists, and Drug Development Professionals
The ergogenic potential of increasing muscle carnosine concentration has been a focal point of sports science research for decades. This guide provides a comprehensive comparison of key studies that have validated the correlation between elevated muscle carnosine levels, primarily through beta-alanine supplementation, and tangible gains in athletic performance. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying physiological pathways to offer an objective resource for the scientific community.
Quantitative Data Summary: Muscle Carnosine Increase and Performance Gains
The following tables summarize the quantitative outcomes from several key randomized controlled trials. These studies consistently demonstrate that chronic this compound supplementation effectively increases muscle carnosine concentrations, which is correlated with improvements in high-intensity exercise performance.
| Study & Participant Group | Supplementation Protocol | Muscle Carnosine Measurement Method | % Increase in Muscle Carnosine | Performance Test | Performance Improvement |
| Cycling | |||||
| Hill et al. (2007) - Recreationally active males | 4-6.4 g/day this compound for 4-10 weeks | Biopsy (HPLC) | 58.8% (4 weeks), 80.1% (10 weeks) | Cycling capacity test at 110% of maximal power output (CCT @ 110% Pmax) | +12.1% in total work done |
| van Thienen et al. (2009) - Trained cyclists | 2-4 g/day this compound for 8 weeks | Not directly measured, inferred from other studies | Not Reported | 30s all-out sprint at the end of a simulated road race | +11.4% in peak power output, +5.0% in mean power output |
| Rowing | |||||
| Baguet et al. (2010) - Elite male rowers | 5 g/day this compound for 7 weeks | Proton Magnetic Resonance Spectroscopy (¹H-MRS) | 45.3% (soleus), 28.2% (gastrocnemius) | 2000m rowing ergometer time trial | 4.3 seconds faster than placebo group |
| Intermittent Sprinting | |||||
| Saunders et al. (2012) - Elite and non-elite game players | 4.8 g/day this compound for 4 weeks | Not directly measured, inferred from other studies | Not Reported | Loughborough Intermittent Shuttle Test (LIST) | No significant improvement in sprint performance[1] |
| de Salles Painelli et al. (2019) - Physically active men | 6.4 g/day this compound for 6 weeks during HIIT | Biopsy (HPLC) | +66.2% | Repeated Sprint Ability (RSA) Test | -3.0% in total time, -3.3% in best time |
| Resistance Training | |||||
| Maté-Muñoz et al. (2023) - Resistance-trained men | 6.4 g/day this compound for 8 weeks | Not directly measured, inferred from other studies | Not Reported | 1RM and repetitions to failure at 60% 1RM (bench press and squat) | No significant difference compared to placebo[2] |
Key Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for critical evaluation and replication. Below are detailed protocols for the key experimental procedures cited.
Muscle Carnosine Quantification
1. Proton Magnetic Resonance Spectroscopy (¹H-MRS) - Non-Invasive
-
Principle: This technique utilizes a strong magnetic field to non-invasively measure the concentration of carnosine in skeletal muscle. The imidazole (B134444) ring of carnosine gives a distinct signal that can be quantified.[3][4]
-
Protocol Outline:
-
Subject Positioning: The subject is positioned within the MRI scanner, with the muscle of interest (e.g., gastrocnemius, soleus) placed within a radiofrequency coil.
-
Localization: A specific volume of interest (voxel) within the muscle is selected for measurement.
-
Data Acquisition: A proton spectrum is acquired from the voxel. The carnosine peaks (typically at 8 ppm and 7 ppm) are identified.[3]
-
Quantification: The area under the carnosine peak is integrated and compared to a reference signal (e.g., unsuppressed water signal from the same voxel) to determine its absolute concentration.
-
Data Analysis: Specialized software is used to process the spectra and calculate carnosine concentrations, typically expressed in millimoles per kilogram of wet weight (mmol/kg ww).
-
2. High-Performance Liquid Chromatography (HPLC) - Invasive
-
Principle: This is the gold-standard invasive method that involves chemical analysis of a muscle biopsy sample. It separates and quantifies carnosine based on its physicochemical properties.
-
Protocol Outline:
-
Muscle Biopsy: A small sample of muscle tissue is obtained from the target muscle (e.g., vastus lateralis) using a biopsy needle under local anesthesia.
-
Sample Preparation: The muscle sample is freeze-dried, dissected free of connective tissue and fat, and then powdered.
-
Extraction: The powdered muscle is homogenized in a solution (e.g., perchloric acid) to extract carnosine and other metabolites.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a specific column (e.g., reverse-phase C18). A mobile phase is used to separate the components of the extract.[5][6][7]
-
Detection and Quantification: As carnosine elutes from the column, it is detected by a UV detector. The peak area is proportional to the concentration of carnosine, which is determined by comparing it to a standard curve of known carnosine concentrations.[5]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
The diagram above illustrates the synthesis of carnosine within a muscle cell. This compound, the rate-limiting precursor, and L-histidine are transported from the bloodstream into the muscle cell.[8] The enzyme carnosine synthase then catalyzes the formation of carnosine in an ATP-dependent reaction.[9] this compound supplementation increases the availability of this key precursor in the bloodstream, thereby enhancing the rate of carnosine synthesis in the muscle.
This flowchart outlines the typical experimental design of a randomized controlled trial investigating the effects of this compound supplementation. The process involves baseline assessments of performance and muscle carnosine, followed by a period of supplementation with either this compound or a placebo. The same assessments are then repeated post-intervention to determine the effects of the supplement.
This diagram illustrates the logical relationship between this compound supplementation and improved exercise performance. The primary mechanism is believed to be the increased intracellular pH buffering capacity provided by the elevated muscle carnosine levels. This helps to attenuate the drop in pH during high-intensity exercise, delaying the onset of fatigue and allowing for a higher power output to be maintained for longer.
References
- 1. Effect of this compound supplementation on repeated sprint performance during the Loughborough Intermittent Shuttle Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does this compound supplementation enhance adaptations to resistance training? A randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. CORP: quantification of human skeletal muscle carnosine concentration by proton magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 6. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. carnosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biosynthesis of carnosine and related peptides by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-supplementation of Beta-Alanine and Creatine: An Investigative Review of Additive Ergogenic Effects
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of enhanced athletic performance and optimized physiological function has led to the widespread investigation of various nutritional supplements. Among the most prominent and well-researched are creatine (B1669601) and beta-alanine, each possessing distinct mechanisms of action that contribute to improved exercise capacity. While the individual benefits of these supplements are well-documented, the scientific community has turned its attention to the potential additive or synergistic effects of their co-supplementation. This guide provides an objective comparison of the performance and physiological outcomes of combined this compound and creatine supplementation versus their individual use, supported by experimental data from key randomized controlled trials.
Summary of Key Findings
Co-supplementation of this compound and creatine has been shown to be most effective in enhancing high-intensity exercise performance, particularly in activities characterized by repeated bouts of maximal effort.[1][2][3][4][5] The ergogenic benefits appear to be most pronounced in exercises lasting from 60 seconds to four minutes. Evidence for an additive effect on maximal strength and body composition remains equivocal, with some studies suggesting a benefit while others show no significant difference compared to creatine supplementation alone.[1][2][3][4][5] There is currently limited evidence to support a synergistic effect of co-supplementation on aerobic capacity.[1][2][3][4][5]
Experimental Protocols of Key Studies
A systematic review of the literature has identified seven key randomized controlled trials (RCTs) that form the foundation of our current understanding of this compound and creatine co-supplementation.[1][2][3][4][5] The methodologies of these pivotal studies are detailed below to provide a comprehensive understanding of the experimental context.
Hoffman et al. (2006): Strength, Power, Body Composition, and Endocrine Changes
-
Participants: 33 male strength/power athletes.[6]
-
Supplementation Protocol:
-
Duration: 10 weeks.[6]
-
Exercise Protocol: A 10-week resistance training program.
-
Outcome Measures: Maximal bench press and squat strength, Wingate anaerobic power test, 20-jump test, body composition, and resting blood concentrations of total testosterone, cortisol, growth hormone, IGF-1, and sex hormone-binding globulin.[6]
Okudan et al. (2015): Repeated Bouts of Supramaximal Exercise
-
Participants: 44 untrained healthy men.[7]
-
Supplementation Protocol:
-
Duration: 28 days (twice daily for 22 days, then four times daily for 6 days).[7]
-
Exercise Protocol: Repeated Wingate Anaerobic Tests (WAnT).[7]
-
Outcome Measures: Peak power (PP), mean power (MP), and fatigue index (FI).[7]
Zoeller et al. (2007): Aerobic Power, Ventilatory and Lactate (B86563) Thresholds, and Time to Exhaustion
-
Participants: 55 men.
-
Supplementation Protocol:
-
Creatine + this compound (CrBA): 5.25 g/day of creatine monohydrate plus 1.6 g/day of this compound.
-
Creatine (Cr): 5.25 g/day of creatine monohydrate.
-
This compound (β-Ala): 1.6 g/day of this compound.
-
Placebo (PL): Dextrose.
-
-
Duration: 28 days.
-
Exercise Protocol: Graded exercise test on a cycle ergometer.
-
Outcome Measures: Peak oxygen consumption (VO2peak), time to exhaustion (TTE), and power output, VO2, and percent VO2peak associated with ventilatory threshold (VT) and lactate threshold (LT).
Kresta et al. (2014): Muscle Carnosine, Body Composition, and Exercise Performance in Females
-
Participants: 32 recreationally active females.[8]
-
Supplementation Protocol:
-
This compound + Creatine (BAC): 0.1 g/kg of body weight/day of this compound and a loading phase of 0.3 g/kg/day of creatine for week 1, followed by a maintenance phase of 0.1 g/kg/day for weeks 2-4.[8]
-
This compound (BA): 0.1 g/kg of body weight/day of this compound.[8]
-
Creatine (CRE): Loading phase of 0.3 g/kg/day of creatine for week 1, followed by a maintenance phase of 0.1 g/kg/day for weeks 2-4.[8]
-
Placebo (PLA): Placebo.[8]
-
-
Duration: 28 days.[8]
-
Exercise Protocol: No specific training protocol was implemented.[9]
-
Outcome Measures: Muscle carnosine levels, body composition (DEXA), graded exercise test for VO2max and lactate threshold, and multiple Wingate tests for anaerobic exercise performance.[8]
Data Presentation: Quantitative Outcomes of Co-Supplementation
The following tables summarize the quantitative data from the key studies, providing a clear comparison of the effects of co-supplementation versus individual supplementation and placebo.
Table 1: Effects on High-Intensity Exercise Performance
| Study | Exercise Test | Outcome Measure | Placebo Group (Change) | Creatine Group (Change) | This compound Group (Change) | Creatine + this compound Group (Change) |
| Okudan et al. (2015) | Repeated Wingate | Mean Power (MP) | - | ↑ | ↑ | ↑↑ (Significant increase across all bouts)[7] |
| Peak Power (PP) | - | ↑ (in later bouts)[7] | - | ↑ (in later bouts) | ||
| Fatigue Index (FI) | - | - | ↓ | ↓↓ (No significant change from pre- to post-supplementation)[7] | ||
| Stout et al. (2006) | PWCft | Fatigue Threshold | ↓ | - | ↑ | ↑ (Significantly greater than placebo)[10] |
Table 2: Effects on Maximal Strength
| Study | Strength Measure | Placebo Group (Change) | Creatine Group (Change) | This compound Group (Change) | Creatine + this compound Group (Change) |
| Hoffman et al. (2006) | 1-RM Bench Press | ↑ | ↑↑ (Significantly greater than placebo)[11] | - | ↑↑ (Significantly greater than placebo)[11] |
| 1-RM Squat | ↑ | ↑↑ (Significantly greater than placebo)[11] | - | ↑↑ (Significantly greater than placebo)[11] |
Table 3: Effects on Body Composition
| Study | Body Composition Measure | Placebo Group (Change) | Creatine Group (Change) | This compound Group (Change) | Creatine + this compound Group (Change) |
| Hoffman et al. (2006) | Lean Body Mass | ↑ | ↑ | - | ↑↑ (Significantly greater than C and P)[6][11] |
| Percent Body Fat | ↓ | ↓ | - | ↓↓ (Significantly greater than C and P)[6][11] | |
| Kresta et al. (2014) | Lean Body Mass (Females) | ↑ | ↑ | ↑ | ↑ (No significant difference between groups)[12] |
| Fat Mass (Females) | ↓ | ↓ | ↓ | ↓ (No significant difference between groups)[12] |
Table 4: Effects on Aerobic Performance
| Study | Aerobic Measure | Placebo Group (Change) | Creatine Group (Change) | This compound Group (Change) | Creatine + this compound Group (Change) |
| Zoeller et al. (2007) | VO2peak | No significant change | No significant change | No significant change | No significant change[12] |
| Time to Exhaustion | No significant change | ↑ | No significant change | ↑ (Largest numerical increase)[12] | |
| Lactate Threshold | No significant change | No significant change | ↑ | ↑ (Largest numerical increase)[12] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
The ergogenic effects of creatine and this compound stem from distinct yet complementary molecular pathways within skeletal muscle cells.
Caption: Independent signaling pathways of creatine and this compound in skeletal muscle.
Experimental Workflow of a Typical RCT
The following diagram illustrates the general workflow of the randomized controlled trials investigating the effects of creatine and this compound co-supplementation.
Caption: Generalized experimental workflow for co-supplementation studies.
Conclusion
The co-supplementation of this compound and creatine appears to offer an additive advantage for enhancing high-intensity, intermittent exercise performance. This is likely due to the complementary mechanisms of increased ATP regeneration from creatine and enhanced intracellular buffering capacity from this compound-induced carnosine synthesis. However, for improvements in maximal strength and favorable changes in body composition, the additive benefit of this compound to creatine is less clear and may be context-dependent. For researchers and drug development professionals, these findings suggest that the combined use of these supplements could be a viable strategy for specific performance goals. Future research should aim to elucidate the optimal dosing strategies and timing of co-supplementation and investigate the potential for synergistic effects in different populations and exercise modalities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for designing future studies and for the objective evaluation of these popular ergogenic aids.
References
- 1. Effects of Creatine and β-Alanine Co-Supplementation on Exercise Performance and Body Composition: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. news-medical.net [news-medical.net]
- 4. Effects of Creatine and β-Alanine Supplementation on Exercise Performance and Body Composition: A Systematic Review | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. swolverine.com [swolverine.com]
- 7. The effects of beta alanine plus creatine administration on performance during repeated bouts of supramaximal exercise in sedentary men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 28 days of this compound and creatine supplementation on muscle carnosine, body composition and exercise performance in recreationally active females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnosine - Wikipedia [en.wikipedia.org]
- 10. Effects of twenty-eight days of this compound and creatine monohydrate supplementation on the physical working capacity at neuromuscular fatigue threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of creatine and this compound supplementation on performance and endocrine responses in strength/power athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Cross-Species Comparative Guide to Beta-Alanine Metabolism and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beta-alanine metabolism and function across various species, supported by experimental data. This compound, a naturally occurring beta-amino acid, plays diverse and crucial roles in the animal and plant kingdoms, ranging from intracellular buffering in muscle to neurotransmission and stress response. Understanding its species-specific metabolic pathways and physiological functions is vital for advancements in fields such as sports science, neuroscience, and agricultural science.
Comparative Metabolism of this compound
This compound is not a constituent of proteins but is a vital precursor to several important molecules. Its primary metabolic fates differ significantly across the tree of life.
Synthesis of Histidine-Containing Dipeptides (HCDs) in Vertebrates
In vertebrates, a principal role of this compound is as the rate-limiting precursor for the synthesis of histidine-containing dipeptides (HCDs), most notably carnosine, anserine (B1665513), and balenine (B107396).[1] These dipeptides are abundant in excitable tissues like skeletal muscle and the brain.
The synthesis pathway involves the enzymatic condensation of this compound with L-histidine by carnosine synthase (EC 6.3.2.11). Anserine and balenine are methylated derivatives of carnosine, formed by carnosine N-methyltransferase (EC 2.1.1.22).[1] The degradation of these dipeptides is catalyzed by carnosinase (EC 3.4.13.20), which hydrolyzes them back to this compound and L-histidine.
The distribution and concentration of these HCDs show considerable variation among vertebrate species, reflecting different physiological adaptations.
Table 1: Comparative Concentrations of Histidine-Containing Dipeptides in Vertebrate Muscle (mmol/kg dry weight)
| Species | Tissue | Carnosine | Anserine | Balenine | Reference |
| Human | Quadriceps Femoris | 20.0 ± 4.7 | Undetectable | - | [2] |
| Horse | - | High | - | - | [3] |
| Chicken | Breast Muscle | - | High | - | [4] |
| Skipjack Tuna | Skeletal Muscle | - | High | - | [4] |
| Marine Mammals | Skeletal Muscle | - | - | Abundant | [1] |
| Reptiles | Skeletal Muscle | - | - | Abundant | [1] |
Note: This table presents a summary of available data; concentrations can vary based on factors like diet, age, and muscle fiber type.[3]
Sclerotization in Insects
In insects, this compound plays a critical role in the hardening and pigmentation (sclerotization and tanning) of the cuticle.[5][6] The biochemical pathway involves the conjugation of this compound with dopamine (B1211576) to form N-β-alanyldopamine (NBAD).[5] This process is catalyzed by N-β-alanyldopamine synthase (the product of the ebony gene). NBAD is then oxidized by enzymes like laccase to form quinones, which cross-link cuticular proteins and chitin, leading to the hardened and pigmented exoskeleton.[5][7]
Pantothenate (Vitamin B5) Synthesis in Microorganisms
In many microorganisms, this compound is an essential precursor for the synthesis of pantothenic acid (Vitamin B5), a key component of Coenzyme A.[8] The synthesis pathway begins with the decarboxylation of L-aspartate to this compound by aspartate decarboxylase (ADC) .[8] Subsequently, pantothenate synthetase catalyzes the ATP-dependent ligation of this compound with pantoate to form pantothenate.[8][9]
Stress Response in Plants
Plants accumulate this compound in response to various abiotic stresses, including heat, drought, and heavy metal exposure.[4][10][11] This accumulation is considered a generic stress response.[4] The biosynthetic pathways in plants are diverse and can involve the degradation of uracil (B121893) or polyamines.[4] In some plant species, this compound is further metabolized to produce protective compounds like the osmoprotectant β-alanine betaine (B1666868) and the antioxidant homoglutathione.[4]
Table 2: this compound Accumulation in Plants Under Abiotic Stress
| Plant Species | Stressor | Fold Increase in this compound | Reference |
| Vigna unguiculata (Cowpea) | Heat Shock | >5-fold after 24h | [10] |
| Arabidopsis thaliana | Drought and Heat | Significant increase | [10] |
| Medicago truncatula | Biotic and Abiotic Stresses | Elevated levels | [4] |
| Cotton (Gossypium hirsutum) | Salinity | Increased tolerance with β-alanine application | [11] |
Comparative Functional Roles of this compound
The functional roles of this compound are as diverse as its metabolic pathways and are often mediated by its downstream products.
Intracellular pH Buffering in Vertebrate Muscle
The imidazole (B134444) ring of the histidine moiety in carnosine and its methylated analogs has a pKa value close to physiological pH, making these dipeptides effective intracellular buffers.[3] This is particularly important during high-intensity exercise, where the production of lactic acid can lead to a drop in intracellular pH and contribute to fatigue. By buffering protons, HCDs help to maintain a more stable intracellular environment, thereby delaying the onset of fatigue. The relative importance of this function varies between species, with higher concentrations of HCDs found in animals adapted for sprinting or burst activities.
Neurotransmission
This compound is recognized as a neurotransmitter in the central nervous system of vertebrates and invertebrates. It acts as an agonist at several ligand-gated ion channels.
-
Vertebrates: In the mammalian central nervous system, this compound can activate strychnine-sensitive glycine (B1666218) receptors and GABA-A receptors, both of which are inhibitory chloride channels.[12][13][14] It is also a co-agonist at the NMDA receptor glycine site and can interact with GABA-C receptors.[12][13] The activation of these receptors by this compound generally leads to neuronal inhibition. For instance, local perfusion of this compound in the rat nucleus accumbens has been shown to increase dopamine output, an effect that is blocked by the glycine receptor antagonist strychnine (B123637).[15]
-
Invertebrates: In invertebrates, this compound also functions as a neurotransmitter, often acting on ligand-gated chloride channels.[16][17] For example, in the nematode C. elegans, the LGC-41 channel is a betaine-gated inhibitory chloride channel, and betaine is structurally related to this compound.[16] While direct comparative studies are limited, the conservation of this compound's role as a ligand for inhibitory chloride channels suggests a fundamental and evolutionarily ancient role in neurotransmission.
Antioxidant and Anti-glycating Agent
Carnosine, and to a lesser extent its methylated derivatives, exhibit significant antioxidant properties. They can scavenge reactive oxygen species (ROS) and chelate pro-oxidant metals like copper and iron. This protective role is important in tissues with high metabolic rates, such as muscle and brain, where ROS production is substantial. Additionally, carnosine can inhibit the glycation of proteins, a non-enzymatic reaction between sugars and proteins that can lead to the formation of advanced glycation end-products (AGEs) and contribute to cellular damage and aging.
Experimental Protocols
Quantification of this compound and Histidine-Containing Dipeptides by HPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound, carnosine, anserine, and balenine in biological tissues.
Methodology:
-
Sample Preparation:
-
Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Deproteinize the homogenate by adding a precipitating agent (e.g., perchloric acid or acetonitrile) and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the analytes.
-
Derivatize the analytes if necessary to improve chromatographic separation and detection sensitivity.[18]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column.[18][19]
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[18][20]
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.[1]
-
Quantify the analytes by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
-
Assay for Carnosine Synthase Activity
This assay measures the rate of carnosine synthesis from its precursors, this compound and L-histidine.
Methodology:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from tissue homogenates by centrifugation to remove cellular debris.
-
Partially purify the enzyme using chromatographic techniques if necessary.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., HEPES, pH 7.5), ATP, MgCl2, L-histidine, and radiolabeled [3H]this compound.[21]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.[21]
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
-
Quantification of Product:
-
Separate the radiolabeled carnosine product from the unreacted [3H]this compound using ion-exchange chromatography or HPLC.
-
Quantify the amount of [3H]carnosine formed using liquid scintillation counting.
-
Calculate the enzyme activity based on the rate of product formation.
-
Assay for Serum Carnosinase (CN1) Activity
This assay determines the activity of carnosinase in serum by measuring the rate of carnosine hydrolysis.
Methodology:
-
Sample Preparation:
-
Collect serum samples and store them appropriately.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the serum sample and a known concentration of carnosine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[22][23]
-
-
Enzymatic Reaction:
-
Quantification of Product:
-
Measure the concentration of the liberated L-histidine. This can be done by derivatizing histidine with o-phthalaldehyde (B127526) (OPA) and measuring the fluorescence.[22][23]
-
Alternatively, the amount of remaining carnosine can be quantified using HPLC.
-
Calculate the carnosinase activity based on the rate of histidine formation or carnosine degradation.
-
Signaling and Metabolic Pathway Diagrams
This compound Metabolism in Different Phyla
Caption: Comparative overview of this compound metabolic pathways across different phyla.
This compound Neurotransmitter Signaling in Vertebrates
Caption: Simplified signaling pathway of this compound as an inhibitory neurotransmitter in vertebrates.
Conclusion
The metabolism and function of this compound exhibit remarkable diversity across different species, reflecting its adaptation to various physiological needs. In vertebrates, its primary role is linked to the synthesis of histidine-containing dipeptides that are crucial for muscle function. In contrast, insects utilize this compound for structural purposes in their exoskeleton, while microorganisms and plants have adapted it for essential vitamin synthesis and stress responses. As a neurotransmitter, its inhibitory actions appear to be a conserved feature. A deeper understanding of these species-specific differences will undoubtedly fuel further research and development in a multitude of scientific disciplines.
References
- 1. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine and anserine concentrations in the quadriceps femoris muscle of healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]
- 5. Molecular and Functional Analyses of Amino Acid Decarboxylases Involved in Cuticle Tanning in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of this compound on ultrastructure, tanning, and melanization of Drosophila melanogaster cuticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Analysis of the Melanogenic Pathway in Insects and Higher Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The homeostasis of β‐alanine is key for Arabidopsis reproductive growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Does this compound activate more than one chloride channel associated receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound elevates dopamine levels in the rat nucleus accumbens: antagonism by strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Cloning and characterization of genes encoding alpha and beta subunits of glutamate-gated chloride channel protein in Cylicocyclus nassatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Magnetic Resonance Spectroscopy as a Non-invasive Method to Quantify Muscle Carnosine in Humans: a Comprehensive Validity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vliz.be [vliz.be]
- 21. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Beta-Alanine as a Buffer: A Comparative Analysis Against Sodium Bicarbonate for Attenuating Exercise-Induced Acidosis
A deep dive into the mechanisms, experimental evidence, and comparative efficacy of beta-alanine in mitigating the effects of hydrogen ion accumulation during intense physical exertion.
For researchers, scientists, and professionals in drug development, understanding the physiological mechanisms that limit exercise performance is paramount. One of the key factors in high-intensity exercise is the accumulation of hydrogen ions (H+), leading to a drop in intramuscular pH, a condition known as exercise-induced acidosis. This acidic environment is a primary contributor to muscle fatigue. This guide provides a comprehensive comparison of this compound and a well-known extracellular buffer, sodium bicarbonate, in their roles in reducing exercise-induced acidosis, supported by experimental data and detailed methodologies.
Mechanism of Action: Intracellular vs. Extracellular Buffering
This compound's primary role in reducing acidosis is indirect. It serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) within skeletal muscle.[1][2] Carnosine, a dipeptide, is a potent intracellular buffer, meaning it works directly within the muscle cells to soak up H+ ions produced during anaerobic glycolysis.[3] The imidazole (B134444) ring of the histidine residue in carnosine has a pKa of 6.83, which is within the physiological pH range of muscle, making it an effective buffer during exercise. By increasing muscle carnosine concentrations, this compound supplementation enhances the muscle's capacity to buffer H+, thereby delaying the onset of fatigue.
In contrast, sodium bicarbonate (NaHCO₃) acts as an extracellular buffer. When ingested, it increases the concentration of bicarbonate (HCO₃⁻) in the blood. This enhanced extracellular buffering capacity facilitates the transport of H+ from the muscle cells into the bloodstream, where it can be buffered, thus helping to maintain a more favorable intramuscular pH.[4]
The distinct mechanisms of action – intracellular for this compound (via carnosine) and extracellular for sodium bicarbonate – have led to investigations into their independent and combined effects on exercise performance.
Signaling pathway of this compound and Sodium Bicarbonate in buffering exercise-induced acidosis.
Comparative Efficacy: A Look at the Data
Numerous studies have investigated the ergogenic effects of this compound and sodium bicarbonate. Below is a summary of findings from key comparative studies.
| Study & Participants | Supplementation Protocol | Key Findings |
| Bellinger et al. (2012) - Trained Cyclists | 1. This compound: 6.4 g/day for 4 weeks2. Sodium bicarbonate: 0.3 g/kg body mass 90 min before exercise3. Combined BA + SB4. Placebo | - BA alone and SB alone improved 4-min cycling time trial performance compared to placebo.- The combination of BA and SB resulted in a greater performance improvement than either supplement alone. |
| Saunders et al. (2017) - Meta-Analysis | Varied protocols | - this compound supplementation is most effective for high-intensity exercise lasting 1-4 minutes.[5] |
| Ducker et al. (2013) - Team-Sport Athletes | 1. This compound: 6.4 g/day for 4 weeks2. Sodium bicarbonate: 0.3 g/kg body mass 90 min before exercise3. Combined BA + SB4. Placebo | - Both BA and SB individually improved repeated sprint ability.- No significant additive effect was observed when the supplements were combined. |
| Deb et al. (2018) - Trained Sprinters | 1. This compound: 6.4 g/day for 28 days2. Sodium bicarbonate: 0.3 g/kg body mass 90 min before exercise3. Combined BA + SB4. Placebo | - BA supplementation significantly improved 400m sprint performance.- SB alone also improved performance.- The combined supplementation showed the greatest improvement in performance. |
Experimental Protocols
To ensure the validity and reproducibility of findings, the methodologies employed in these studies are crucial. Below is a detailed breakdown of a typical experimental protocol for a comparative study.
Participant Recruitment and Baseline Testing
-
Subject Selection: Participants are typically well-trained individuals in a specific sport (e.g., cycling, rowing, sprinting) to ensure a high level of performance and motivation. A thorough health screening is conducted to exclude any individuals with contraindications.
-
Baseline Measurements: Before the supplementation period, baseline data is collected. This includes:
-
Anthropometric data: Height, weight, body composition.
-
Physiological data: Resting blood pressure, heart rate, and blood samples for baseline pH, lactate, and bicarbonate levels.
-
Performance testing: A standardized exercise test relevant to the sport is performed to establish a baseline performance measure (e.g., a 2000-meter rowing time trial, a 4-minute cycling test, or a repeated sprint protocol).
-
Supplementation and Blinding
-
Randomization: Participants are randomly assigned to one of the experimental groups (e.g., this compound only, Sodium Bicarbonate only, Combined, Placebo).
-
Supplement Preparation and Blinding: To minimize bias, both the participants and the researchers administering the supplements are blinded to the group assignments (double-blind design). The placebo should be identical in appearance, taste, and smell to the active supplements.
-
Dosage and Timing:
-
This compound: A typical dosage is 4-6.4 grams per day, divided into smaller doses (e.g., 1.6 grams four times a day) to minimize the side effect of paresthesia (a tingling sensation). The supplementation period is typically 4-8 weeks to allow for sufficient elevation of muscle carnosine levels.
-
Sodium Bicarbonate: A standard acute dose is 0.3 grams per kilogram of body mass, ingested 60-90 minutes before the exercise test. To mitigate potential gastrointestinal distress, it is often consumed with a large volume of water or a small carbohydrate-rich meal.[6]
-
Performance Testing and Physiological Measurements
-
Post-Supplementation Testing: After the supplementation period, participants repeat the same performance tests and physiological measurements as in the baseline testing.
-
Blood Sampling: Blood samples are typically collected at multiple time points: before the exercise test, immediately after, and at several intervals during recovery. These samples are analyzed for:
-
pH: To assess the level of acidosis.
-
Lactate: As an indicator of anaerobic metabolism.
-
Bicarbonate: To confirm the effectiveness of sodium bicarbonate supplementation.
-
-
Muscle Biopsy (Optional but Recommended): For studies involving this compound, a muscle biopsy is the gold standard for directly measuring muscle carnosine concentration. Samples are typically taken from the vastus lateralis before and after the supplementation period. Non-invasive methods like proton magnetic resonance spectroscopy (¹H-MRS) are also being developed to estimate muscle carnosine content.[7][8][9]
A typical experimental workflow for a comparative study on this compound and sodium bicarbonate.
Conclusion
Both this compound and sodium bicarbonate have demonstrated efficacy in mitigating exercise-induced acidosis and improving high-intensity exercise performance. Their distinct mechanisms of action – intracellular buffering for this compound and extracellular buffering for sodium bicarbonate – make them both valuable tools for athletes and subjects of interest for researchers.
The choice between the two, or the decision to combine them, may depend on the specific exercise modality, the individual's tolerance to side effects (paresthesia for this compound and potential gastrointestinal distress for sodium bicarbonate), and the logistical considerations of supplementation (chronic loading for this compound versus acute ingestion for sodium bicarbonate).
For drug development professionals, the targeted nature of these supplements offers insights into pathways for developing more sophisticated interventions to combat muscle fatigue and enhance physical performance. Future research should continue to explore the synergistic effects of these and other compounds, as well as investigate long-term adaptations and potential health implications.
References
- 1. This compound supplementation reduces acidosis but not oxygen uptake response during high-intensity cycling exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thescienceofstriking.com [thescienceofstriking.com]
- 5. Frontiers | this compound Supplementation Improved 10-km Running Time Trial in Physically Active Adults [frontiersin.org]
- 6. International Society of Sports Nutrition position stand: sodium bicarbonate and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CORP: quantification of human skeletal muscle carnosine concentration by proton magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute quantification of carnosine in human calf muscle by proton magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative study of beta-alanine's impact on different muscle fiber types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of beta-alanine's effects on different skeletal muscle fiber types, specifically Type I (slow-twitch) and Type II (fast-twitch) fibers. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis for researchers and professionals in drug development.
Executive Summary
This compound is a non-essential amino acid that serves as the rate-limiting precursor to the synthesis of carnosine in skeletal muscle. Carnosine is a dipeptide with several important physiological roles, including intracellular pH buffering and modulation of calcium sensitivity. This guide delves into the differential impact of this compound supplementation on the biochemistry and function of Type I and Type II muscle fibers, highlighting the implications for athletic performance and therapeutic applications.
Data Presentation: Carnosine Concentration in Muscle Fibers
This compound supplementation has been consistently shown to increase carnosine concentrations in both Type I and Type II muscle fibers. However, the baseline levels and the magnitude of increase can differ. The following table summarizes key quantitative data from relevant studies.
| Study | Supplementation Protocol | Muscle Fiber Type | Baseline Carnosine (mmol/kg dry muscle) | Post-Supplementation Carnosine (mmol/kg dry muscle) | Percentage Increase |
| Hill et al. (2007) | 4 weeks of this compound (up to 6.4 g/day ) | Type I | 17.8 (± 2.3) | 28.3 (± 4.5) | ~59% |
| Type IIa | 29.6 (± 3.1) | 46.6 (± 5.8) | ~57% | ||
| 10 weeks of this compound (up to 6.4 g/day ) | Type I | 17.8 (± 2.3) | 32.2 (± 5.1) | ~81% | |
| Type IIa | 29.6 (± 3.1) | 53.2 (± 6.4) | ~80% | ||
| Kendrick et al. (2009) | 4 weeks of this compound (6.4 g/day ) | Type I | Not specified | Significant increase | Not specified |
| Type II | Not specified | Significant increase | Not specified |
Key Findings:
-
Type IIa fibers consistently exhibit higher baseline carnosine concentrations compared to Type I fibers.[1]
-
This compound supplementation significantly increases carnosine content in both fiber types.[1][2]
-
The relative increase in carnosine concentration appears to be similar between Type I and Type IIa fibers following supplementation.[1]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound on muscle fiber types.
Muscle Biopsy and Fiber Analysis
-
Biopsy Procedure: Muscle samples are typically obtained from the vastus lateralis muscle using the percutaneous needle biopsy technique. Samples are immediately frozen in liquid nitrogen and stored at -80°C for later analysis.
-
Fiber Dissection and Typing: Individual muscle fibers are dissected from the freeze-dried muscle sample under a microscope. Fiber typing is performed based on their myosin heavy chain (MHC) isoform profile, commonly identified as Type I, Type IIa, and Type IIx using immunohistochemistry or SDS-PAGE.[2]
Carnosine Measurement
-
High-Performance Liquid Chromatography (HPLC): This is the gold-standard method for quantifying carnosine in muscle tissue. The general procedure involves:
-
Homogenization: The dissected muscle fibers are homogenized in a suitable buffer.
-
Deproteinization: Proteins are precipitated using an acid solution (e.g., perchloric acid) and removed by centrifugation.
-
Chromatographic Separation: The supernatant containing carnosine is injected into an HPLC system. Separation is typically achieved on a reverse-phase or ion-exchange column.
-
Detection: Carnosine is detected by UV absorbance, often at a wavelength of 214 nm.
-
Quantification: The concentration of carnosine is determined by comparing the peak area of the sample to that of a known standard.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound supplementation enhances performance is through the subsequent increase in muscle carnosine content. Carnosine influences muscle function through two main pathways:
-
Intracellular pH Buffering: During high-intensity exercise, there is an accumulation of hydrogen ions (H+), leading to a drop in intracellular pH (acidosis), which contributes to fatigue. The imidazole (B134444) ring of carnosine has a pKa value within the physiological pH range of muscle, allowing it to effectively buffer these excess H+ ions. This buffering capacity is particularly crucial in Type II fibers, which rely more on anaerobic glycolysis and thus produce more lactate (B86563) and H+.
-
Calcium Sensitivity Modulation: Carnosine has been shown to increase the sensitivity of the contractile apparatus to calcium ions (Ca2+).[3] This means that for a given concentration of Ca2+, more force can be produced. This effect is observed in both Type I and Type II fibers.[3] Furthermore, evidence suggests that carnosine may also enhance Ca2+ release from the sarcoplasmic reticulum, particularly in Type I fibers.[3] This improved calcium handling can lead to enhanced muscle contraction and a delay in fatigue.
Signaling Pathway Diagram
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study on the impact of this compound on different muscle fiber types.
Conclusion
This compound supplementation effectively increases carnosine concentrations in both Type I and Type II muscle fibers, with Type II fibers generally exhibiting higher baseline levels. The ergogenic effects of this compound are primarily attributed to the enhanced intracellular pH buffering and improved calcium sensitivity provided by increased carnosine. While the pH buffering role is theoretically more impactful in the glycolytically active Type II fibers, the benefits of enhanced calcium handling appear to extend to both fiber types, with some evidence suggesting a more pronounced effect on calcium release in Type I fibers. This differential impact underscores the complexity of this compound's mechanism of action and highlights the need for further research to fully elucidate its fiber-type-specific effects. This knowledge can inform the development of targeted nutritional strategies and therapeutic interventions for a range of physiological and pathological conditions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of carnosine on contractile apparatus Ca²⁺ sensitivity and sarcoplasmic reticulum Ca²⁺ release in human skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Safety and Toxicology of Beta-Alanine Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and toxicology of beta-alanine supplementation, supported by experimental data and methodologies. It is designed to be a comprehensive resource for professionals in research and development.
Overview of this compound
This compound is a non-proteogenic amino acid that serves as the rate-limiting precursor to carnosine synthesis in skeletal muscle.[1][2] By increasing muscle carnosine concentrations, this compound supplementation acts as an intracellular pH buffer, which can enhance performance during high-intensity exercise lasting one to four minutes.[1][2][3][4] Standard dosing protocols typically involve a chronic loading of 4 to 6 grams per day, taken in divided doses for at least two to four weeks.[1][3][4]
Long-Term Safety and Toxicological Profile
Based on extensive reviews and position stands from bodies like the International Society of Sports Nutrition (ISSN), this compound supplementation is considered safe in healthy populations at recommended doses.[2][3][4] A systematic risk assessment and meta-analysis covering 101 human studies concluded that this compound does not adversely affect those consuming it within typical research dosages and durations.[5][6] Studies with supplementation periods of up to 24 weeks have not reported adverse effects.[7][8]
The primary and most consistently reported side effect is paresthesia , a harmless tingling sensation on the skin.[1][2][3][4] This effect is dose-dependent and can be managed by using smaller, divided doses (e.g., 1.6 g) or sustained-release formulas.[1][2][3][4][9]
Quantitative Safety Data: this compound
The following table summarizes key quantitative data from long-term safety assessments of this compound.
| Study Parameter | Findings and Observations | Citations |
| Primary Side Effect | Paresthesia (tingling, itching) is the only consistently reported side effect. | [1][3][4][5] |
| Paresthesia Management | Symptoms are transient (subside within 60-90 mins) and can be attenuated by using divided doses (<1.6g) or sustained-release formulas. | [2][3][4][9] |
| Hematological & Biochemical Markers | No clinically significant changes in markers of health, including renal or liver function, have been observed in long-term studies. | [10][11] |
| Taurine (B1682933) & Histidine Levels | Meta-analyses of human data show no significant effect of this compound supplementation on skeletal muscle taurine or histidine concentrations at typical doses. | [5][6][12] |
| Dropout Rates in Trials | Participant dropout rates in clinical trials are similar between this compound and placebo groups, suggesting good overall tolerance. | [5][6] |
Comparison with Alternative Ergogenic Aids
This section compares the safety profile of this compound with two other common ergogenic aids: Creatine (B1669601) Monohydrate and Sodium Bicarbonate.
| Supplement | Primary Mechanism | Common Dosages | Primary Side Effects & Safety Concerns | Citations |
| This compound | Increases muscle carnosine, buffering pH. | 4–6 g/day (divided doses) | Paresthesia (tingling) . Generally considered safe with no evidence of long-term adverse health effects. | [1][3][4][5] |
| Creatine Monohydrate | Increases phosphocreatine (B42189) stores for rapid ATP regeneration. | 3–5 g/day (maintenance) | Weight gain is the only consistently reported side effect. Extensive research shows it is safe for long-term use and does not cause renal dysfunction or other reported issues in healthy individuals. | [10][11][13][14] |
| Sodium Bicarbonate | Acts as an extracellular buffer, reducing metabolic acidosis. | 0.2–0.3 g/kg body mass | High incidence of gastrointestinal (GI) distress (bloating, nausea, cramping, diarrhea). Symptoms are dose-dependent and can impair performance. | [[“]][16][17] |
Key Experimental Protocols
Protocol: Assessment of Long-Term Safety in Human Clinical Trials
This is a representative methodology for evaluating the safety of a dietary supplement like this compound.
-
Participant Screening: Healthy, active individuals are recruited. Exclusion criteria include pre-existing renal or liver disease, cardiovascular conditions, and use of confounding supplements. Baseline blood and urine samples are collected to establish normal physiological ranges for each participant.
-
Study Design: A randomized, double-blind, placebo-controlled design is employed. Participants are randomly assigned to either the this compound group (e.g., 6.4 g/day in divided doses) or a placebo group (e.g., maltodextrin).
-
Supplementation Period: The intervention typically lasts for a minimum of 4 weeks, with longer-term studies extending to 24 weeks or more.
-
Data and Sample Collection:
-
Adverse Event Reporting: Participants complete weekly questionnaires to report the incidence, severity, and duration of any symptoms, with a specific focus on paresthesia and gastrointestinal comfort.
-
Blood and Urine Analysis: Samples are collected at baseline and at regular intervals (e.g., every 4 weeks). A comprehensive metabolic panel is run to assess markers of liver function (ALT, AST), kidney function (creatinine, BUN), and other health indicators.
-
-
Statistical Analysis: Data from the supplement and placebo groups are compared using appropriate statistical tests (e.g., t-tests, ANOVA) to identify any statistically significant differences in reported side effects or biochemical markers.
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Paresthesia
The tingling sensation from this compound is not a sign of toxicity but rather a specific neurological response. It is primarily mediated by the activation of the Mas-related G protein-coupled receptor member D (MrgprD) on sensory neurons.[18][19][20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International society of sports nutrition position stand: this compound | Semantic Scholar [semanticscholar.org]
- 4. cris.ariel.ac.il [cris.ariel.ac.il]
- 5. A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 14. Sports Performance Bulletin - Supplements - Creatine: is it really safe for long-term use? [sportsperformancebulletin.com]
- 15. consensus.app [consensus.app]
- 16. Sodium Bicarbonate: MedlinePlus Drug Information [medlineplus.gov]
- 17. goodrx.com [goodrx.com]
- 18. Mechanisms of Itch Evoked by β-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of itch evoked by β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Intramuscular pH Buffering Agents: Beta-Alanine Versus Other Key Players
For researchers, scientists, and drug development professionals, understanding the nuances of intramuscular pH regulation is critical for developing effective ergogenic aids and therapeutic interventions for conditions involving muscle fatigue. This guide provides a comprehensive comparison of beta-alanine against other prominent intramuscular pH buffers, supported by experimental data, detailed protocols, and pathway visualizations.
The accumulation of hydrogen ions (H+) during high-intensity exercise is a primary factor contributing to muscle fatigue, largely through the inhibition of key enzymes in the glycolytic pathway and interference with calcium handling. To counteract this, the body relies on various buffering systems. Nutritional interventions aimed at augmenting these systems have become a focal point of research. This guide delves into the comparative efficacy of this compound, a precursor to the intracellular buffer carnosine, against extracellular buffers such as sodium bicarbonate and sodium citrate (B86180).
Mechanism of Action: A Tale of Two Compartments
The primary distinction between this compound and buffers like sodium bicarbonate and sodium citrate lies in their site of action. This compound supplementation increases the intramuscular concentration of carnosine, which acts as a direct intracellular buffer.[1][2] In contrast, sodium bicarbonate and sodium citrate exert their effects primarily in the extracellular space, increasing the blood's buffering capacity and creating a more favorable gradient for the removal of H+ from the muscle cells.[1]
Below are signaling pathway diagrams illustrating these distinct mechanisms.
Head-to-Head Performance Data
Direct comparative studies between this compound and other intramuscular pH buffers are crucial for evidence-based decision-making. The following tables summarize key findings from available head-to-head and co-supplementation trials.
Table 1: this compound vs. Alkaline Agents (Sodium Bicarbonate/Citrate)
| Study | Participants | Intervention | Performance Test | Key Findings |
| Durkalec-Michalski et al. (2019) | 31 elite male athletes (sprinters and endurance) | 8-week crossover: 1) BA + BCAA + Creatine (B1669601); 2) Alkaline agents + BCAA + Creatine | Aerobic capacity, blood markers | Combined BCAA, creatine, and BA was more effective for increasing fat-free mass and exercise adaptation than when combined with alkaline agents. No significant difference in aerobic capacity improvement between groups. |
Table 2: this compound vs. Sodium Bicarbonate
| Study | Participants | Intervention | Performance Test | Key Findings |
| Hobson et al. (2013) | 20 well-trained male rowers | 4-week crossover: 1) Placebo; 2) this compound; 3) Sodium Bicarbonate; 4) BA + SB | 2000-m rowing time trial | This compound alone improved performance by 6.4s vs. placebo. Sodium bicarbonate alone improved performance by 3.2s vs. placebo. The combination of BA and SB showed a small, possibly beneficial additional effect (1.1s) compared to BA alone. |
Table 3: this compound and Sodium Citrate (Co-supplementation)
| Study | Participants | Intervention | Performance Test | Key Findings |
| Sas-Nowosielski & Kaczka (2022) | 13 male climbers | 4 weeks: 1) Co-supplementation (4g/day BA + 0.6g/day SC); 2) Control | Bouldering circuits to exhaustion | The co-supplementation group significantly increased the number of moves performed in both hard and easy circuits compared to the control group.[1][3][4] |
Experimental Protocols
Durkalec-Michalski et al. (2019): this compound vs. Alkaline Agents
-
Experimental Workflow:
-
Supplementation Protocol:
-
This compound Group: 6.4 g/day of this compound, 1.0 g/kg/day of branched-chain amino acids (BCAAs), and 0.04 g/kg/day of creatine malate.
-
Alkaline Agent Group: A mix of sodium and potassium salts of bicarbonate and citrate, alongside the same doses of BCAAs and creatine malate.
-
-
Performance Testing: Aerobic capacity was assessed using an incremental test to exhaustion on a treadmill. Blood samples were collected at rest and after exercise to measure various biochemical markers.
Hobson et al. (2013): this compound vs. Sodium Bicarbonate
-
Experimental Workflow:
-
Supplementation Protocol:
-
This compound: 6.4 g/day for 4 weeks.
-
Sodium Bicarbonate: 0.3 g/kg body weight, ingested 90 minutes before the time trial.
-
-
Performance Testing: A standardized 2000-meter rowing time trial on a Concept2 ergometer.
Sas-Nowosielski & Kaczka (2022): this compound and Sodium Citrate Co-supplementation
-
Experimental Workflow:
-
Supplementation Protocol:
-
Performance Testing: Two bouldering circuits (one "hard" and one "easy") performed to exhaustion, with the number of moves completed as the primary outcome measure.[1][3][4]
Concluding Remarks
The available evidence suggests that both intracellular and extracellular buffering agents can be effective in improving high-intensity exercise performance. This compound, acting via increased muscle carnosine, appears to offer a consistent and significant ergogenic effect, particularly in activities lasting between 1 and 4 minutes. Sodium bicarbonate also demonstrates performance benefits, though its acute dosing protocol and potential for gastrointestinal distress may be limiting factors for some individuals. Sodium citrate presents a viable alternative to sodium bicarbonate with potentially better gastrointestinal tolerance, although the evidence for its efficacy is less robust.
The co-supplementation of this compound with an extracellular buffer like sodium bicarbonate or sodium citrate is a promising strategy that may offer additive benefits by targeting both intracellular and extracellular pH regulation. However, more research is needed to fully elucidate the synergistic effects and optimal protocols for combined supplementation. For researchers and drug development professionals, these findings highlight the importance of considering the specific demands of the activity, the desired mechanism of action, and individual tolerance when investigating and developing interventions to combat exercise-induced acidosis.
References
- 1. balticsportscience.com [balticsportscience.com]
- 2. Editorial: Nutritional Buffering Strategies to Improve Exercise Capacity and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Effects of this compound and sodium citrate supplementation on climbing-specific performance" by Krzysztof Sas-Nowosielski and Piotr Kaczka [balticsportscience.com]
Safety Operating Guide
Proper Disposal of beta-Alanine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of beta-Alanine
This document provides procedural guidance for the safe and compliant disposal of this compound in a laboratory setting. While this compound is a naturally occurring, non-essential amino acid and is not classified as a hazardous substance, proper disposal protocols are necessary to ensure a safe laboratory environment and to comply with institutional and regulatory standards.[1][2][3] Adherence to the procedures outlined below will minimize environmental impact and mitigate any potential risks associated with chemical waste.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[4][5][6][7] The Safety Data Sheet (SDS) for this compound should always be reviewed prior to handling and disposal.[8][9][10][11][12]
Waste Characterization and Segregation
Proper segregation of waste is the foundational step in safe disposal. This compound waste should be categorized as follows:
-
Unused or Expired Solid this compound: Pure, solid this compound that is no longer needed.
-
Aqueous Solutions Containing this compound: Solutions where this compound has been dissolved in water or other aqueous buffers.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, paper towels, and pipette tips that have come into contact with this compound.
-
Contaminated Labware: Reusable glassware or other equipment that has been in contact with this compound.
-
Empty Containers: Original containers that held this compound.
A critical aspect of waste segregation is to avoid mixing incompatible chemicals. This compound is incompatible with strong oxidizing agents.[8][9] Therefore, this compound waste should not be combined with waste containing such materials.
Disposal Procedures
The following table summarizes the recommended disposal procedures for each category of this compound waste. These are general guidelines and may need to be adapted to your specific institutional protocols.
| Waste Category | Disposal Procedure | Key Considerations |
| Unused/Expired Solid this compound | Dispose of as non-hazardous solid chemical waste. Place in a designated, sealed, and clearly labeled waste container.[5][13] | Some institutions may permit disposal in the regular trash if explicitly allowed by their EHS guidelines.[4][5] However, the conservative approach is to manage it through the chemical waste program.[14] |
| Aqueous Solutions of this compound | For small quantities of dilute, neutral pH solutions, drain disposal with copious amounts of water may be permissible.[4][6] | Always seek approval from your institution's EHS department before disposing of any chemical down the drain.[5] Solutions containing other hazardous materials must be disposed of as hazardous liquid waste. |
| Contaminated Solid Waste | Collect in a designated solid hazardous waste container.[13][14] This includes items like gloves, weigh boats, and absorbent materials from spill clean-ups. | Ensure the waste container is properly labeled with the contents.[7][13] |
| Contaminated Labware (Non-disposable) | Decontaminate by rinsing with a suitable solvent (e.g., water, ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[13] | After decontamination, the labware can be washed according to standard laboratory procedures. |
| Empty this compound Containers | Triple rinse the container with a suitable solvent (e.g., water). Collect all rinsate for disposal as chemical waste.[15] Deface or remove the original label.[5][15] The rinsed container can then typically be disposed of in the regular trash or recycling. | For containers that held acutely hazardous waste (P-listed), specific and more stringent rinsing procedures apply.[7][15] |
Experimental Protocols
Spill Management Protocol
In the event of a this compound spill, adhere to the following procedure:
-
Restrict Access: Secure the area to prevent further contamination.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[8][13]
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[9] Place the collected material into a labeled container for hazardous waste disposal.[8][9]
-
Decontamination: Clean the spill area with a damp cloth or paper towels. Dispose of all cleaning materials in the solid hazardous waste container.[13]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. canada.ca [canada.ca]
- 2. International society of sports nutrition position stand: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound — A Beginner's Guide [healthline.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. angenechemical.com [angenechemical.com]
- 11. valudor.com [valudor.com]
- 12. njchm.com [njchm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling beta-Alanine
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of beta-Alanine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE) and Safety Recommendations
While specific quantitative exposure limits for this compound have not been established by major occupational safety and health organizations such as ACGIH, OSHA, or NIOSH, a conservative approach to handling is recommended to minimize potential health risks, which include eye, skin, and respiratory tract irritation.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommendation | Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to NIOSH (US) or EN 166 (EU) standards.[3][4] |
| Hand Protection | Chemical resistant gloves. | Nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc are generally suitable for dry solids.[2] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.[3] |
| Body Protection | Impervious clothing or lab coat. | Protective clothing suitable for handling solid particulates is recommended.[5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | A NIOSH-approved P95 or P1 particle respirator is recommended for nuisance exposures.[4] In cases of inadequate ventilation, a particle filter device (DIN EN 143) should be used.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to ensure laboratory safety. The following step-by-step guidance outlines the procedural workflow from preparation to disposal.
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Decontamination :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material : Unused this compound should be disposed of as chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Disposal may involve incineration in a licensed facility or burial in a designated chemical landfill.[6]
-
Contaminated PPE : Used gloves, lab coats, and other disposable PPE that have come into contact with this compound should be collected in a sealed, labeled container for hazardous waste disposal.[6]
-
Empty Containers : Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned or destroyed.[6] It may be necessary to have containers professionally cleaned by a licensed service.
-
Spills : In the event of a spill, clear the area and prevent the spillage from entering drains or water courses.[6] Use appropriate PPE and clean up the spill using dry methods, placing the waste in a sealed container for disposal.[6]
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
